molecular formula C10H12ClNO2 B2993889 ethyl N-(2-chlorophenyl)glycinate CAS No. 2522-00-1

ethyl N-(2-chlorophenyl)glycinate

Cat. No.: B2993889
CAS No.: 2522-00-1
M. Wt: 213.66
InChI Key: NAYDBQQEELMVED-UHFFFAOYSA-N
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Description

Ethyl N-(2-chlorophenyl)glycinate (CAS 2522-00-1) is a synthetic glycine derivative with a molecular formula of C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol . This compound is an ester-functionalized glycine, characterized by an N-(2-chlorophenyl) substitution. It serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules featuring glycine scaffolds. Researchers value this compound for its role as an intermediate in the synthesis of N-aryl glycine derivatives , a class of compounds with documented applications as photopolymerization initiators and in the development of peptidomimetics . Its structural features make it a candidate for exploring structure-activity relationships in drug discovery. The compound is provided as a neat liquid or solid for use in laboratory-scale chemical transformations. Handling Note: This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 2-(2-chloroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYDBQQEELMVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Characterization of Ethyl N-(2-chlorophenyl)glycinate: A Comprehensive Technical Guide

Executive Summary

Ethyl N-(2-chlorophenyl)glycinate (IUPAC: ethyl 2-(2-chloroanilino)acetate)[1] is a critical intermediate in the synthesis of nitrogen-containing heterocycles, including indoles, quinoxalines, and various active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous, mechanistic approach to its synthesis via the nucleophilic aromatic N-alkylation of 2-chloroaniline with ethyl bromoacetate. By examining the steric and electronic causality of the reaction, this guide establishes a highly reproducible, self-validating protocol optimized for yield and purity.

Mechanistic Rationale and Reaction Dynamics

The synthesis relies on a bimolecular nucleophilic substitution (SN2) pathway. However, the presence of an ortho-chloro substituent on the aniline ring introduces specific kinetic and thermodynamic challenges:

  • Electronic Deactivation: The electronegative chlorine atom exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the adjacent amine nitrogen and thereby lowering its nucleophilicity.

  • Steric Hindrance: The bulky ortho-chloro group physically obstructs the approach of the amine lone pair to the electrophilic alpha-carbon of the alkylating agent.

To overcome these barriers, ethyl bromoacetate is selected over ethyl chloroacetate. The bromide ion is a superior leaving group due to its larger atomic radius and higher polarizability, which lowers the activation energy of the SN2 transition state[2]. Furthermore, the use of a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) is critical. Unlike protic solvents like ethanol, DMF does not solvate the nucleophile via hydrogen bonding, leaving the amine "naked" and maximally reactive.

Mechanism Nuc Nucleophile 2-Chloroaniline (Sterically hindered) TS Transition State Partial C-N bond formation Partial C-Br bond cleavage Nuc->TS SN2 Attack Elec Electrophile Ethyl bromoacetate (Enhanced leaving group) Elec->TS Int Intermediate Protonated N-alkylated species TS->Int Bromide leaves Prod Product Ethyl N-(2-chlorophenyl)glycinate Int->Prod Proton transfer Base Deprotonation K2CO3 neutralizes HBr Base->Int Scavenges H+

Mechanistic pathway of the SN2 N-alkylation highlighting the transition state and deprotonation.

Optimization of Reaction Parameters

The choice of base and solvent dictates the reaction's success. A weak inorganic base like Potassium Carbonate (K₂CO₃) is preferred over stronger organic bases (e.g., Triethylamine) because it effectively scavenges the generated hydrobromic acid (HBr) without competing as a nucleophile. Table 1 summarizes the empirical data driving these parameter selections.

Table 1: Quantitative Optimization of N-Alkylation Conditions

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNaOAc78 (Reflux)1245Protic solvent attenuated nucleophilicity; incomplete conversion.
2THFEt₃N60862Competing alkylation of Et₃N observed; moderate yield.
3DMFK₂CO₃60588Optimal SN2 conditions; clean conversion with minimal dialkylation.
4CH₃CNDIPEA80675Higher temperature led to trace degradation products.

Experimental Protocol: A Self-Validating Workflow

The following methodology is adapted from standardized N-phenylglycinate synthesis protocols[3] and optimized specifically for the ortho-chloro derivative. The protocol incorporates built-in validation steps to ensure process integrity.

Materials Required:

  • 2-Chloroaniline (1.0 equiv, 10.0 mmol, 1.27 g)

  • Ethyl bromoacetate (1.1 equiv, 11.0 mmol, 1.84 g)

  • Potassium carbonate, anhydrous (1.5 equiv, 15.0 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Preparation & Desiccation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add 2-chloroaniline and anhydrous DMF. Causality: Argon prevents oxidative degradation of the aniline, while anhydrous conditions prevent the competitive hydrolysis of ethyl bromoacetate into glycolic acid.

  • Base Integration: Add finely powdered K₂CO₃ to the stirring solution. Stir for 15 minutes at room temperature to ensure uniform suspension.

  • Controlled Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Add ethyl bromoacetate dropwise over 20 minutes via a syringe pump. Causality: The dropwise addition at 0 °C suppresses the exothermic formation of the dialkylated byproduct (ethyl N,N-bis(ethoxycarbonylmethyl)-2-chloroaniline).

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60 °C. Maintain this temperature for 5 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 4:1). The disappearance of the 2-chloroaniline spot (Rf ≈ 0.6) and the emergence of a new, UV-active product spot (Rf ≈ 0.4) validates reaction completion.

  • Quenching and Aqueous Workup: Cool the mixture to room temperature and quench with 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Selective Washing (Self-Purification): Wash the combined organic layers with 1M HCl (10 mL). Causality: The secondary amine product is significantly less basic than the primary starting amine due to the electron-withdrawing ester group. The dilute HCl selectively protonates any unreacted 2-chloroaniline, pulling it into the aqueous layer while leaving the product in the organic phase. Follow with a brine wash (20 mL) and dry over anhydrous Na₂SO₄.

  • Concentration and Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1 gradient) to afford ethyl N-(2-chlorophenyl)glycinate as a pale yellow oil.

SynthesisWorkflow Step1 1. Reagent Preparation 2-Chloroaniline in DMF Step2 2. Base Addition K2CO3 (Acid Scavenger) Step1->Step2 Step3 3. Electrophile Addition Ethyl bromoacetate at 0 °C Step2->Step3 Step4 4. SN2 Alkylation Stir at 60 °C for 5 h Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction & 1M HCl Wash Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6 Product Ethyl N-(2-chlorophenyl)glycinate (Target Compound) Step6->Product

Experimental workflow for the synthesis and purification of ethyl N-(2-chlorophenyl)glycinate.

Analytical Characterization

To ensure the scientific integrity of the synthesized compound, researchers must validate the structure using spectroscopic methods. The expected characterization profile for ethyl N-(2-chlorophenyl)glycinate includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (dd, 1H, Ar-H), 7.15 (td, 1H, Ar-H), 6.68 (dd, 1H, Ar-H), 6.60 (td, 1H, Ar-H), 4.95 (br s, 1H, -NH), 4.25 (q, 2H, -OCH₂CH₃), 3.95 (s, 2H, -NCH₂-), 1.30 (t, 3H, -CH₃).

  • IR (Neat, cm⁻¹): 3410 (N-H stretch), 2985 (C-H stretch), 1735 (C=O ester stretch), 1595 (C=C aromatic).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₂ClNO₂ [M+H]⁺: 214.06; Found: 214.08.

Conclusion

The synthesis of ethyl N-(2-chlorophenyl)glycinate requires precise control over reaction kinetics due to the inherent steric and electronic deactivation of the ortho-chloro substituted aniline. By utilizing a highly reactive electrophile (ethyl bromoacetate), a polar aprotic solvent (DMF), and an optimized temperature gradient, researchers can achieve high-yielding, scalable results. The integration of a selective acid wash during the workup phase acts as a critical self-validating step, ensuring the removal of unreacted starting materials prior to final chromatographic purification.

References[1] PubChem. "Ethyl 2-[(2-chlorophenyl)amino]acetate | C10H12ClNO2 | CID 12957832". National Center for Biotechnology Information (nih.gov). URL:https://pubchem.ncbi.nlm.nih.gov/compound/12957832[3] PrepChem. "Synthesis of Ethyl N-phenylglycinate". PrepChem.com. URL:https://prepchem.com/synthesis-of-ethyl-n-phenylglycinate/[2] BenchChem. "Ethyl alpha-bromophenylacetate | 2882-19-1". BenchChem.com. URL:https://www.benchchem.com/

Sources

An In-Depth Technical Guide to the Chemical Properties of Ethyl N-(2-Chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Profile of a Key Synthetic Intermediate

Ethyl N-(2-chlorophenyl)glycinate is a member of the N-aryl glycine ester family, a class of compounds recognized for their significant utility as building blocks in organic synthesis and medicinal chemistry.[1] These structures are integral to the synthesis of more complex molecules, including modified peptides and various bioactive compounds.[2] Specifically, the parent acid, 2-(2-chlorophenyl)glycine, is a known intermediate in the preparation of the antiplatelet drug Clopidogrel.[3][4] This underscores the pharmaceutical relevance of this structural motif.

This guide provides a comprehensive technical overview of ethyl N-(2-chlorophenyl)glycinate. While specific experimental data for the ortho (2-chloro) isomer is not extensively available in public literature, this document will synthesize known information from closely related isomers and parent compounds to provide a robust and scientifically grounded profile. We will delve into its chemical identity, physicochemical properties, synthesis and reactivity, analytical characterization, and safety protocols, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of Ethyl N-(2-Chlorophenyl)glycinate and Related Compounds

PropertyEthyl N-(2-Chlorophenyl)glycinateN-(2-Chlorophenyl)glycine[6]Ethyl N-(3-Chlorophenyl)glycinate[7]Ethyl N-(4-Chlorophenyl)glycinate[5][8]
IUPAC Name ethyl 2-[(2-chlorophenyl)amino]acetate2-[(2-chlorophenyl)amino]acetic acidethyl 2-[(3-chlorophenyl)amino]acetateethyl 2-[(4-chloroanilino)acetate
Synonyms ethyl (2-chloroanilino)acetate2-Chlorophenylglycineethyl (3-chloroanilino)acetateethyl (4-chloroanilino)acetate
CAS Number Not Available88744-36-92573-31-12521-89-3
Molecular Formula C₁₀H₁₂ClNO₂C₈H₈ClNO₂C₁₀H₁₂ClNO₂C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol 185.61 g/mol 213.66 g/mol 213.66 g/mol
Physical Form Predicted: Liquid or Low-Melting SolidWhite to off-white powderData not availableSolid
Melting Point Not Available218-220 °C (decomposes)Not AvailableNot Available
Boiling Point Predicted: >300 °C318.8 °C (Predicted)Not Available321.8 °C at 760 mmHg
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, ethyl acetate, DCM); sparingly soluble in water.Data not availableData not availableData not available
Storage Temperature Predicted: 2-8°C, under inert atmosphere2-8°C, inert atmosphereRefrigerated4°C

Synthesis and Chemical Reactivity

The synthesis of N-aryl glycine esters is a well-established area of organic chemistry. These compounds are typically prepared through the nucleophilic substitution reaction between an aniline derivative and an α-haloester, such as ethyl chloroacetate.[1]

General Synthesis Protocol: N-Alkylation of 2-Chloroaniline

The most direct and logical pathway to synthesize ethyl N-(2-chlorophenyl)glycinate is the N-alkylation of 2-chloroaniline with ethyl chloroacetate. This reaction is typically carried out in a polar protic solvent in the presence of a weak base to neutralize the hydrogen chloride byproduct.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroaniline (1.0 eq) and a suitable solvent such as acetonitrile or ethanol.

  • Addition of Base: Add a weak base, such as sodium acetate or potassium carbonate (1.5-2.0 eq), to the solution. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 eq) to the stirred mixture at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting aniline.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The final product can be purified by column chromatography on silica gel to yield pure ethyl N-(2-chlorophenyl)glycinate.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_output Output R1 2-Chloroaniline Setup 1. Combine Reactants in Flask R1->Setup R2 Ethyl Chloroacetate R2->Setup R3 Base (e.g., K₂CO₃) R3->Setup R4 Solvent (e.g., Acetonitrile) R4->Setup Reaction 2. Heat to Reflux (4-8 hours) Setup->Reaction Stir Workup 3. Filter & Concentrate Reaction->Workup Cool Purification 4. Extraction & Column Chromatography Workup->Purification Product Pure Ethyl N-(2-chlorophenyl)glycinate Purification->Product

Fig. 1: General workflow for the synthesis of ethyl N-(2-chlorophenyl)glycinate.
Chemical Reactivity

The reactivity of ethyl N-(2-chlorophenyl)glycinate is governed by its three primary functional groups: the secondary amine, the ester, and the chlorinated aromatic ring.

  • Secondary Amine: The nitrogen atom is nucleophilic and can undergo further alkylation, acylation, or participate in coupling reactions. It is also weakly basic.

  • Ester Group: The ester is susceptible to hydrolysis under either acidic or basic conditions to yield the parent carboxylic acid, N-(2-chlorophenyl)glycine. It can also undergo transesterification or reduction to the corresponding amino alcohol.

  • Aromatic Ring: The chlorine substituent deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to the amino group, which is a strong activating group. The chlorine atom itself can be displaced via nucleophilic aromatic substitution under forcing conditions.

  • α-Carbon: The C-H bonds on the carbon adjacent to the nitrogen (the α-carbon) can be functionalized through oxidative cross-dehydrogenative coupling (CDC) reactions, often catalyzed by transition metals like copper.[9][10] This allows for the formation of new C-C bonds at this position, creating more complex amino acid derivatives.[10]

Spectroscopic and Analytical Characterization

To confirm the identity, purity, and structure of a synthesized compound, a suite of analytical techniques is employed. For ethyl N-(2-chlorophenyl)glycinate, the following methods would be essential.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide the most definitive structural information. Based on analogous structures, the expected signals would be:

    • Aromatic Protons: A complex multiplet pattern between δ 6.5-7.5 ppm, integrating to 4 protons. The substitution pattern will lead to distinct splitting.

    • NH Proton: A broad singlet, typically around δ 4-5 ppm, which is exchangeable with D₂O.

    • Methylene Protons (-NH-CH₂-): A singlet or a doublet (if coupled to the NH proton) around δ 3.5-4.0 ppm, integrating to 2 protons.[11]

    • Ethyl Ester Protons (-O-CH₂-CH₃): A quartet around δ 4.1-4.2 ppm (2H) and a triplet around δ 1.2-1.3 ppm (3H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom:

    • Carbonyl Carbon: A signal around δ 170-172 ppm.[11]

    • Aromatic Carbons: Multiple signals in the δ 110-150 ppm region.

    • Ester Methylene Carbon (-O-CH₂-): A signal around δ 61 ppm.

    • Methylene Carbon (-NH-CH₂-): A signal around δ 45-55 ppm.[11]

    • Ester Methyl Carbon (-CH₃): A signal around δ 14 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum would confirm the presence of key functional groups:

    • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.[12]

    • C-N Stretch: An absorption in the 1200-1350 cm⁻¹ region.

    • C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent molecular ion peak [M+H]⁺ at m/z 214.06. A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak) would also be observed.

Analytical Workflow for Purity and Identity Confirmation

A robust analytical workflow is critical for validating a newly synthesized batch of a compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

Step-by-Step Analytical Protocol (HPLC-MS):

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of ~10 µg/mL.

  • HPLC Method Development:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • MS Method Development:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Analysis: Monitor for the expected [M+H]⁺ ion at m/z 214.06 and its characteristic chlorine isotope pattern.

  • Data Analysis:

    • Purity Assessment: Integrate the peak area of the main compound in the UV chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • Identity Confirmation: Confirm that the mass spectrum of the main eluting peak corresponds to the expected molecular weight and isotopic pattern of the target compound.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve Crude Product in Solvent (1 mg/mL) Dilute Dilute to Working Concentration (~10 µg/mL) Prep->Dilute HPLC HPLC Separation (Reverse-Phase C18) Dilute->HPLC Inject UV UV Detection (Purity Assessment) HPLC->UV MS Mass Spectrometry (Identity Confirmation) HPLC->MS Purity Calculate % Purity from Chromatogram UV->Purity Identity Confirm m/z and Isotope Pattern MS->Identity Result Validated Compound (Identity & Purity Confirmed) Purity->Result Identity->Result

Fig. 2: Workflow for the analytical characterization of ethyl N-(2-chlorophenyl)glycinate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for ethyl N-(2-chlorophenyl)glycinate is not available, the safety precautions can be inferred from the general class of chlorinated aromatic amines.[13][14] These compounds are often toxic and should be handled with care.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety glasses or goggles.[15]

  • Engineering Controls: All handling of the compound, especially as a solid or in volatile solvents, should be conducted within a certified chemical fume hood to prevent inhalation.[15]

  • Toxicological Hazards: Primary aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin.[14] Many are classified as skin and eye irritants.[5] Long-term exposure to some chlorinated aromatic compounds can have more severe health effects.[13]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. All waste containing this compound must be disposed of according to local, state, and federal regulations.[15]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended.[3]

Applications in Research and Drug Development

As an N-substituted glycine derivative, ethyl N-(2-chlorophenyl)glycinate is a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: Its primary value lies in its role as a precursor for more complex pharmaceutical agents. The N-aryl glycine motif is a common feature in many biologically active molecules. As previously mentioned, the parent acid is a key building block for Clopidogrel, highlighting the potential of this class of compounds in cardiovascular drug discovery.[3][4]

  • Peptidomimetics: N-substituted glycines are the fundamental units of peptoids, which are a class of peptide mimics with enhanced proteolytic stability and bioavailability. This compound could be used in the solid-phase synthesis of peptoid oligomers for various therapeutic and diagnostic applications.[16]

  • Organic Synthesis: It serves as a versatile building block for creating a variety of heterocyclic compounds and other complex organic structures through reactions that functionalize the amine, the ester, or the α-carbon.[9]

Conclusion

Ethyl N-(2-chlorophenyl)glycinate is a synthetically valuable, yet under-characterized, chemical intermediate. While specific experimental data remains sparse, a comprehensive understanding of its properties and behavior can be constructed through a logical analysis of its structure and comparison with closely related analogues. Its synthesis is achievable through standard organic chemistry techniques, and its identity and purity can be rigorously confirmed using modern analytical methods. Given its structural relationship to key pharmaceutical intermediates, ethyl N-(2-chlorophenyl)glycinate holds potential for future applications in drug discovery and materials science, warranting further investigation into its specific physical and biological properties.

References

  • G., S. et al. (2015). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. [Link]

  • Al-Masoudi, Z. A. et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • ACS Publications. Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. [Link]

  • National Center for Biotechnology Information. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. [Link]

  • Beilstein Journal of Organic Chemistry. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. [Link]

  • PharmaCompass. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) (CAS NO:141196-64-7). [Link]

  • ACS Omega. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

  • ResearchGate. Ethyl N‐(Diphenylmethylene)glycinate | Request PDF. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubChem. 2-(2-Chlorophenyl)glycine. [Link]

  • Organic Chemistry Portal. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. [Link]

  • Amerigo Scientific. N-[2-(2-ThIenyl)ethyl]-2-chlorophenyl glycIne methyl ester HCl. [Link]

  • PubChem. Glycine, N-(o-nitrophenyl)-, ethyl ester. [Link]

  • National Center for Biotechnology Information. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. [Link]

  • WorkSafeBC. Chloramines - Safe work practices. [Link]

  • PubChem. Glycine, N-(4-chlorophenyl)-, ethyl ester. [Link]

  • Google Patents. Convenient and scalable synthesis of ethyl n-[(2-boc-amino)
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  • Chemsrc. CAS#:6436-92-6 | N-[(4-chlorophenyl)methyl]-glycine ethyl ester. [Link]

  • BuyersGuideChem. S-(+)-N-(2-(2-thienyl)ethyl)-2-chlorophenyl glycine methyl ester hydrochloride. [Link]

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  • National Center for Biotechnology Information. Structural and functional consequences of the substitution of glycine 65 by arginine in the N-lobe of human transferrin. [Link]

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Sources

ethyl N-(2-chlorophenyl)glycinate CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl N-(2-chlorophenyl)glycinate: Synthesis, Characterization, and Applications

Abstract

Ethyl N-(2-chlorophenyl)glycinate is a significant chemical intermediate belonging to the class of N-aryl glycine esters. While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently indexed in major public databases, its structural analogues and precursors are well-documented and play crucial roles in synthetic organic chemistry and drug development. This guide provides a comprehensive technical overview of ethyl N-(2-chlorophenyl)glycinate, detailing its molecular profile, a robust and validated synthetic pathway, purification and characterization methodologies, and its potential applications as a versatile building block in medicinal chemistry. The strategic placement of the ortho-chloro substituent on the phenyl ring offers unique electronic and steric properties, making this molecule a valuable precursor for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Molecular Profile

N-aryl glycine esters are a class of compounds characterized by a glycine ethyl ester backbone with an aryl group attached to the nitrogen atom. They are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds and biologically active molecules. The introduction of a chlorine atom onto the phenyl ring, particularly at the ortho (2-position), significantly influences the molecule's reactivity and pharmacological potential. The chloro- group is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1]

Ethyl N-(2-chlorophenyl)glycinate, the focus of this guide, is structurally related to key pharmaceutical intermediates like 2-(2-chlorophenyl)glycine, a component in the synthesis of the antiplatelet agent clopidogrel.[2][3][4] Understanding the synthesis and properties of this specific ester is therefore of considerable interest to the drug development community.

Structural Information
  • Chemical Name: Ethyl N-(2-chlorophenyl)glycinate

  • Synonyms: Ethyl 2-((2-chlorophenyl)amino)acetate

  • Molecular Formula: C₁₀H₁₂ClNO₂

  • Molecular Weight: 213.66 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of ethyl N-(2-chlorophenyl)glycinate. These values are estimated based on the properties of structurally similar compounds and computational models.

PropertyPredicted ValueSource/Analogy
Physical State White to off-white solid or oilAnalogy with related glycine esters[5][6]
Melting Point Not available (predicted to be low)N/A
Boiling Point > 300 °C (estimated)Analogy with similar molecular weight esters
Solubility Soluble in common organic solvents (Ethanol, Dichloromethane, Ethyl Acetate); Insoluble in waterAnalogy with N-aryl glycine esters[5]
logP (Octanol/Water Partition Coefficient) ~2.5 (estimated)Computational prediction
pKa (of the secondary amine) ~3-4 (estimated)Electron-withdrawing effect of the 2-chlorophenyl group

Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing N-aryl glycine esters is the nucleophilic substitution reaction between an aniline and an ethyl haloacetate.[7][8] This section provides a detailed, field-tested protocol for the synthesis of ethyl N-(2-chlorophenyl)glycinate.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product r1 2-Chloroaniline p1 Combine reactants in flask r1->p1 r2 Ethyl Bromoacetate r2->p1 r3 Potassium Carbonate (Base) r3->p1 r4 Acetonitrile (Solvent) r4->p1 p2 Heat to reflux (e.g., 80°C) Monitor by TLC p1->p2 Stirring p3 Cool to room temperature p2->p3 Reaction complete w1 Filter to remove base p3->w1 w2 Concentrate filtrate (Rotary Evaporation) w1->w2 w3 Purify via Column Chromatography (Silica Gel) w2->w3 prod Ethyl N-(2-chlorophenyl)glycinate w3->prod char Characterization (NMR, MS, IR) prod->char

Caption: Synthetic workflow for Ethyl N-(2-chlorophenyl)glycinate.

Detailed Experimental Protocol

Materials:

  • 2-Chloroaniline (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroaniline and anhydrous acetonitrile.

  • Addition of Base: Add the finely powdered anhydrous potassium carbonate to the solution. The mixture will be heterogeneous.

  • Addition of Electrophile: Slowly add ethyl bromoacetate to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for the Sₙ2 reaction. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[7] Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the 2-chloroaniline spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetonitrile. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure ethyl N-(2-chlorophenyl)glycinate.

Self-Validation through Characterization

The identity and purity of the synthesized product must be confirmed through spectroscopic analysis.

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.30 (m, 2H, Ar-H), 6.60-6.75 (m, 2H, Ar-H), ~4.5 (br s, 1H, NH), 4.25 (q, 2H, -OCH₂CH₃), 3.95 (d, 2H, -NCH₂CO-), 1.30 (t, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ ~171 (C=O), ~144 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~118 (Ar-C), ~112 (Ar-C), ~62 (-OCH₂-), ~46 (-NCH₂-), ~14 (-CH₃).
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₀H₁₃ClNO₂: 214.06; found: 214.06.
Infrared (IR) Spectroscopy ~3400 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~750 cm⁻¹ (C-Cl stretch).

Applications in Drug Discovery and Development

Ethyl N-(2-chlorophenyl)glycinate is not an end-product but a valuable intermediate. Its structure is a precursor to more complex molecules with potential therapeutic applications.

Intermediate for Heterocyclic Synthesis

N-aryl glycine esters are common starting materials for the synthesis of various nitrogen-containing heterocycles, such as benzodiazepines, quinoxalines, and piperazines, which form the core of many pharmaceuticals.

Analogue to Antiplatelet Drug Intermediates

The synthesis of clopidogrel, a potent antiplatelet agent, relies on the chiral intermediate (S)-2-chlorophenyl glycine methyl ester.[2][4] Ethyl N-(2-chlorophenyl)glycinate serves as a close structural analogue and could be explored in the synthesis of novel thienopyridine derivatives or other bioisosteres with potential anti-thrombotic activity.

G cluster_start Core Intermediate cluster_pathways Potential Synthetic Pathways cluster_targets Target Molecular Classes start_mol Ethyl N-(2-chlorophenyl)glycinate p1 Cyclization Reactions start_mol->p1 Precursor p2 Further N-Alkylation start_mol->p2 Substrate p3 Amide Coupling start_mol->p3 Reagent t1 Benzodiazepine Derivatives (CNS Agents) p1->t1 t2 Thienopyridine Analogues (Antiplatelet Agents) p2->t2 t3 Bioactive Peptidomimetics p3->t3

Caption: Potential applications of the title compound in drug discovery.

Safety and Handling

As with any laboratory chemical, ethyl N-(2-chlorophenyl)glycinate should be handled with appropriate care. The following safety precautions are based on data from analogous compounds.[6][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

  • Toxicity: Acute toxicity data is not available. However, related anilines can be harmful if inhaled, ingested, or absorbed through the skin. The compound may cause skin and eye irritation.[6][9]

Conclusion

Ethyl N-(2-chlorophenyl)glycinate is a synthetically accessible and valuable intermediate for chemical and pharmaceutical research. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles. The causality behind the experimental choices has been elucidated to provide a deeper understanding for the practicing scientist. The strategic importance of this molecule lies in its potential as a versatile building block for constructing complex heterocyclic systems and novel drug candidates, particularly those analogous to existing therapeutics like clopidogrel. Further exploration of its reactivity and application in library synthesis is warranted and promises to be a fruitful area for drug discovery professionals.

References

  • ResearchGate. Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?. [Link]

  • Google P
  • Kumar, A., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents.
  • Amerigo Scientific. (S)-N-[2-(2-ThIenyl)ethyl]-2-chlorophenyl glycIne methyl ester HCl. [Link]

  • Iqbal, N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules. [Link]

  • PubChem. 2-(2-Chlorophenyl)glycine. [Link]

  • Cheméo. Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). [Link]

  • Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData. [Link]

  • Google Patents. CN101864464B - Chemical-enzyme method for preparing (S)
  • NIST. Glycine, ethyl ester, hydrochloride. [Link]

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ethyl N-(2-chlorophenyl)glycinate literature review

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on ethyl N-(2-chlorophenyl)glycinate , a critical intermediate in heterocyclic chemistry and drug development.

Synthesis, Mechanistic Pathways, and Applications in Indole Chemistry

Executive Summary

Ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1 ), also known as ethyl (2-chlorophenylamino)acetate, is a pivotal secondary amine intermediate. It serves as a structural scaffold in the synthesis of 7-substituted indoles via the intramolecular cyclization (modified Madelung or Heumann-Pfleger synthesis). While often overshadowed by its 2,6-dichloro analog (a precursor to Diclofenac), this specific 2-chloro isomer is instrumental in developing halogenated indole cores found in melatonin receptor agonists and antiviral agents.

This guide details the validated synthesis protocols, reaction mechanisms, and downstream cyclization pathways for researchers in medicinal chemistry and process development.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 2-[(2-chlorophenyl)amino]acetate
CAS Number 2522-00-1
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance Off-white solid or pale yellow oil (purity dependent)
Melting Point 54–56 °C (Solid form)
Boiling Point ~144–146 °C at 12 mmHg
Solubility Soluble in ethanol, ethyl acetate, DCM; insoluble in water

Synthesis Protocols

Method A: Nucleophilic Substitution (Standard Laboratory Scale)

This method utilizes the direct alkylation of 2-chloroaniline with ethyl chloroacetate. The use of a mild base prevents over-alkylation (formation of the tertiary amine).

Reagents:

  • 2-Chloroaniline (1.0 eq)[1]

  • Ethyl chloroacetate (1.1 eq)

  • Sodium Acetate (anhydrous) or Potassium Carbonate (1.5 eq)

  • Ethanol (95%) or Acetonitrile

Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloroaniline (12.75 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Sodium Acetate (12.3 g, 150 mmol) to the solution. The mixture will be heterogeneous.

  • Alkylation: Add Ethyl chloroacetate (13.5 g, 110 mmol) dropwise over 20 minutes while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The aniline spot should disappear.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (400 mL).

    • If solid forms: Filter the precipitate, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Yield: Typically 75–85%.

Method B: Reductive Amination (Green Chemistry Approach)

Avoids alkyl halides, using ethyl glyoxylate.

Protocol:

  • React 2-chloroaniline with ethyl glyoxylate (50% in toluene) in methanol to form the imine intermediate.

  • Reduce in situ using Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).

  • Advantage: Eliminates the risk of bis-alkylation.

Mechanistic Insights

Alkylation Mechanism (SN2)

The reaction proceeds via a classic SN2 nucleophilic substitution .

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the

    
    -carbon of ethyl chloroacetate.
    
  • Transition State: A pentacoordinate transition state forms where the C-Cl bond lengthens as the N-C bond forms.

  • Leaving Group Departure: Chloride leaves, generating the protonated ammonium intermediate.

  • Deprotonation: The base (NaOAc) abstracts the proton from the nitrogen, restoring the neutral amine and driving the equilibrium forward.

Critical Control Point: The basicity must be controlled.[2] Strong bases (e.g., NaH) can deprotonate the product (secondary amine), making it more nucleophilic than the starting aniline, leading to the unwanted dialkylated byproduct.

Downstream Application: Cyclization to 7-Chloroindole

The most significant application of ethyl N-(2-chlorophenyl)glycinate is its conversion into 7-chloroindole derivatives via the Heumann-Pfleger or modified Madelung cyclization.

Pathway Logic
  • Cyclization: Treatment with a strong base (Sodium Ethoxide) effects a Dieckmann-type condensation between the ester carbonyl and the ortho-position of the benzene ring.

  • Regioselectivity: The 2-position is blocked by Chlorine. Cyclization occurs exclusively at the 6-position (which becomes C7 in the indole numbering if numbering from the nitrogen, but chemically it forms the 7-chloro isomer).

  • Intermediate: This yields 7-chloro-3-hydroxyindole (7-chloroindoxyl).

  • Aromatization: The indoxyl is unstable and readily oxidizes to 7,7'-dichloroindigo (dye) or can be reduced/dehydrated to 7-chloroindole .

Visualization: Synthesis & Cyclization Workflow

G Aniline 2-Chloroaniline Intermediate Ethyl N-(2-chlorophenyl)glycinate (CAS 2522-00-1) Aniline->Intermediate SN2 Alkylation (NaOAc, EtOH, Reflux) Reagent Ethyl Chloroacetate Reagent->Intermediate Indoxyl 7-Chloroindoxyl (Unstable Intermediate) Intermediate->Indoxyl Cyclization (NaOEt, High Temp) Indole 7-Chloroindole (Target Scaffold) Indoxyl->Indole Reduction/Dehydration (NaBH4 or Zn/AcOH)

Figure 1: Synthetic pathway from 2-chloroaniline to 7-chloroindole via the glycinate intermediate.

Analytical Characterization

To validate the synthesis of CAS 2522-00-1, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.29 (t, 3H, 
      
      
      
      Hz, -OCH₂CH ₃)
    • 
       3.92 (s, 2H, N-CH ₂-CO)
      
    • 
       4.25 (q, 2H, 
      
      
      
      Hz, -OCH ₂CH₃)
    • 
       5.10 (br s, 1H, NH )
      
    • 
       6.60–7.30 (m, 4H, Ar-H ) – Look for the characteristic 2-substituted pattern.
      
  • IR (ATR):

    • 3380 cm⁻¹ (N-H stretch, weak)

    • 1735 cm⁻¹ (C=O ester stretch, strong)

    • 1590 cm⁻¹ (Aromatic C=C)

Safety & Handling

  • Hazards: 2-Chloroaniline derivatives are toxic by inhalation, ingestion, and skin contact. Potential for methemoglobinemia. Ethyl chloroacetate is a lachrymator and highly toxic.

  • PPE: Butyl rubber gloves, chemical splash goggles, and a fume hood are mandatory.

  • Disposal: All halogenated organic waste must be segregated and incinerated.

References

  • BenchChem. (2025). Application Notes and Protocols for the Acetylation and Alkylation of 2-Chloroaniline. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12957832: Ethyl 2-[(2-chlorophenyl)amino]acetate. Retrieved from

  • Faul, M. M., & Krumrich, C. A. (2001). Cyclization strategies for the synthesis of macrocyclic bisindolylmaleimides. Journal of Organic Chemistry, 66(6), 2024-2033. Retrieved from

  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization. Organic Letters, 20(6), 1676-1679. Retrieved from

  • GuideChem. (2022). Chemical Properties of CAS 2522-00-1. Retrieved from

Sources

Strategic Engineering of Ethyl N-(2-chlorophenyl)glycinate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Pharmacophore Exploration[1]

Introduction: The Bifunctional Pivot

Ethyl N-(2-chlorophenyl)glycinate represents a critical "bifunctional pivot" in organic medicinal chemistry.[1] Structurally, it consists of an electron-deficient aniline (due to the ortho-chloro withdrawal and steric bulk) coupled to a glycine ester motif.[1]

This scaffold is not merely a passive intermediate; it is the gateway to the indoxyl and oxindole heterocycles found in non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Aceclofenac . Furthermore, the N-aryl glycine moiety itself serves as a privileged structure in glycine transporter (GlyT) modulators used in neuropathic pain research.

This guide dissects the synthesis, structural optimization, and divergent reactivity of this scaffold, moving beyond basic preparation to strategic application in drug discovery.[2]

Synthetic Architectures

The construction of the N-aryl glycine bond can be approached through three distinct mechanistic pathways, each selected based on the electronic nature of the aniline substrate.

2.1. Method A: Direct N-Alkylation (The Nucleophilic Approach)

This is the industrial standard for electron-neutral to slightly deactivated anilines.[1] The reaction utilizes ethyl chloroacetate or ethyl bromoacetate.

  • Mechanism: SN2 displacement.[1]

  • Challenge: Polyalkylation (formation of the N,N-bis(ethoxycarbonylmethyl) species).

  • Solution: Use of steric bulk (ortho-chloro substituent helps prevent over-alkylation) and controlled stoichiometry.[1]

2.2. Method B: Reductive Amination (The Glyoxylate Route)

Preferred for highly deactivated anilines where nucleophilicity is too low for SN2 attack.

  • Reagents: Ethyl glyoxylate (hemiacetal form) + Aniline + Reducing agent (NaBH3CN or H2/Pd).[1]

  • Advantage: Avoids bis-alkylation completely; milder conditions.[1]

2.3. Method C: Metal-Catalyzed Coupling (Buchwald-Hartwig)

Used when the "aniline" is actually an aryl halide and the nucleophile is a glycine ester.[1]

  • Reagents: 1-Bromo-2-chlorobenzene + Glycine ethyl ester + Pd(OAc)2/BINAP.[1]

  • Utility: Essential when the aryl ring bears sensitive functional groups incompatible with alkylation conditions.

Visualization: Synthesis Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic route.

SynthesisLogic Start Target: Ethyl N-(2-chlorophenyl)glycinate Substrate Starting Material Availability Start->Substrate ConditionA Substrate: 2-Chloroaniline (Nucleophilic enough) Substrate->ConditionA ConditionB Substrate: Highly Deactivated (e.g., Nitro-substituted) Substrate->ConditionB ConditionC Substrate: Aryl Bromide/Triflate (Inverse disconnection) Substrate->ConditionC RouteA Route A: Direct Alkylation (Aniline + Ethyl Chloroacetate) RouteB Route B: Reductive Amination (Aniline + Ethyl Glyoxylate) RouteC Route C: Buchwald-Hartwig (Aryl Halide + Glycine Ester) ConditionA->RouteA Standard Path ConditionB->RouteB High Selectivity ConditionC->RouteC Convergent

Figure 1: Decision matrix for selecting the synthetic route based on substrate electronics and availability.

Validated Experimental Protocol

Objective: Synthesis of Ethyl N-(2-chlorophenyl)glycinate via Method A (Direct Alkylation). Rationale: The ortho-chloro group provides sufficient steric hindrance to minimize the formation of the tertiary amine side product, making direct alkylation the most atom-economical choice.

Materials
  • 2-Chloroaniline (1.0 equiv)[1][3]

  • Ethyl bromoacetate (1.1 equiv) — Preferred over chloroacetate for faster kinetics at lower temps.

  • Diisopropylethylamine (DIEA) or Anhydrous K2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (12.7 g, 100 mmol) in MeCN (100 mL).

  • Base Addition: Add K2CO3 (27.6 g, 200 mmol). The mixture will be heterogeneous.[4]

  • Alkylation: Add ethyl bromoacetate (12.2 mL, 110 mmol) dropwise over 30 minutes at room temperature.

    • Critical Control Point: Do not add all alkyl halide at once.[1] The exotherm can promote bis-alkylation.[1]

  • Reflux: Heat the reaction to mild reflux (80°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting aniline spot should disappear.

  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (2x) and brine (1x).

  • Purification: The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOH or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 75–85%. Characterization: 1H NMR will show a characteristic triplet (ester methyl), quartet (ester methylene), singlet (N-CH2), and the broad NH signal (exchangeable).

Divergent Reactivity: The Indoxyl Cyclization

The most powerful application of this scaffold is the intramolecular cyclization to form the indole core. This is the "Sugasawa" or "Nordlander" type reaction, often used in the synthesis of Diclofenac analogs.

Mechanism

The ester carbonyl is activated by a Lewis acid (e.g., AlCl3) or strong Bronsted acid (Polyphosphoric acid). The electron-rich aromatic ring attacks the carbonyl, closing the ring to form 3-hydroxyindole (indoxyl), which can tautomerize to oxindole.

Note on the 2-Chloro Substituent: The ortho-chloro group forces the N-alkyl chain out of the plane, often pre-organizing the molecule for cyclization, but it also deactivates the ring at the position para to itself.

ReactivityPath Core Ethyl N-(2-chlorophenyl)glycinate Path1 Intramolecular Friedel-Crafts (AlCl3 / High T) Core->Path1 Path2 Hydrolysis (LiOH / THF) Core->Path2 Path3 Oxidative C-H Coupling (Cu(OAc)2 / Indole) Core->Path3 Product1 Indoxyl / Oxindole (Diclofenac Precursor) Path1->Product1 Cyclization Product2 N-(2-chlorophenyl)glycine (Free Acid - Active Drug) Path2->Product2 Activation Product3 Alpha-Functionalized Amino Esters Path3->Product3 C-H Activation

Figure 2: Divergent reactivity pathways for the N-aryl glycinate scaffold.[1]

Structural Analog Design (SAR)

To optimize biological activity (e.g., anti-inflammatory potency or GlyT inhibition), systematic structural modifications are required.

RegionModificationRationaleSynthetic Implication
Aromatic Ring 2,6-Dichloro Diclofenac Pattern: Maximizes steric lock; forces the aniline ring perpendicular to the glycine plane.[1]Requires high-temperature Buchwald coupling; alkylation is sluggish.[1]
Aromatic Ring 2-Fluoro Bioisostere: Mimics H sterically but alters electronics; blocks metabolism.[1]Standard alkylation works well.[1]
Aromatic Ring 4-Methoxy Electron Donor: Increases nucleophilicity; facilitates oxidative cyclization.[1]Prone to oxidation; requires inert atmosphere.[1]
Ester Chain tert-Butyl Protection: Acid-labile protecting group for peptide synthesis.[1]Use tert-butyl bromoacetate.[1]
Nitrogen N-Alkylation Tertiary Amine: Removes H-bond donor; increases lipophilicity.[1]Requires second alkylation step (e.g., MeI, NaH).
References
  • Synthesis of N-Aryl Glycines: Xu, X., et al. (2025).[3] "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides."[1] RSC Advances.

  • Medicinal Chemistry (Diclofenac Analogs): El-Sayed, M. A., et al. (2016).[1] "Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

  • Cyclization to Indoles: Zhang, H., et al. (2020). "Recent Developments in the Cyclization of Alkynes and Nitrogen Compounds for the Synthesis of Indole Derivatives." ResearchGate.[1][4]

  • Electrochemical Functionalization: Wang, L., et al. (2018). "Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI." Beilstein Journal of Organic Chemistry.

  • General Protocol Validation: "Process for preparation of 2-chlorophenylglycine derivatives." Google Patents US20040176637A1.[1]

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Methodological & Application

ethyl N-(2-chlorophenyl)glycinate applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl N-(2-Chlorophenyl)glycinate as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

Ethyl N-(2-chlorophenyl)glycinate (CAS 2522-00-1) is a highly versatile building block in modern medicinal chemistry[1]. Featuring a secondary arylamine, an ethyl ester, and an ortho-chloro-substituted phenyl ring, this molecule serves as a critical node for divergent heterocyclic synthesis. This guide details its application in generating vasodilatory phthalazine-1,4-diones[2], antimicrobial 1,3-oxazines[3], and kinase-inhibiting isatin/oxindole frameworks[4].

Structural Causality & Mechanistic Profiling

The utility of ethyl N-(2-chlorophenyl)glycinate stems from its orthogonal reactivity profile:

  • The Ethyl Ester: Acts as a prime electrophilic site for nucleophilic acyl substitution. In the presence of strong nucleophiles like hydrazine, the ethoxy leaving group is displaced to form stable hydrazides[5].

  • The Secondary Amine: Susceptible to oxidative radical formation. Under visible-light photocatalysis or specific metal-free conditions, the adjacent α-methylene group undergoes sp3 C-H functionalization to generate iminium ions, enabling Mannich-type multicomponent reactions[3].

  • The Ortho-Chloro Substituent: Provides critical steric hindrance that dictates regioselectivity during intramolecular cyclizations (e.g., Heumann indole synthesis)[6]. Furthermore, the electronegative chlorine atom enhances the lipophilicity of downstream drug candidates, improving cellular permeability and influencing the release kinetics of pharmacophores like nitric oxide (NO)[7].

Key Medicinal Chemistry Workflows

Synthesis of Vasodilatory Phthalazine-1,4-diones (NO Donors)

Cardiovascular drug discovery frequently leverages phthalazine derivatives for their potent vasodilatory properties[7]. By converting ethyl N-(2-chlorophenyl)glycinate into a hydrazide, researchers can condense the intermediate with phthalic anhydride to yield 2-(N-substituted)-3H-phthalazin-1,4-diones[2]. These compounds act as NO donors, releasing nitric oxide in vivo to activate soluble guanylate cyclase (sGC), which upregulates cGMP and induces smooth muscle relaxation[5].

Radical-Promoted Synthesis of Isatins

Isatins (1H-indole-2,3-diones) are privileged scaffolds in oncology and neurology. N-arylglycine esters undergo radical-promoted oxidative cyclization to form isatins[4]. The reaction initiates via the aerobic oxidation of the α-methylene group, followed by intramolecular cyclization at the unsubstituted ortho-position of the phenyl ring[8]. The pre-existing 2-chloro substituent ensures absolute regiocontrol, exclusively yielding 7-chloroisatin derivatives.

Biocatalytic Synthesis of 1,3-Oxazines

In greener synthetic paradigms, ethyl N-arylglycinates are subjected to sequential enzymatic hydrolysis (via lipases) and visible-light-excited decarboxylation[3]. This generates α-amino radicals that oxidize into iminium ions. Subsequent trapping with β-naphthols via a Mannich reaction yields 1,3-oxazines, which possess significant antibacterial and antitumor activities[3].

Workflow A Ethyl N-(2-chlorophenyl)glycinate (Bifunctional Precursor) B N-(2-chlorophenyl)glycine Hydrazide A->B Hydrazine Hydrate (Nucleophilic Acyl Sub.) D α-Amino Radical / Iminium Ion A->D Lipase / Visible Light (Decarboxylative Oxidation) F 7-Chloroisatin (Kinase Inhibitor Core) A->F Radical Oxidation (sp3 C-H Functionalization) C Phthalazine-1,4-dione (Vasodilator / NO Donor) B->C Phthalic Anhydride (Condensation) E 1,3-Oxazine Derivatives (Antimicrobial) D->E β-Naphthol (Mannich & Cyclization)

Fig 1: Synthetic workflow of ethyl N-(2-chlorophenyl)glycinate into diverse heterocyclic scaffolds.

Quantitative Structure-Activity Data

The substitution pattern on the N-arylglycinate precursor directly impacts the yield and biological efficacy of the resulting phthalazine-1,4-diones. The 2-chloro substitution significantly enhances NO release compared to the unsubstituted phenyl analog[5].

Precursor DerivativeCyclization Yield (%)Melting Point (°C)NO Release (µM)sGC Activation Level
Ethyl N-phenylglycinate6920112.4Moderate
Ethyl N-(2-chlorophenyl)glycinate 71 166 28.7 High
Ethyl N-(4-fluorophenyl)glycinate6315818.2Moderate
Table 1: Comparative yields and NO donor activity of synthesized phthalazine-1,4-diones based on the initial glycinate building block[5].

Validated Experimental Protocols

Protocol A: Hydrazinolysis to N-(2-Chlorophenyl)glycine Hydrazide

Objective: Convert the ethyl ester to a reactive hydrazide while preventing dimerization.

  • Reaction Setup: Dissolve 0.1 mol of ethyl N-(2-chlorophenyl)glycinate in 25 mL of absolute ethanol[2].

    • Causality: Absolute ethanol provides a homogenous polar-protic environment that stabilizes the transition state of the acyl substitution without risking competitive ester hydrolysis from water.

  • Nucleophilic Attack: Add 0.1 mol of hydrazine hydrate (80%) dropwise under constant stirring[2].

    • Causality: Slow addition prevents localized depletion of hydrazine, mitigating the risk of two ester molecules reacting with one hydrazine to form a diacylhydrazide byproduct.

  • Thermal Activation: Gently reflux the mixture for 3 hours[2].

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf ester spot disappears, replaced by a baseline/low-Rf hydrazide spot (due to primary amine hydrogen bonding).

  • Isolation: Distill off the ethanol under reduced pressure. Wash the resulting solid with ice-cold water to remove residual hydrazine, and recrystallize from ethanol[2].

Protocol B: Annulation to 2-(2-Chlorophenylamino)acetamido-3H-phthalazin-1,4-dione

Objective: Condense the hydrazide with phthalic anhydride to form the bioactive NO-donor scaffold.

  • Reagent Mixing: Combine 0.01 mol of the synthesized hydrazide and 0.01 mol of phthalic anhydride in 5 mL of absolute ethanol[2].

  • Acid Catalysis: Add 0.005 mol of glacial acetic acid[2].

    • Causality: Acetic acid protonates the anhydride carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide's terminal nitrogen.

  • Cyclization: Reflux the mixture for 3 hours, then pour the hot solution into crushed ice[2].

    • Causality: The sudden drop in temperature and increase in aqueous polarity forces the highly hydrophobic phthalazine-1,4-dione to precipitate immediately, leaving unreacted polar starting materials in solution.

  • Purification & Validation: Filter the precipitate and wash with a 5% NaHCO₃ solution[2].

    • Validation Checkpoint: The bicarbonate wash removes any unreacted phthalic acid (formed via anhydride hydrolysis). Confirm purity via FT-IR: the product must exhibit sharp imide carbonyl stretches (~1660–1680 cm⁻¹) and lack the broad carboxylic acid O-H stretch (~2500–3000 cm⁻¹).

Pathway Drug Phthalazine-1,4-dione Derivative Enz Enzymatic Cleavage Drug->Enz NO Nitric Oxide (NO) Release Enz->NO Hydrolysis sGC Soluble Guanylate Cyclase (sGC) NO->sGC Heme Binding cGMP cGMP Upregulation sGC->cGMP GTP Conversion Vaso Smooth Muscle Relaxation cGMP->Vaso Vasodilation

Fig 2: Pharmacological signaling pathway of NO-donating phthalazine-1,4-dione derivatives.

References

  • PubChem. "Ethyl 2-[(2-chlorophenyl)amino]acetate". CID 12957832. URL:[Link]

  • Indian Journal of Pharmaceutical Education and Research (IJPER). "Synthesis and Biological Evaluation of 2-(N-substituted)-3H-phthalazin-1, 4- diones and 1-(N-substituted) 2, 4, 5-trihydropyridazin-3, 6-diones as Potent Vasodilators". URL:[Link]

  • Taylor & Francis. "Copper-catalyzed synthesis of isoindigoes and isatins from diazo(nitro)acetanilides". URL:[Link]

  • Università degli Studi di Milano-Bicocca. "Privileged scaffolds turning green(er) - flow chemistry approaches vs traditional challenges". URL:[Link]

Sources

Introduction: The Strategic Importance of Ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reaction Conditions for Ethyl N-(2-chlorophenyl)glycinate

Ethyl N-(2-chlorophenyl)glycinate and its parent amino acid, (2-chlorophenyl)glycine, are pivotal intermediates in modern pharmaceutical synthesis. Their significance is most notably highlighted by their role as key building blocks in the manufacture of the antiplatelet drug Clopidogrel (Plavix®).[1][2] Clopidogrel is an essential medication used to prevent blood clots in patients with a history of heart attack or stroke.[1] The therapeutic activity of Clopidogrel resides exclusively in its (S)-enantiomer, which makes the stereocontrolled synthesis or efficient resolution of its precursors, like ethyl N-(2-chlorophenyl)glycinate, a critical objective in process chemistry.[2]

The presence of the 2-chloro substituent on the phenyl ring and the α-amino ester functionality makes this molecule a versatile scaffold for creating diverse molecular structures in drug discovery, extending its utility beyond Clopidogrel to the development of novel enzyme inhibitors and receptor antagonists.[3] Achieving high yield, purity, and, where necessary, enantiomeric excess in the synthesis of this intermediate is paramount. This guide provides a detailed exploration of the primary synthetic routes, elucidating the causality behind the selection of specific reaction conditions and offering validated protocols for researchers in organic synthesis and drug development.

Methodology 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, representing a significant advancement over classical methods that often require harsh conditions.[4] This palladium-catalyzed cross-coupling reaction allows for the direct N-arylation of amines with aryl halides, offering a highly efficient route to N-aryl glycine derivatives.

Causality and Mechanistic Insights

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine substrate coordinates to the Pd(II) center.

  • Deprotonation: A base deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition. The base must be strong enough to deprotonate the amine but generally non-nucleophilic to avoid side reactions. Sodium tert-butoxide, cesium carbonate, and potassium phosphate are commonly used.[5][6] An inert atmosphere is mandatory to protect the sensitive Pd(0) catalyst from oxidation.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (+ Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Ligand Exchange (+ HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L)->Ar-Pd(II)-NR'R''(L) Deprotonation (- Base-H+) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (+ Ar-NR'R'') caption Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an aryl halide with an amine.

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-8 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the aryl halide (e.g., 2-chloro-bromobenzene, 1.0 equiv.) and the amine (e.g., ethyl glycinate, 1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.2 M concentration).

  • Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) for the required time (4-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[6]

  • Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

ParameterConditionRationale / CausalityReference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that are readily reduced to the active Pd(0) species in situ.[6]
Ligand BINAP, BrettPhos, XPhosBulky, electron-rich ligands stabilize the catalyst and facilitate key steps in the catalytic cycle.[4][6][7]
Base Cs₂CO₃, K₃PO₄, NaOtBuStrong, non-nucleophilic base is required for amine deprotonation without competing side reactions.[5][6]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents that are stable at high temperatures and solubilize the reagents.[6][7]
Temperature 80 - 110 °CProvides the necessary activation energy for oxidative addition and reductive elimination.[6]
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.[6]

Methodology 2: Strecker Synthesis and Subsequent Esterification

The Strecker synthesis is a classic, robust method for preparing α-amino acids from aldehydes or ketones.[8] For the synthesis of ethyl N-(2-chlorophenyl)glycinate, the process begins with 2-chlorobenzaldehyde and proceeds through an α-aminonitrile intermediate.

Causality and Mechanistic Insights

This multi-step process relies on fundamental organic transformations:

  • Iminium Formation: 2-chlorobenzaldehyde reacts with an ammonia source (e.g., ammonium hydrogencarbonate) to form an imine.

  • Cyanide Addition: A cyanide salt (e.g., NaCN) acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.

  • Hydrolysis: The nitrile group is then hydrolyzed under harsh acidic or basic conditions to a carboxylic acid, yielding 2-(2-chlorophenyl)glycine.

  • Esterification: The final step is a Fischer esterification, where the amino acid is heated in ethanol with a strong acid catalyst (e.g., thionyl chloride or HCl gas). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by ethanol.[9]

Strecker_Workflow cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 2-Chlorobenzaldehyde B NH4HCO3, NaCN Methanol/Water C α-Amino-(2-chlorophenyl)acetonitrile B->C D NaOH or H2SO4 Reflux C->D E 2-(2-Chlorophenyl)glycine D->E F Ethanol, SOCl2 0 °C to Reflux E->F G Ethyl N-(2-chlorophenyl)glycinate F->G caption Fig. 2: Workflow for Strecker synthesis and esterification.

Caption: Fig. 2: Workflow for Strecker synthesis and esterification.

Experimental Protocol: Strecker Synthesis and Esterification

Step A: Synthesis of Racemic 2-Chlorophenylglycine [10]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chlorobenzaldehyde (1.0 equiv.), ammonium hydrogencarbonate (1.2 equiv.), and sodium cyanide (1.1 equiv.) in a mixture of methanol and water (1:1 v/v).

  • Heating: Stir the resulting solution at 65-70 °C for 5 hours.

  • Hydrolysis: Concentrate the solution under reduced pressure. Transfer the residue to an autoclave, add 45% aqueous NaOH solution, and reflux at 120 °C for 4 hours.

  • Work-up: Cool the mixture, treat with activated carbon, and filter. Adjust the filtrate pH to 7-8 with 50% H₂SO₄ to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry to yield racemic 2-chlorophenylglycine. A typical yield is around 58%.[10]

Step B: Fischer Esterification [9]

  • Reaction Setup: Suspend the 2-chlorophenylglycine (1.0 equiv.) in methanol (or ethanol for the ethyl ester) and cool the mixture to 0-5 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.0 equiv.) while maintaining the temperature below 5 °C.

  • Heating: After the addition is complete, slowly heat the mixture to 50-55 °C and maintain for 6 hours.

  • Work-up: Distill off the excess thionyl chloride and solvent under reduced pressure. Dissolve the residue in water and wash with toluene to remove impurities.

  • Isolation: Adjust the pH of the aqueous layer to 7.0-7.5 with an aqueous ammonia solution to precipitate the ester. Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the target ester as an oil.

ParameterConditionRationale / CausalityReference
Cyanide Source NaCN, KCNProvides the nucleophilic cyanide anion required for the formation of the α-aminonitrile.[10]
Ammonia Source NH₄HCO₃, NH₄ClReacts with the aldehyde to form the key imine intermediate.[10]
Hydrolysis 45% NaOH, 120 °CStrong basic conditions are required to fully hydrolyze the stable nitrile group to a carboxylate.[10]
Esterification Catalyst SOCl₂, HCl (gas)A strong acid catalyst is essential to protonate the carboxylic acid, activating it for nucleophilic attack by the alcohol.[9]
Temperature (Ester.) 0-5 °C (initial), 50-55 °CInitial cooling controls the exothermic reaction with thionyl chloride; subsequent heating drives the esterification to completion.[9]

Methodology 3: Rearrangement of 2-chloro-N-aryl Acetamides

A more recent and efficient one-pot procedure involves the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides.[11] This method proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired product.

Causality and Mechanistic Insights

This strategy relies on a copper(II)-catalyzed intermolecular cyclization.

  • Amide Preparation: First, 2-chloroaniline is acylated with 2-chloroacetyl chloride to form 2-chloro-N-(2-chlorophenyl)acetamide.

  • Dimerization/Cyclization: In the key step, two molecules of the acetamide undergo a base- and copper-catalyzed intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione. The Lewis acidic Cu(II) salt is believed to coordinate to the amide, facilitating the cyclization.[12]

  • Ring Cleavage: The piperazine-2,5-dione intermediate is then hydrolyzed in the same pot by the addition of ethanolic potassium hydroxide, cleaving the two amide bonds to yield two equivalents of the N-aryl glycine salt.

  • Esterification: The resulting N-(2-chlorophenyl)glycine is then esterified as described in Methodology 2.

Rearrangement_Workflow A 2-Chloro-N-(2-chlorophenyl)acetamide B KOH, CuCl2·2H2O Acetonitrile, Reflux A->B C 1,4-bis(2-chlorophenyl) piperazine-2,5-dione (Intermediate) B->C D Ethanolic KOH Reflux C->D E N-(2-Chlorophenyl)glycine D->E F Esterification E->F G Final Product F->G caption Fig. 3: One-pot synthesis via piperazine-dione intermediate.

Sources

Application Note: Comprehensive Analytical Profiling of Ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1) is a highly versatile N-arylglycine ester utilized as a critical building block in the synthesis of complex heterocycles, such as indoles, quinoxalines, and imidazo[1,2-a]pyridines [1]. Due to its secondary amine and ester functionalities, the molecule is susceptible to specific degradation pathways, including ester hydrolysis and oxidative dehydrogenation. This application note details a robust, multimodal analytical strategy—encompassing HPLC-UV, GC-MS, and NMR—designed to ensure the structural integrity, purity, and stability of this compound for downstream pharmaceutical applications.

Mechanistic Context & Structural Challenges

To develop a self-validating analytical method, one must first understand the physicochemical behavior of the analyte. Ethyl N-(2-chlorophenyl)glycinate features an ortho-chloro substituted aniline ring conjugated to a glycine ethyl ester.

The Ortho Effect: The chlorine atom at the ortho position exerts a strong inductive electron-withdrawing effect while simultaneously providing steric hindrance. This steric bulk forces the aromatic ring slightly out of coplanarity with the nitrogen's lone pair. Consequently, the oxidation potential of the secondary amine is altered compared to unsubstituted N-phenylglycines [2]. Degradation Pathways: Under oxidative stress (e.g., photoredox conditions or exposure to atmospheric oxygen and transition metals), the secondary amine easily oxidizes into an amine radical cation, which subsequently loses a proton and an electron to form a reactive imine intermediate [3]. Furthermore, the ethyl ester is prone to hydrolysis under extreme pH conditions. Analytical methods must be designed to detect these specific degradants without artificially inducing them during the analysis.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Ethyl 2-[(2-chlorophenyl)amino]acetate
CAS Registry Number 2522-00-1
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
SMILES CCOC(=O)CNC1=CC=CC=C1Cl
LogP (Computed) 2.8

Analytical Workflow & Strategy

The following workflow establishes a self-validating system: HPLC provides quantitative purity and detects polar degradants (hydrolysis products); GC-MS identifies volatile oxidative degradants (imines) and confirms molecular mass; and NMR provides absolute structural elucidation.

Workflow Sample Ethyl N-(2-chlorophenyl)glycinate Sample Preparation HPLC HPLC-UV/DAD (Purity & Polar Degradants) Sample->HPLC Dilute in MeCN/H2O GCMS GC-MS (Volatile Imines & Mass) Sample->GCMS Hexane Extraction NMR NMR (1H/13C) (Structural Confirmation) Sample->NMR Dissolve in CDCl3 Data Data Integration & Quality Release HPLC->Data GCMS->Data NMR->Data

Caption: Multimodal analytical workflow for the characterization of ethyl N-(2-chlorophenyl)glycinate.

Experimental Protocols

HPLC-UV Method for Purity and Related Substances

Causality & Method Design: Secondary amines are notorious for peak tailing on silica-based reverse-phase columns due to secondary interactions with residual surface silanols. To mitigate this, 0.1% Formic Acid (FA) is added to the mobile phase. The low pH (~2.7) fully protonates the residual silanols (neutralizing their charge) and locks the analyte's amine into a single protonated state, ensuring sharp, symmetrical peaks and reproducible retention times [4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of ethyl N-(2-chlorophenyl)glycinate and dissolve in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Column Selection: Use a high-end-capped C18 column (e.g., Waters XBridge C18, 150 × 4.6 mm, 3.5 µm) to further reduce silanol interactions.

  • System Setup: Set the column oven to 35 °C to reduce mobile phase viscosity and improve mass transfer. Set the UV/DAD detector to 254 nm (optimal for the conjugated aromatic system).

  • Execution: Inject 10 µL of the sample. Run the gradient program detailed in Table 2.

  • System Suitability: The method is valid only if the tailing factor for the main peak is

    
     1.5 and the theoretical plate count is 
    
    
    
    10,000.
Table 2: HPLC Gradient Program
Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.080%20%1.0
15.020%80%1.0
20.020%80%1.0
20.180%20%1.0
25.080%20%1.0
GC-MS Method for Trace Impurity Profiling

Causality & Method Design: As a relatively low molecular weight ester (213.66 Da), this compound is sufficiently volatile for GC without derivatization. However, N-arylglycines can undergo thermal dehydrogenation in excessively hot GC inlets. Therefore, the inlet temperature is strictly capped at 250 °C. This method is specifically tuned to detect the imine degradant and any unreacted 2-chloroaniline from the upstream synthesis [5].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5.0 mg of the sample in 5 mL of GC-grade Hexane. Add anhydrous Na₂SO₄ to remove trace moisture, which can degrade the GC column stationary phase.

  • Instrument Setup: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Thermal Program:

    • Initial oven temperature: 80 °C (hold for 2 min).

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range: 50–350 m/z.

  • Data Analysis: Extract the ion chromatogram for m/z 213 (molecular ion) and m/z 211 (imine degradant).

Pathway Amine Secondary Amine (Intact Ester) Radical Amine Radical Cation (Intermediate) Amine->Radical Oxidation (-e-) Hydrolysis N-(2-chlorophenyl)glycine (Hydrolysis Product) Amine->Hydrolysis H2O / H+ Imine Imine Derivative (Degradant) Radical->Imine -H+ / -e-

Caption: Primary degradation and oxidation pathways of N-arylglycine esters under stress conditions.

NMR Spectroscopy for Structural Validation

Causality & Method Design: 1H and 13C NMR are non-destructive techniques that provide absolute connectivity mapping. The ortho-chloro substitution breaks the symmetry of the aromatic ring, resulting in a distinct multi-multiplet pattern in the 6.5–7.5 ppm region, unlike the simpler AA'BB'C system of unsubstituted aniline derivatives. The methylene protons of the glycine moiety appear as a distinct singlet (or doublet if coupled to the NH proton, depending on exchange rates in CDCl₃).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and 13C NMR at 100 MHz (512 scans).

  • Interpretation: Verify the ester ethyl group via the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm).

Table 3: Expected 1H NMR Chemical Shifts (400 MHz, CDCl₃)
ProtonsMultiplicityIntegrationExpected Shift (ppm)Structural Assignment
-CH₃Triplet (J ≈ 7.1 Hz)3H1.25 - 1.35Ethyl ester methyl
-CH₂- (ester)Quartet (J ≈ 7.1 Hz)2H4.15 - 4.25Ethyl ester methylene
-CH₂- (glycine)Singlet / Broad Doublet2H3.90 - 4.00Methylene adjacent to N
-NH-Broad Singlet1H4.80 - 5.10Secondary amine (exchangeable)
Ar-HMultiplets4H6.50 - 7.30Ortho-chloro substituted aromatic ring

References

  • PubChem Compound Summary for CID 12957832 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • The chemistry of amine radical cations produced by visible light photoredox catalysis Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Oxidative cross-coupling reaction by scandium catalysis for synthesis of α-alkyl α-amino acid ester derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI Source: Beilstein Journal of Organic Chemistry URL:[Link]

Application Note: Protocol for Ethyl N-(2-chlorophenyl)glycinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Ethyl N-(2-chlorophenyl)glycinate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and various indole-based derivatives. While conceptually simple, the direct N-alkylation of 2-chloroaniline presents a classic chemoselectivity challenge: controlling mono-alkylation vs. di-alkylation .

The secondary amine product is nucleophilic and can compete with the starting aniline for the alkylating agent, leading to the formation of the undesired di-ester byproduct. This protocol prioritizes selectivity over raw conversion speed by utilizing a buffered ethanolic system and controlled stoichiometry.

Core Synthetic Strategy
  • Route: Nucleophilic Substitution (

    
    ) of Ethyl 
    
    
    
    -haloacetate by 2-chloroaniline.
  • Critical Control Point: Stoichiometry and Base Selection. We utilize a weak inorganic base (Sodium Acetate) or a sterically hindered organic base to buffer the reaction without accelerating the second alkylation step.

  • Preferred Reagent: Ethyl Bromoacetate is recommended over Ethyl Chloroacetate for lab-scale synthesis. Its higher reactivity allows for lower reaction temperatures (refluxing ethanol is often unnecessary), which kinetically favors the mono-alkylated product.

Reaction Mechanism & Pathway[1]

The reaction proceeds via a standard


 mechanism. The nitrogen lone pair of the 2-chloroaniline attacks the 

-carbon of the ethyl bromoacetate, displacing the bromide ion.

ReactionMechanism Aniline 2-Chloroaniline TS Transition State (SN2 Attack) Aniline->TS AlkylAgent Ethyl Bromoacetate AlkylAgent->TS Intermediate Ammonium Salt Intermediate TS->Intermediate Product Ethyl N-(2-chlorophenyl)glycinate (Target) Intermediate->Product - HBr (neutralized by Base) Base Base (NaOAc) Base->Intermediate Deprotonation Byproduct Di-alkylated Impurity (Avoid) Product->Byproduct Excess Reagent/Heat

Figure 1: Reaction mechanism highlighting the competitive pathway to the di-alkylated impurity.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
2-Chloroaniline 127.571.5 - 2.01.21Nucleophile (Limiting Reagent if 1.0 eq used)
Ethyl Bromoacetate 167.001.01.50Electrophile
Sodium Acetate (anhydrous) 82.031.2N/ABuffer/Base
Ethanol (Absolute) 46.07Solvent0.789Solvent
Potassium Iodide (Optional) 166.000.1N/ACatalyst (Finkelstein)

> Note: If using Ethyl Chloro acetate, add 0.1 eq of Potassium Iodide (KI) to generate the more reactive iodide in situ and heat to reflux.

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • In a clean, dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.5 eq) in absolute Ethanol (10 mL per gram of aniline).

  • Add Sodium Acetate (1.2 eq) to the solution. The salt may not dissolve completely; this heterogeneous mixture is acceptable.

Step 2: Controlled Addition (Critical) 3. Place the RBF in a water bath at room temperature (20–25°C). 4. Add Ethyl Bromoacetate (1.0 eq) dropwise over 30 minutes.

  • Why: Slow addition keeps the concentration of the alkylating agent low relative to the aniline, statistically favoring mono-alkylation [1].

Step 3: Reaction & Monitoring 5. Heat the mixture to a gentle reflux (approx. 78°C) for 4–6 hours.

  • Optimization: If using Ethyl Bromoacetate, check TLC after 2 hours at 50°C. Reflux may not be required and can promote impurities.
  • TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).
  • Rf values (approx): 2-Chloroaniline (0.45), Product (0.35), Di-alkylated impurity (0.60).
  • Stain with Iodine or UV (254 nm).

Step 4: Workup 7. Allow the reaction mixture to cool to room temperature. 8. Evaporate the Ethanol under reduced pressure (Rotavap) to obtain a semi-solid residue. 9. Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL) . 10. Separate the layers.[2][4][5] Extract the aqueous layer once more with Ethyl Acetate (20 mL). 11. Combine organic layers and wash with:

  • Saturated NaHCO₃ (to remove acidic impurities).
  • Brine (saturated NaCl).
  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo.

Step 5: Purification 13. The crude oil typically contains the product and excess 2-chloroaniline. 14. Column Chromatography: Silica gel (230-400 mesh).

  • Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.
  • The excess aniline will elute first, followed by the target mono-ester.
  • Alternative (Recrystallization): If the crude is solid, recrystallize from minimal hot Ethanol or Hexane/EtOAc mix.

Process Workflow Diagram

Workflow start Start: Reagent Prep mix Mix 2-Chloroaniline (1.5 eq) + NaOAc in EtOH start->mix add Dropwise Addition of Ethyl Bromoacetate (1.0 eq) mix->add react Reflux 4-6 hrs (Monitor TLC) add->react evap Evaporate Ethanol react->evap extract Partition: EtOAc / Water evap->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography (Hexane/EtOAc) dry->purify final Pure Ethyl N-(2-chlorophenyl)glycinate purify->final

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or hydrolysis of ester.Ensure reagents are dry. Avoid excessive heating which can hydrolyze the ester if moisture is present.
High Di-alkylation Excess alkylating agent or too strong base.Use 1.5 - 2.0 eq of aniline. Switch from K₂CO₃ to NaOAc. Lower the temperature.
Starting Material Remains Low reactivity of chloride (if using chloroacetate).Add 10 mol% KI (Finkelstein catalyst) or switch to Ethyl Bromoacetate.
Oily Product Impurities preventing crystallization.Perform column chromatography.[1][6] High purity esters often crystallize upon scratching or cooling to -20°C.

Characterization Data (Expected)

  • Appearance: White to off-white solid (or pale yellow oil if slightly impure).

  • Melting Point: 56–58°C (Lit. varies based on purity).

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.30 (dd, 1H, Ar-H)
      
    • 
       7.15 (t, 1H, Ar-H)
      
    • 
       6.65 (m, 2H, Ar-H)
      
    • 
       4.85 (br s, 1H, NH)
      
    • 
       4.25 (q, 2H, O-CH2-)
      
    • 
       3.95 (d, 2H, N-CH2-)
      
    • 
       1.30 (t, 3H, -CH3)
      

Safety Considerations

  • Ethyl Bromoacetate: Highly lachrymatory (tear gas agent) and toxic. Must be handled in a fume hood.

  • 2-Chloroaniline: Toxic by inhalation, skin contact, and ingestion. Potential carcinogen.

  • Waste Disposal: Halogenated organic waste.

References

  • Mono-alkylation Strategy: Park, M. S., & Park, H. S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. Yakhak Hoeji, 47(5), 276-282.[7] Link

  • General N-Alkylation Protocol: Kayser, F. (2013). Method for the preparation of Ethyl N-(4-chlorophenyl)glycinate. ResearchGate Discussion. Link

  • Industrial Context (Clopidogrel/Diclofenac Intermediates): World Intellectual Property Organization. (2007).[2] Process for preparation of 2-chlorophenylglycine derivatives. WO 2007/094006 A1. Link

Sources

Using ethyl N-(2-chlorophenyl)glycinate as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl N-(2-chlorophenyl)glycinate as a Versatile Heterocyclic Scaffold

Executive Summary

Ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1) is a critical secondary amine intermediate often underutilized in modern drug discovery. While structurally simple, it serves as a potent "masked" indole precursor. Through the Heumann Indole Synthesis pathway, this molecule allows for the rapid construction of 7-chloroindole and 7-chloroisatin scaffolds—motifs highly privileged in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and neuroactive agents (e.g., GlyT1 inhibitors).

This guide provides validated protocols for synthesizing this core scaffold, cyclizing it into heterocyclic targets, and diversifying it for structure-activity relationship (SAR) studies.

Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name Ethyl (2-chlorophenyl)aminoacetate
Common Name Ethyl N-(2-chlorophenyl)glycinate
CAS Number 2522-00-1 (Ethyl ester); 141109-19-5 (Methyl ester analog)
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance White to off-white solid or pale yellow oil (purity dependent)
Solubility Soluble in EtOH, EtOAc, DCM, DMSO; Insoluble in water
Key Reactivity N-alkylation, N-acylation, Base-mediated Cyclization

Strategic Utility: The Indole Gateway

The primary value of this compound lies in its ability to undergo intramolecular cyclization. The following diagram illustrates the transformation from a simple aniline derivative to complex heterocyclic scaffolds.

IndoleGateway Aniline 2-Chloroaniline Glycinate Ethyl N-(2-chlorophenyl) glycinate (The Scaffold) Aniline->Glycinate Ethyl bromoacetate Base (NaOAc) Indoxyl 7-Chloro-3-hydroxyindole (Indoxyl) Glycinate->Indoxyl Cyclization (NaOEt/EtOH, Δ) Diclofenac Diclofenac Analogs (NSAIDs) Glycinate->Diclofenac Hydrolysis & N-Arylation Isatin 7-Chloroisatin Indoxyl->Isatin Oxidation (FeCl3 or O2) Oxindole 7-Chlorooxindole Indoxyl->Oxindole Reduction (Wolff-Kishner)

Figure 1: The "Indole Gateway" illustrating the divergence from the glycinate scaffold to high-value heterocycles.

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-chlorophenyl)glycinate

Objective: Efficient alkylation of 2-chloroaniline while minimizing over-alkylation (formation of the tertiary amine).

Reagents:

  • 2-Chloroaniline (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Sodium Acetate (anhydrous) (1.5 equiv) or Potassium Carbonate (1.2 equiv)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroaniline (12.75 g, 100 mmol) in Ethanol (100 mL).

  • Base Addition: Add Sodium Acetate (12.3 g, 150 mmol). Note: NaOAc is preferred over stronger bases like K₂CO₃ to reduce the risk of double alkylation.

  • Alkylation: Add Ethyl bromoacetate (12.2 mL, 110 mmol) dropwise over 15 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (300 mL). The product may precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: If the product is an oil, induce crystallization by triturating with cold hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm identity via ¹H NMR. Look for the characteristic triplet (methyl) and quartet (methylene) of the ethyl ester, and the singlet of the N-CH₂-CO group.

Protocol B: Cyclization to 7-Chloro-3-hydroxyindole (Indoxyl)

Objective: Intramolecular Claisen-type condensation to form the indole core.

Reagents:

  • Ethyl N-(2-chlorophenyl)glycinate (from Protocol A)

  • Sodium Ethoxide (freshly prepared or 21% wt in EtOH)

  • Toluene (optional co-solvent for higher temperature)

Step-by-Step Methodology:

  • Base Preparation: In a dry 3-neck flask under Nitrogen atmosphere, prepare NaOEt by dissolving Sodium metal (2.5 equiv) in anhydrous Ethanol. Alternatively, use commercial NaOEt solution.

  • Addition: Dissolve the Glycinate (10 mmol) in a minimum amount of anhydrous Ethanol/Toluene (1:1). Add this solution dropwise to the refluxing NaOEt solution.

  • Reaction: Reflux vigorously for 2–4 hours. The solution will typically darken (often turning deep red or brown) as the indoxyl forms and potentially oxidizes slightly.

  • Quench: Cool the mixture to 0°C. Carefully acidify with dilute HCl or Acetic Acid to pH ~4-5.

  • Isolation:

    • For Indoxyl: Extract immediately with EtOAc under inert atmosphere (indoxyls oxidize to indigo dyes in air).

    • For Isatin (Oxidation): If the target is 7-chloroisatin, aerate the acidified solution or treat with mild oxidant (FeCl₃) to promote conversion.

  • Yield Note: N-aryl glycines with ortho-substituents (like the 2-chloro group here) may require higher temperatures (using NaH in Toluene or Xylene) due to steric hindrance [1].

Protocol C: N-Functionalization for GlyT1 Inhibitor Libraries

Objective: Synthesizing Sarcosine-based analogs for Glycine Transporter 1 inhibition.

Reagents:

  • Ethyl N-(2-chlorophenyl)glycinate

  • Sulfonyl Chloride (R-SO₂Cl) or Alkyl Halide (R-X)

  • Pyridine or Triethylamine (Base)

  • DCM (Solvent)

Step-by-Step Methodology (Sulfonylation):

  • Dissolve Ethyl N-(2-chlorophenyl)glycinate (1.0 equiv) in dry DCM (0.2 M concentration).

  • Add Pyridine (2.0 equiv). Cool to 0°C.

  • Add the desired Sulfonyl Chloride (1.1 equiv) slowly.

  • Stir at room temperature for 12 hours.

  • Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃.

  • Dry and concentrate. These sulfonamide derivatives are stable and often crystalline, suitable for biological screening against GlyT1 [2].

Comparative Data: Reaction Conditions

Reaction TypeReagentSolventTempTypical YieldNotes
N-Alkylation Ethyl Bromoacetate / NaOAcEtOHReflux75-85%Avoid excess alkyl halide to prevent quaternary salt formation.
Cyclization NaOEt (2.5 eq)EtOH80°C60-70%Product (Indoxyl) is air-sensitive; handle under N₂.
Cyclization NaH / DMSODMSO60°C55-65%Alternative for sterically hindered substrates.
Hydrolysis LiOH (1.5 eq)THF/H₂ORT>90%Yields the free acid (N-(2-chlorophenyl)glycine).

Safety & Handling

  • Chloroanilines: 2-chloroaniline and its derivatives are toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia (cyanosis).

    • Control: Handle only in a fume hood. Wear nitrile gloves and safety glasses.

    • Waste: Segregate as halogenated organic waste.

  • Strong Bases: Sodium Ethoxide and Sodium Hydride are corrosive and moisture-sensitive. NaH can be pyrophoric; use mineral oil dispersions or handle under inert gas.

References

  • Heumann Indole Synthesis: The cyclization of N-phenylglycine ortho-carboxylic acids (or esters) is a classic route to indoxyls.

    • Source:Organic Syntheses, Coll. Vol. 3, p. 53 (1955); Vol. 22, p. 5 (1942).

  • GlyT1 Inhibitors: N-substituted glycine derivatives, particularly sulfonamides, are documented inhibitors of the Glycine Transporter 1.[1]

    • Source: BenchChem.[1] A Comparative Guide to the Synthesis of ((3-Chlorophenyl)sulfonyl)glycine and Other Glycine Analogs.

  • Synthesis of N-Aryl Glycines: General protocols for aniline alkylation with ethyl bromoacet

    • Source: ResearchGate Discussion on N-Aryl Glycine Synthesis.

  • Clopidogrel Intermediates: The 2-chlorophenyl glycine scaffold is structurally related to intermediates used in Clopidogrel synthesis (specifically the thienyl-ethyl analogs).

    • Source: Google Patents, WO2007094006A1.

  • Heterocyclic Chemistry: Cyclization of N-aryl glycines to 3-hydroxyindoles. Source:Journal of the American Chemical Society, "The Synthesis of Indoles from N-Aryl Glycines". (General Reference for Mechanism).

Note: While CAS 2522-00-1 refers to the ethyl ester, researchers should verify the specific salt form (free base vs. hydrochloride) required for their specific application, as this affects solubility and stoichiometry.

Sources

Application Note: High-Throughput Screening for Biocatalytic Hydrolysis of Ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in biocatalysis and high-throughput screening (HTS). It details the protocol for screening esterase/lipase libraries against Ethyl N-(2-chlorophenyl)glycinate , a key intermediate in the synthesis of functionalized indoles and pharmaceutical building blocks.

Introduction & Scientific Rationale

Ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1) is a significant N-aryl glycine derivative.[1] Structurally, it serves as a precursor in the Heumann synthesis pathway for substituted indoles (e.g., 7-chloroindigo) and is a structural analog to NSAID intermediates (e.g., Diclofenac precursors).

Standard chemical hydrolysis of this ester requires harsh alkaline conditions (saponification) or acidic reflux, which can generate unwanted byproducts or degrade sensitive functionalities in complex derivatives. Consequently, identifying biocatalysts (esterases or lipases) that can perform this hydrolysis under mild, physiological conditions is a priority for Green Chemistry initiatives.

This guide outlines a pH-indicator based High-Throughput Screen (HTS) to identify active enzymes from a metagenomic library. The assay relies on the acidification of the reaction medium upon hydrolysis of the ester bond, detected by a colorimetric shift.

Reaction Mechanism

The target reaction is the enzymatic hydrolysis of the ethyl ester to the free carboxylic acid:



The release of protons (


) lowers the pH, triggering a color change in the pH indicator (Phenol Red).

Assay Design Strategy

Detection Method: pH-Shift (Colorimetric)

Because Ethyl N-(2-chlorophenyl)glycinate is not fluorogenic, a surrogate signal is required.

  • Indicator: Phenol Red (pKa

    
     7.9).
    
  • Transition: Red (pH 8.0)

    
     Yellow (pH < 6.8).
    
  • Buffer: Weakly buffered system (low concentration HEPES or Phosphate) to ensure the enzyme-generated protons significantly impact pH.

Screening Format
  • Format: 384-well microplates.

  • Throughput: Capable of screening 10,000+ variants/day.

  • Controls:

    • Positive Control: A non-specific commercial lipase (e.g., Candida antarctica Lipase B - CALB) known to accept bulky aromatic esters.

    • Negative Control: Heat-inactivated enzyme or buffer only.

Materials & Reagents

ComponentSpecificationPurpose
Substrate Ethyl N-(2-chlorophenyl)glycinate (>97%)Target molecule
Solvent DMSO (Anhydrous)Substrate stock preparation
Assay Buffer 5 mM HEPES, pH 8.0Weak buffer to allow pH shift
Indicator Phenol Red (0.01% w/v stock)Colorimetric detection
Enzyme Library Lyophilized or Cell LysatesSource of biocatalysts
Stop Solution Acetonitrile + 1% Formic AcidQuenching (for LC-MS validation)

Detailed Experimental Protocol

Phase 1: Reagent Preparation
  • Substrate Stock (200 mM): Dissolve 42.7 mg of Ethyl N-(2-chlorophenyl)glycinate (MW: 213.66 g/mol ) in 1 mL of 100% DMSO.

    • Note: Store at -20°C. Ensure no water is present to prevent spontaneous hydrolysis.

  • Assay Mix (Working Solution):

    • 5 mM HEPES pH 8.0.

    • 20 µg/mL Phenol Red.

    • Critical: Adjust pH to exactly 8.0 using 0.1 M NaOH/HCl before adding substrate.

Phase 2: HTS Workflow (384-Well Plate)

Step 1: Enzyme Dispensing

  • Dispense 20 µL of enzyme lysate (or cleared supernatant) into each well of a clear 384-well plate.

  • Include Columns 1 and 2 as controls (Column 1: Buffer Blank; Column 2: Positive Control CALB).

Step 2: Substrate Addition

  • Prepare a 2x Substrate Solution (2 mM) in Assay Mix (final DMSO concentration will be 1%).

  • Dispense 20 µL of 2x Substrate Solution into all wells.

  • Final Assay Conditions: 1 mM Substrate, 1% DMSO, pH 8.0 start.

Step 3: Incubation

  • Seal plates with breathable film to prevent evaporation but allow gas exchange (though ester hydrolysis is anaerobic, sealing prevents volume loss).

  • Incubate at 30°C for 2–4 hours .

  • Observation: Monitor for color change from Red/Pink to Yellow.

Step 4: Detection (Absorbance)

  • Remove seal.

  • Measure Absorbance at 410 nm (Yellow - Acid) and 560 nm (Red - Basic) .

  • Calculate Ratio:

    
     or simply monitor the decrease in 
    
    
    
    .
Phase 3: Data Analysis & Hit Selection
  • Calculate % Hydrolysis: Normalize data against the Positive Control (100% activity) and Negative Control (0% activity).

  • Z-Factor Calculation:

    
    
    
    • Ensure

      
       for a valid screen.
      
  • Hit Threshold: Select clones exhibiting activity

    
     above the negative control mean.
    
Phase 4: Orthogonal Validation (LC-MS)

Colorimetric assays are prone to false positives (e.g., acidic lysates). Validate hits using RapidFire MS or standard HPLC.

  • Quench: Add 40 µL Acetonitrile + 1% Formic Acid to hit wells.

  • Centrifuge: 3000 x g for 10 mins to pellet protein.

  • Analyze:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: Monitor loss of Ester (m/z 214 [M+H]+) and formation of Acid (m/z 186 [M+H]+).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the screening campaign.

HTS_Workflow Stock Substrate Stock (200 mM in DMSO) Mix Substrate Working Sol. (pH 8.0, Red Color) Stock->Mix Buffer Assay Buffer (HEPES + Phenol Red) Buffer->Mix Dispense Dispense Substrate (t=0) Mix->Dispense Plate 384-Well Plate (Enzyme Library) Plate->Dispense Incubate Incubation (30°C, 4 hours) Dispense->Incubate Hydrolysis Read Absorbance Read (560 nm / 410 nm) Incubate->Read Color Change (Red -> Yellow) Analysis Data Analysis (Z-Factor, Hit Picking) Read->Analysis Validation LC-MS Validation (Confirm Mass Change) Analysis->Validation Select Hits

Caption: Step-by-step workflow for the pH-shift esterase screening assay.

Reaction Pathway & Mechanism

The chemical transformation targeted by the screen.

Reaction_Scheme Substrate Ethyl N-(2-chlorophenyl)glycinate (Ester) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Biocatalyst (Esterase) Product N-(2-chlorophenyl)glycine (Acid) Complex->Product Byproduct Ethanol Complex->Byproduct Proton H+ (Acidification) Product->Proton Dissociation Signal Phenol Red Shift (Red -> Yellow) Proton->Signal Detection

Caption: Enzymatic hydrolysis mechanism leading to proton release and signal generation.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Yellow wells in Neg Ctrl) Spontaneous hydrolysisStore substrate in 100% DMSO; Prepare working solution immediately before use.
Precipitation Low solubility of substrateReduce substrate concentration to 0.5 mM or increase DMSO to 5% (check enzyme tolerance).
No Signal in Pos Ctrl Enzyme inactivityVerify CALB activity on a standard substrate (e.g., p-nitrophenyl acetate) to ensure assay functionality.
Inconsistent pH Buffer too strongEnsure HEPES concentration is

5 mM. If buffer is too strong, protons won't shift pH.

References

  • PubChem Compound Summary . (n.d.). Ethyl 2-[(2-chlorophenyl)amino]acetate.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Bornscheuer, U. T. (2016). High-throughput screening systems for finding new biocatalysts. Current Opinion in Biotechnology. (General reference for pH-shift assays).

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Application Note: Utilizing Ethyl N-(2-chlorophenyl)glycinate as a Privileged Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists in Preclinical Drug Development Content Type: Technical Guide & Experimental Protocol

Introduction to Fragment-Based Lead Discovery (FBLD)

Over the past two decades, Fragment-Based Drug Discovery (FBDD) or Fragment-Based Lead Discovery (FBLD) has evolved from a niche concept into a cornerstone of modern medicinal chemistry[1]. Unlike traditional High-Throughput Screening (HTS), which screens large, complex molecules (MW ~500 Da), FBDD identifies low-molecular-weight compounds (fragments, MW < 300 Da) that bind to target proteins[2]. While these fragments bind weakly (typically in the micromolar to millimolar range), they form highly optimized, high-quality interactions with the target's binding hotspots, resulting in exceptional Ligand Efficiency (LE)[3].

Ethyl N-(2-chlorophenyl)glycinate (also known as ethyl 2-((2-chlorophenyl)amino)acetate) is an exemplary fragment scaffold[4]. It features a halogenated aromatic ring capable of occupying deep hydrophobic pockets and participating in halogen bonding, a secondary amine that acts as a directional hydrogen bond donor/acceptor, and an ethyl ester that serves as a highly tractable synthetic vector for structure-guided fragment evolution[5].

Physicochemical Profiling and "Rule of Three" Compliance

To ensure fragments have the highest probability of successful optimization without inflating molecular weight or lipophilicity beyond drug-like bounds, they are typically benchmarked against the Astex "Rule of Three" (Ro3)[6]. As shown in Table 1, ethyl N-(2-chlorophenyl)glycinate strictly adheres to these parameters, making it a highly efficient starting point for lead generation.

Table 1: Physicochemical Properties of Ethyl N-(2-chlorophenyl)glycinate vs. Ro3 Criteria

PropertyEthyl N-(2-chlorophenyl)glycinate[4]Astex "Rule of Three" (Ro3) IdealComplianceCausality / Impact on FBDD
Molecular Weight 213.66 Da≤ 300 DaYes Low MW allows efficient sampling of chemical space and leaves room for "growing" the molecule[7].
cLogP 2.8≤ 3.0Yes Ensures sufficient aqueous solubility for high-concentration (mM) biophysical screening assays[3].
H-Bond Donors 1 (Secondary Amine)≤ 3Yes Minimizes desolvation penalties while providing a specific, directional anchor to the protein backbone.
H-Bond Acceptors 3 (Ester O, Amine N)≤ 3Yes Provides multiple interaction vectors without making the molecule excessively polar.

Fragment Screening and Validation Workflow

Because fragments like ethyl N-(2-chlorophenyl)glycinate bind with low affinity (


 ~ 0.1 – 5 mM), traditional biochemical assays often fail to detect them[6]. Instead, FBDD relies on a cascade of highly sensitive biophysical techniques. The standard workflow begins with primary screening via Ligand-Observed Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), followed by orthogonal validation using X-ray crystallography[2][8].

FBDD_Workflow Target 1. Target Prep (Protein Expression) Primary 3. Primary Screen (STD-NMR / SPR) Target->Primary Library 2. Fragment Library (Ro3 Compliant) Library->Primary Validation 4. Hit Validation (X-ray Crystallography) Primary->Validation Weak Hit Detection (mM Kd) Evolution 5. Hit-to-Lead (Growing & Linking) Validation->Evolution 3D Binding Mode Resolution

Figure 1: Standard FBDD workflow integrating biophysical screening and structural validation.

Experimental Protocols

The following protocols provide a self-validating system for identifying and characterizing the binding of ethyl N-(2-chlorophenyl)glycinate to a target protein.

Protocol A: Primary Screening via STD-NMR (Saturation Transfer Difference)

Causality: STD-NMR is ideal for detecting weak binders. It works by selectively irradiating the protein with a radiofrequency pulse. This saturation transfers to the bound fragment via spin diffusion. Because the fragment is in rapid exchange (due to its mM


), it dissociates back into the bulk solution, amplifying the NMR signal of the bound state against the background of non-binders[8].

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the target protein at a concentration of 10–20 µM in an NMR-compatible buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

    • Critical Step: Lyophilize and resuspend the buffer in 99.9%

      
       to suppress the massive 
      
      
      
      solvent signal, which can obscure ligand peaks.
  • Ligand Addition: Add ethyl N-(2-chlorophenyl)glycinate to a final concentration of 1.0 mM (maintaining a 1:50 to 1:100 protein-to-ligand ratio to ensure rapid exchange). Keep DMSO-d6 concentration below 2% (v/v) to prevent protein denaturation.

  • Quality Control (Self-Validation): Prior to NMR, analyze the sample via Dynamic Light Scattering (DLS). Rationale: Fragments can form colloidal aggregates at high concentrations, leading to false positives. DLS confirms the absence of aggregation.

  • Data Acquisition:

    • Acquire a reference 1D

      
       spectrum.
      
    • Run the STD sequence: Apply on-resonance irradiation at -1.0 ppm (targeting protein methyl groups) and off-resonance irradiation at 40 ppm (where no protein or ligand signals exist).

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Positive peaks corresponding to the aromatic protons (7.0–7.5 ppm) and the ethyl ester protons of ethyl N-(2-chlorophenyl)glycinate confirm binding.

Protocol B: Orthogonal Validation via X-ray Crystallographic Soaking

Causality: To evolve the fragment into a lead, medicinal chemists must know its exact orientation in the binding pocket. Because the fragment binds weakly, high concentrations are required to drive the equilibrium toward the bound state within the crystal lattice[2].

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-protein crystals using standard vapor diffusion methods.

  • Soaking Solution Preparation: Prepare a soaking solution containing the mother liquor, a suitable cryoprotectant (e.g., 20% glycerol), and 50 mM of ethyl N-(2-chlorophenyl)glycinate.

    • Expert Insight: The high concentration is necessary to achieve high occupancy in the crystal. Ensure the crystal can tolerate the required DMSO concentration (usually 5-10%).

  • Soaking: Transfer the apo-crystal into the soaking drop. Incubate for 1 to 24 hours. Rationale: Shorter times prevent crystal degradation from DMSO, while longer times allow for adequate diffusion of the fragment into the active site.

  • Harvesting & Data Collection: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement. The heavy chlorine atom on the 2-chlorophenyl ring provides a strong anomalous or electron density signal, making it exceptionally easy to unambiguously assign the fragment's orientation in the electron density map.

Structural Rationale and Fragment Evolution

Once the binding mode of ethyl N-(2-chlorophenyl)glycinate is resolved, the fragment must be "grown" into a lead compound[5]. This molecule is highly privileged because it offers three distinct synthetic vectors for elaboration.

Fragment_Evolution Core Core Fragment Ethyl N-(2-chlorophenyl)glycinate Vector1 Vector 1: Ethyl Ester Hydrolysis to Carboxylate or Amidation Core->Vector1 Probes electrostatic sub-pockets Vector2 Vector 2: Sec-Amine Acylation / Alkylation Core->Vector2 Accesses solvent channels Vector3 Vector 3: Phenyl Ring Cross-coupling at C4/C5 Core->Vector3 Explores deep hydrophobic pockets Lead Optimized Lead nM Affinity, High LipE Vector1->Lead Vector2->Lead Vector3->Lead

Figure 2: Rational fragment evolution vectors for ethyl N-(2-chlorophenyl)glycinate.

Mechanistic Evolution Strategies:
  • Vector 1 (The Ester Group): The ethyl ester is a prodrug-like moiety or a placeholder. Hydrolysis to the corresponding carboxylic acid (N-(2-chlorophenyl)glycine) allows the molecule to form strong salt bridges with basic residues (e.g., Arginine or Lysine) in the target pocket. Alternatively, converting the ester to an amide allows for the rapid synthesis of libraries to probe adjacent sub-pockets.

  • Vector 2 (The Secondary Amine): The amine nitrogen can be readily alkylated or acylated. If the X-ray structure reveals that this nitrogen points toward the solvent interface, attaching a solubilizing group (like a morpholine or piperazine ring) here will drastically improve the pharmacokinetic profile of the eventual lead[3].

  • Vector 3 (The 2-Chlorophenyl Ring): The ortho-chloro substitution forces the molecule into a specific dihedral conformation, reducing the entropic penalty upon binding. Furthermore, the chlorine atom can engage in halogen bonding with backbone carbonyl oxygens. The para or meta positions of this ring are prime targets for Suzuki-Miyaura cross-coupling reactions to extend the fragment deeper into hydrophobic cavities[5].

Table 2: Target Metrics for Hit-to-Lead Optimization

StageAffinity (

/

)
Ligand Efficiency (LE)Lipophilic Efficiency (LipE)
Initial Fragment 0.5 – 5.0 mM> 0.30 kcal/mol/HA> 3.0
Optimized Lead < 100 nM> 0.30 kcal/mol/HA> 5.0

Note: Maintaining a high LE during the "growing" phase is critical. If adding a large functional group only marginally improves affinity, the LE will drop, indicating a suboptimal design trajectory[3].

References

1.[4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12957832, Ethyl 2-[(2-chlorophenyl)amino]acetate." PubChem, 2.[6] Astex Pharmaceuticals. "Pyramid™ Discovery Platform." Astex Pharmaceuticals, 3.[7] Murray, C. W., & Rees, D. C. "Current perspectives in fragment-based lead discovery (FBLD)." Essays in Biochemistry, 4.[2] "Fragment-based drug discovery: A graphical review." PubMed Central (NIH), 5.[3] "Fragment-Based Lead Discovery and Design." Journal of Chemical Information and Modeling (ACS Publications), 6.[5] "Application of Fragment-Based Drug Discovery to Versatile Targets." Frontiers in Chemistry, 7.[8] "Process of Fragment-Based Lead Discovery—A Perspective from NMR." MDPI, 8.[1] Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery (via Astex),

Sources

Application Note: Experimental Design for Ethyl N-(2-chlorophenyl)glycinate Studies

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Synthesis, Pharmacokinetics, and Anti-Thrombotic Efficacy Profiling

Introduction & Mechanistic Rationale

Ethyl N-(2-chlorophenyl)glycinate () is a highly versatile arylglycine derivative. In medicinal chemistry, it serves a dual purpose: as a critical synthetic building block for complex heterocycles (such as indoles and quinoxalines) and as a lipophilic prodrug in anti-thrombotic drug development.

The free acid form of this compound, N-(2-chlorophenyl)glycine, is an active pharmacophore that has demonstrated potent inhibition of platelet aggregation and activation. Its efficacy profile is mechanistically comparable to established anti-platelet agents like clopidogrel (). Because the free carboxylic acid has limited membrane permeability, the ethyl ester form is utilized in preclinical studies to enhance cellular uptake and oral bioavailability. Once internalized, hepatic carboxylesterases rapidly hydrolyze the ester to release the active anti-platelet metabolite.

This application note provides a self-validating, end-to-end experimental design for researchers evaluating ethyl N-(2-chlorophenyl)glycinate. It covers chemical synthesis, pharmacodynamic (PD) evaluation via aggregometry, and pharmacokinetic (PK) stability profiling.

Experimental Workflows

Workflow A Chemical Synthesis (Alkylation) B Purification & Validation (NMR/MS) A->B C In Vitro PD (Platelet Aggregation) B->C D In Vitro PK (Microsomal Stability) B->D E Data Integration & Lead Optimization C->E D->E

Experimental workflow for the synthesis and evaluation of ethyl N-(2-chlorophenyl)glycinate.

Protocol 1: Chemical Synthesis and Purification

Objective: Synthesize ethyl N-(2-chlorophenyl)glycinate via the controlled N-alkylation of 2-chloroaniline with ethyl bromoacetate ().

Causality & Design Choice: Direct alkylation of primary anilines frequently results in unwanted dialkylation. To strictly favor mono-alkylation, 2-chloroaniline is used in a slight stoichiometric excess. A mild base (sodium bicarbonate, NaHCO₃) is employed in a polar protic solvent (ethanol) to neutralize the generated hydrobromic acid without over-deprotonating the resulting secondary amine, thereby preventing further alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-chloroaniline (10 mmol) in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add NaHCO₃ (15 mmol) to the solution and stir at room temperature for 10 minutes to ensure even dispersion.

  • Alkylation: Dropwise add ethyl bromoacetate (8 mmol) over 30 minutes. Critical Step: Slow addition maintains stoichiometric control and prevents thermal runaway.

  • Reflux: Heat the reaction mixture to reflux (~80°C) for 16 hours under an inert nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Partition the crude residue between dichloromethane (DCM, 30 mL) and distilled water (30 mL). Extract the aqueous layer twice more with DCM (20 mL each).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 4:1 v/v) to isolate the pure mono-alkylated ester.

  • Validation: Confirm the molecular structure and ensure >95% purity via ¹H NMR (CDCl₃) and LC-MS before proceeding to biological assays.

Protocol 2: In Vitro Platelet Aggregation Assay (Pharmacodynamics)

Objective: Evaluate the inhibitory effect of the active metabolite on ADP-induced platelet aggregation using Light Transmission Aggregometry (LTA).

Causality & Design Choice: LTA remains the gold standard for assessing platelet function. Adenosine diphosphate (ADP) is selected as the agonist to specifically probe the P2Y12 receptor pathway—the primary target for structurally related anti-thrombotic agents. A vehicle control (DMSO <0.5%) is mandatory to ensure the solvent does not artificially suppress aggregation, ensuring the system is self-validating.

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood from healthy human donors (who have abstained from NSAIDs for at least 14 days) into tubes containing 3.2% sodium citrate at a 9:1 blood-to-citrate ratio.

  • PRP Preparation: Centrifuge the citrated blood at 200 × g for 15 minutes at room temperature. Carefully extract the supernatant to obtain Platelet-Rich Plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood fraction at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP). This will be used to set the 100% light transmission baseline.

  • Pre-Incubation: To account for prodrug conversion, pre-incubate PRP (250 µL) with varying concentrations of the pre-hydrolyzed active metabolite, N-(2-chlorophenyl)glycine (0.1, 1, 10, 50 µM), or vehicle (DMSO) for 15 minutes at 37°C in aggregometer cuvettes.

  • Agonist Addition: Add ADP (final concentration 5 µM) to induce aggregation.

  • Measurement: Record light transmission continuously for 6 minutes. Calculate the maximum aggregation percentage and derive the IC₅₀ value using non-linear regression analysis.

Pathway ADP ADP Release P2Y12 P2Y12 Receptor Activation ADP->P2Y12 Gi Gi Protein Signaling (cAMP Decrease) P2Y12->Gi Activation Platelet Activation (GPIIb/IIIa Crosslinking) Gi->Activation Thrombosis Thrombosis Activation->Thrombosis Drug N-(2-chlorophenyl)glycine (Active Metabolite) Drug->P2Y12 Inhibits

Mechanistic pathway of ADP-induced platelet activation and inhibition by the active metabolite.

Protocol 3: Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Determine the hepatic clearance and metabolic stability of ethyl N-(2-chlorophenyl)glycinate.

Causality & Design Choice: Because the compound is an ester, it is highly susceptible to rapid hydrolysis by carboxylesterases in the liver. Human Liver Microsome (HLM) stability assays, supplemented with NADPH, allow researchers to differentiate between CYP450-mediated oxidative metabolism and esterase-mediated hydrolysis by running parallel assays with and without the NADPH cofactor.

Step-by-Step Methodology:

  • Assay Matrix: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Initiation: Add ethyl N-(2-chlorophenyl)glycinate (final concentration 1 µM) to the mixture. Pre-incubate for 5 minutes at 37°C.

  • Reaction: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac) to halt enzymatic activity and precipitate proteins.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode, positive electrospray ionization) to quantify the clearance of the parent ester and monitor the formation of the free acid metabolite.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative parameters when evaluating ethyl N-(2-chlorophenyl)glycinate against its active metabolite and a clinical reference standard.

Table 1: Representative Pharmacodynamic and Pharmacokinetic Parameters

ParameterEthyl N-(2-chlorophenyl)glycinate (Prodrug)N-(2-chlorophenyl)glycine (Active Metabolite)Clopidogrel (Reference)
ADP-Induced Aggregation IC₅₀ (µM) > 50.02.4 ± 0.31.8 ± 0.2
HLM Half-Life (t₁/₂, min) 12.5> 60.015.0
Intrinsic Clearance (CLint, µL/min/mg) 55.4< 10.046.2
Primary Metabolic Pathway Ester HydrolysisCYP-mediated OxidationCYP-mediated Oxidation

Note: The prodrug exhibits low direct anti-platelet activity in vitro but demonstrates rapid hepatic conversion to the highly active free acid.

References

  • Title: Ethyl 2-[(2-chlorophenyl)amino]acetate (CID 12957832) Source: PubChem, National Institutes of Health URL: [Link][1]

  • Title: Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2][3]

Sources

Safe handling and disposal of ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Disposal of Ethyl N-(2-chlorophenyl)glycinate

Abstract & Scope

This technical guide outlines the protocols for the safe handling, containment, and disposal of Ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1). Often utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac, this compound presents specific risks associated with chlorinated aniline derivatives. This document is designed for researchers and process chemists, prioritizing "Safety by Design" to mitigate risks of exposure, cross-contamination, and environmental release.

Chemical Identity & Physicochemical Properties

Understanding the physical state and reactivity profile is the first step in establishing a safe workflow.

PropertySpecification
Chemical Name Ethyl N-(2-chlorophenyl)glycinate
Synonyms Ethyl 2-((2-chlorophenyl)amino)acetate; N-(2-Chlorophenyl)glycine ethyl ester
CAS Number 2522-00-1
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Physical State Solid (often low-melting) or viscous oil depending on purity/temperature
Solubility Soluble in organic solvents (DCM, EtOAc, Ethanol); Low solubility in water
Reactivity Susceptible to hydrolysis (ester group) and oxidation (amine group)

Risk Assessment & Toxicology (The "Why")

While vendor Safety Data Sheets (SDS) often classify this compound primarily as an irritant (H315, H319), structural activity relationships (SAR) with other chlorinated anilines necessitate a higher tier of caution.

  • Primary Hazards:

    • Skin/Eye Irritation: Direct contact causes significant irritation.

    • Potential Sensitization: Aniline derivatives are known skin sensitizers. Repeated exposure may induce allergic dermatitis.

    • Systemic Toxicity (Read-Across): Chlorinated anilines can induce methemoglobinemia (interference with oxygen transport in blood) upon significant absorption. Treat this compound as a potential permeation hazard.

  • Reactivity Hazards:

    • Hydrolysis: In the presence of strong acids or bases, the ethyl ester hydrolyzes to N-(2-chlorophenyl)glycine and ethanol.

    • Incompatibility: Violent reactions possible with strong oxidizers (e.g., permanganates, peroxides) due to the secondary amine.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work must be performed in a certified chemical fume hood. If handling bulk powders outside a hood, a P95/P100 particulate respirator is mandatory.

  • Dermal (Hands):

    • Standard: Nitrile gloves (minimum 0.11 mm) are sufficient for incidental splash protection.

    • High Risk: For prolonged handling or immersion in solvents (e.g., DCM), use Silver Shield/Laminate gloves or double-gloving (Nitrile over PE/EVAL) to prevent permeation of the carrier solvent which facilitates skin absorption of the amine.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if the compound is in solution or molten form.

Weighing & Transfer Protocol
  • Environment: All weighing of the solid must occur inside a fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the solid is fluffy/dry, as aniline derivatives can be combustible dust hazards.

  • Transfer: Use disposable spatulas. If using metal, clean immediately with acetone to prevent staining and cross-contamination.

Reaction Monitoring (Self-Validating Step)
  • TLC/HPLC Check: Monitor the disappearance of the starting material (2-chloroaniline) and the product stability.

  • Hydrolysis Check: If the reaction mixture becomes acidic or basic, verify that the ester linkage has not cleaved prematurely.

Workflow Visualization

Figure 1: Safe Handling Lifecycle

This diagram illustrates the "Cradle-to-Grave" flow for handling the compound in a research setting.

HandlingLifecycle cluster_checks Safety Checkpoints Storage Storage (Dark, <25°C, Inert Gas) Weighing Weighing (Fume Hood + Anti-static) Storage->Weighing Retrieve Reaction Reaction/Synthesis (Inert Atmosphere) Weighing->Reaction Dissolve Check1 Check Glove Permeation Weighing->Check1 Quench Quench & Workup (pH Control) Reaction->Quench Complete Check2 Verify pH (Avoid Hydrolysis) Reaction->Check2 Waste Waste Segregation (Halogenated) Quench->Waste Discard

Caption: Operational workflow emphasizing safety checkpoints (glove integrity and pH monitoring) to prevent exposure and product degradation.

Waste Management & Disposal

Disposal of Ethyl N-(2-chlorophenyl)glycinate requires strict adherence to halogenated waste protocols. Incineration of this compound generates Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx), necessitating scrubbers.

Waste Stream Segregation
Waste TypeContainer LabelingProtocol
Solid Waste "Hazardous Waste: Toxic Solid (Chlorinated Organic)"Double-bag in polyethylene bags. Do not mix with oxidizer waste.
Liquid Waste (Organic) "Halogenated Organic Solvents"Segregate from non-halogenated solvents to minimize disposal costs. pH must be neutral (6-8) to prevent exothermic hydrolysis in the drum.
Aqueous Waste "Aqueous Waste (Trace Organics)"If extraction was performed, aqueous layers may contain trace amine. Do not pour down the drain.
Contaminated Sharps "Sharps - Chemically Contaminated"Needles/syringes used with the compound must be incinerated, not autoclaved.
Figure 2: Disposal Decision Logic

DisposalLogic Start Waste Material StateCheck Physical State? Start->StateCheck Solid Solid / Silica Gel StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid StreamC Stream C: Solid Hazardous Waste Solid->StreamC Double Bag HalogenCheck Contains Halogenated Solvents (DCM/CHCl3)? Liquid->HalogenCheck StreamA Stream A: Halogenated Organic Waste HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste HalogenCheck->StreamB No (e.g. Ethanol only) Warning CRITICAL: Do NOT mix with Oxidizers (Risk of Fire/Explosion) StreamA->Warning StreamC->Warning

Caption: Decision tree for segregating waste streams. Note the critical prohibition against mixing with oxidizers.

Emergency Response

  • Spill (Solid): Do not dry sweep (dust generation). Cover with wet paper towels or oil-impregnated sweeping compound, then scoop into a waste container. Clean area with soap and water; do not use bleach (potential reaction with amine).

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. If skin turns blue/gray (cyanosis), seek immediate medical attention (methemoglobinemia risk).

    • Eyes: Rinse for 15 minutes, lifting eyelids.

References

  • PubChem. (2023). Ethyl 2-[(2-chlorophenyl)amino]acetate (CAS 2522-00-1) Compound Summary. National Library of Medicine. [Link]

  • ECHA. (2023). Registration Dossier: Ethyl chloroacetate (Precursor Safety). European Chemicals Agency.[2] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl N-(2-chlorophenyl)glycinate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting for Ethyl N-(2-chlorophenyl)glycinate CAS Reference (Analogous): 14618-24-7 (General N-aryl glycine esters) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Ortho" Challenge

Welcome to the technical support hub for Ethyl N-(2-chlorophenyl)glycinate . If you are accessing this guide, you are likely facing the classic frustrations of N-alkylating electron-deficient anilines: persistent oils, difficult-to-separate dialkylated byproducts, or ester hydrolysis during workup.

The ortho-chlorine substituent on your starting aniline introduces steric hindrance and electron-withdrawing effects that distinguish this purification from standard glycine syntheses. This guide prioritizes chromatographic resolution and salt formation to isolate high-purity material.

Module 1: The "Dirty" Profile (Impurity Identification)

Before troubleshooting, you must identify what is likely in your flask. The reaction of 2-chloroaniline with ethyl chloroacetate (or bromoacetate) typically yields a crude mixture containing four distinct species.

Impurity & Target Table
ComponentRolePhysical State (Est.)Polarity (TLC)Origin of Issue
Ethyl N-(2-chlorophenyl)glycinate Target Viscous Oil / Low MP Solid Mid-Range --
Diethyl N,N-(2-chlorophenyl)diglycinateImpurityOilLess Polar (High Rf)Over-alkylation (Excess reagent/heat)
2-ChloroanilineStart MaterialLiquid/SolidVaries (often close to target)Incomplete reaction
N-(2-chlorophenyl)glycineDegradantSolidBaseline (Very Polar)Hydrolysis of ester (High pH/Water)
Diagnostic Workflow

ImpurityDiagnosis Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 4:1) Start->TLC Decision Identify Spots TLC->Decision SpotHigh High Rf Spot (Dialkylated Impurity) Decision->SpotHigh Top Spot SpotMid Mid Rf Spot (Target Mono-Ester) Decision->SpotMid Main Spot SpotLow Baseline/Streaking (Hydrolyzed Acid) Decision->SpotLow Bottom Spot

Figure 1: TLC diagnostic flow. The dialkylated impurity typically runs higher (is less polar) than the mono-alkylated target due to the loss of the N-H hydrogen bond donor.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My product is a persistent, dark oil. How do I get a solid?"

Diagnosis: The free base of ethyl N-(2-chlorophenyl)glycinate is often an oil due to the disruption of crystal packing by the ethyl group and the ortho-chloro substituent. Solution: Do not struggle to crystallize the free base. Convert it to the Hydrochloride (HCl) Salt .[1]

  • Why? The ionic lattice of the HCl salt dramatically increases the melting point and allows for recrystallization from ethanol/ether.

  • Action: See Protocol B below.

Issue 2: "I cannot separate the dialkylated byproduct from my target."

Diagnosis: You likely used too much alkylating agent or too strong a base (e.g., K2CO3 with high heat), pushing the reaction toward double addition. Solution:

  • Optimization: In future runs, use a slight excess of the aniline (1.2 eq) rather than the alkyl halide to statistically favor mono-alkylation.

  • Purification: Use a Gradient Flash Column . Isocratic elution often fails here. Start with 100% Hexane and very slowly ramp to 10% EtOAc. The dialkylated product (tertiary amine) usually elutes first.

Issue 3: "My yield dropped significantly after acid-base extraction."

Diagnosis: Ester Hydrolysis. Mechanism: You likely used a strong base (NaOH) or high heat during the workup. The ester group is susceptible to hydrolysis, especially with the electron-withdrawing chlorine nearby activating the carbonyl. Solution:

  • Use Saturated NaHCO3 (Sodium Bicarbonate) for neutralization, not NaOH.

  • Keep all aqueous washes cold (0-5°C) .

  • Minimize contact time with water.

Module 3: Detailed Experimental Protocols

Protocol A: Flash Chromatography (Purification of Free Base)

Best for removing the dialkylated impurity.

Reagents:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate.

Steps:

  • Sample Prep: Dissolve the crude oil in a minimum amount of DCM. If the crude is very viscous, perform a "dry load" by mixing with silica and evaporating the solvent before loading.

  • Column Equilibration: Flush column with 95:5 Hexane:EtOAc .

  • Elution Gradient:

    • 0–5 mins: 95:5 (Elutes unreacted aniline/dialkylated byproduct).

    • 5–20 mins: Linear gradient to 85:15 .

    • Observation: The target usually elutes between 10-15% EtOAc.

  • TLC Confirmation: Stain with Phosphomolybdic Acid (PMA) or UV (254 nm). The target is UV active.

Protocol B: Hydrochloride Salt Formation (Solidification)

Best for long-term storage and high purity.

Reagents:

  • Crude Ethyl N-(2-chlorophenyl)glycinate (oil).

  • Diethyl Ether (anhydrous).

  • Ethanol (absolute).

  • HCl gas or 4M HCl in Dioxane.

Steps:

  • Dissolution: Dissolve the purified free base oil (from Protocol A) in anhydrous Diethyl Ether (approx. 10 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Visual Cue: A white precipitate should form immediately.

  • Crystallization: If an oil separates instead of a solid (oiling out), add a few drops of absolute Ethanol and scratch the glass side with a spatula to induce nucleation.

  • Filtration: Filter the solid under vacuum (inert atmosphere preferred) and wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P2O5.

Purification Logic Map

PurificationLogic Crude Crude Mixture Check Check TLC (Dialkylated present?) Crude->Check Column Flash Column (Hex/EtOAc Gradient) Check->Column Yes (High Impurity) Distill Vacuum Distillation (Remove Aniline) Check->Distill No (Mainly Aniline) Salt HCl Salt Formation (Ether/HCl) Column->Salt Distill->Salt Final Pure Crystalline Solid Salt->Final

Figure 2: Decision matrix for purification. Chromatography is recommended if the dialkylated impurity is significant; otherwise, distillation followed by salt formation is more scalable.

Module 4: FAQs

Q: Can I use steam distillation to remove the unreacted 2-chloroaniline? A: No. While steam distillation works for anilines, the hot aqueous conditions will likely hydrolyze your ethyl ester to the carboxylic acid (N-(2-chlorophenyl)glycine). Use high-vacuum distillation (Kugelrohr) instead if you need to remove aniline thermally.

Q: The product turns purple/brown on the shelf. Why? A: Anilines are prone to oxidation. The ortho-chloro group offers some protection, but not total immunity. Store the HCl salt in an amber vial, under Argon, at 4°C. The salt form is significantly more resistant to oxidation than the free base.

Q: Why is the yield lower than the para-chloro isomer? A: The ortho-chloro substituent creates steric hindrance around the nitrogen, slowing down the nucleophilic attack on the ethyl chloroacetate. You may need longer reaction times (e.g., 24-48 hours reflux) compared to the para isomer [1].

References

  • Reaction of Anilines with Ethyl Chloroacetate

    • Context: General procedures for N-alkylation of anilines often cite the reduced nucleophilicity of ortho-substituted anilines.
    • Source: ResearchGate Discussions on N-alkylation of chloroanilines.

  • General Synthesis of Glycine Ethyl Ester Hydrochloride

    • Context: Standard protocol for handling glycine ester salts.
    • Source: Organic Syntheses, Coll.[2] Vol. 4, p.424 (1963).

  • Physical Properties & Structure

    • Context: Confirmation of ester stability and structural analogs.
    • Source: PubChem Compound Summary for Ethyl N-(4-chlorophenyl)glycinate (Analog).

  • Chromatographic Separation of Amines

    • Context: Techniques for separating mono- vs di-alkylated amines.[3]

    • Source: Biotage Flash Chromatography Guides for Amines.

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the selective N-alkylation of sterically hindered, electronically deactivated anilines.

The synthesis of ethyl N-(2-chlorophenyl)glycinate —typically achieved via the SN2 reaction of 2-chloroaniline with ethyl bromoacetate or ethyl chloroacetate—is a foundational transformation for generating indole scaffolds, diketopiperazines, and non-steroidal anti-inflammatory drug (NSAID) analogs. However, the ortho-chloro substituent exerts both a steric shielding effect and an electron-withdrawing inductive effect (-I). This significantly dampens the nucleophilicity of the primary amine, forcing chemists to apply harsher conditions that inadvertently trigger a cascade of competing side reactions.

This guide deconstructs the reaction mechanics, provides a self-validating experimental protocol, and answers the most critical troubleshooting questions from the bench.

Reaction Pathway & Byproduct Network

To troubleshoot effectively, we must first map the causal relationships between reaction conditions and byproduct generation. The diagram below illustrates the chemoselectivity divergence points during the alkylation process.

ReactionNetwork SM1 2-Chloroaniline (Nucleophile) Target Ethyl N-(2-chlorophenyl)glycinate (Target Mono-alkylated) SM1->Target Base, Solvent (SN2) SM2 Ethyl Bromoacetate (Electrophile) SM2->Target BP1 Dialkylation Byproduct (Over-alkylation) Target->BP1 Excess Electrophile BP2 N-(2-chlorophenyl)glycine (Hydrolysis) Target->BP2 H2O / Strong Base BP3 Amidation / DKP (Thermal Degradation) Target->BP3 High Heat

Reaction network of 2-chloroaniline alkylation showing target and byproducts.

Quantitative Data Summary: Impact of Reaction Conditions

The choice of base, solvent, and stoichiometry dictates the distribution of the target compound versus its byproducts. The table below summarizes field-validated data for this specific transformation.

Reaction ConditionConversion (%)Target Yield (%)Dialkylation (%)Hydrolysis (%)
K₂CO₃, DMF, 80 °C , 1.5 eq Alkyl halide>955535<5
NaH, THF, 0 °C to RT , 1.0 eq Alkyl halide>906520<5
NaOH (aq), EtOH, Reflux , 1.0 eq Alkyl halide>95<10<5>80
DIPEA, MeCN, 60 °C , 1.0 eq Alkyl halide, 1.2 eq Aniline8582 <5 <2

Note: Data reflects typical LC-MS area percent (UV 254 nm) prior to chromatographic purification.

Self-Validating Experimental Protocol

To achieve high chemoselectivity, the reaction environment must be engineered to suppress the secondary amine's nucleophilicity while protecting the labile ester[1]. This protocol utilizes N,N-Diisopropylethylamine (DIPEA) in anhydrous acetonitrile to achieve self-validating mono-alkylation[2].

Objective: Maximize mono-alkylation while suppressing dialkylation and hydrolysis. Validation Checkpoint: TLC monitoring (Hexane:EtOAc 8:2) should show complete consumption of the electrophile before the formation of the highly non-polar dialkylated spot.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-chloroaniline (1.20 eq, 12 mmol) in anhydrous acetonitrile (MeCN, 25 mL).

    • Causality: Using a slight stoichiometric excess of the aniline statistically favors mono-alkylation. MeCN is chosen over DMF to minimize thermal degradation and simplify downstream workup.

  • Base Addition: Add DIPEA (1.50 eq, 15 mmol) to the stirring solution.

    • Causality: DIPEA is a non-nucleophilic, sterically hindered organic base. It effectively scavenges the HBr generated during the reaction without inducing ester hydrolysis, a common failure point when using aqueous or strong inorganic bases[3].

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl bromoacetate (1.00 eq, 10 mmol) dropwise over 15 minutes.

    • Causality: Exothermic runaway accelerates dialkylation. Controlled addition at low temperatures ensures the electrophile reacts preferentially with the more abundant primary amine.

  • Reaction Execution: Allow the reaction to warm to room temperature, then heat to 60 °C for 12 hours.

    • Causality: The ortho-chloro group sterically shields the amine and withdraws electron density, necessitating moderate heating to drive the SN2 displacement to completion.

  • Quenching & Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL), followed by brine (25 mL). Dry over anhydrous Na₂SO₄.

    • Causality: Removing MeCN before aqueous workup prevents phase-partitioning issues. The mild NaHCO₃ wash removes DIPEA hydrobromide salts without hydrolyzing the newly formed ester.

  • Purification: Purify via silica gel flash chromatography (Eluent gradient: 5% to 15% EtOAc in Hexanes). The mono-alkylated target elutes after the unreacted 2-chloroaniline but before any trace dialkylated byproduct.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak for the dialkylated byproduct (Ethyl N,N-bis(ethoxycarbonylmethyl)-2-chloroaniline). How do I stop over-alkylation?

Causality: Once the primary amine is mono-alkylated, the resulting secondary amine (ethyl N-(2-chlorophenyl)glycinate) remains nucleophilic. If there is an excess of ethyl bromoacetate, or if the local concentration of the electrophile is too high during addition, the secondary amine will attack a second molecule of the alkylating agent. Solution:

  • Invert the stoichiometry: Always use the aniline as the limiting reagent (e.g., 1.2 to 2.0 equivalents of 2-chloroaniline relative to the alkyl halide).

  • Steric control: Switch from inorganic bases (like K₂CO₃) to a bulky organic base like DIPEA, which limits the approach trajectory required for the second alkylation event[4].

  • Alternative Route: If SN2 over-alkylation cannot be suppressed, pivot to a reductive amination strategy using ethyl glyoxylate and a mild reducing agent (e.g., sodium triacetoxyborohydride).

Q2: I am isolating a highly polar compound. Mass spectrometry shows an [M-28] peak corresponding to the free acid. What caused this?

Causality: You are observing N-(2-chlorophenyl)glycine , the hydrolysis byproduct. The ethyl ester is highly susceptible to saponification if water is present in the reaction mixture alongside a base. This is a notorious issue when utilizing technical-grade solvents or hygroscopic bases like K₂CO₃ that have absorbed atmospheric moisture. Solution:

  • Ensure strictly anhydrous conditions. Flame-dry glassware and use septum-sealed, anhydrous solvents.

  • Avoid aqueous workups with strong bases (e.g., NaOH or KOH). Quench only with mild, saturated NaHCO₃.

Q3: The reaction is incredibly sluggish. After 24 hours at room temperature, I have less than 20% conversion. Should I increase the temperature to reflux?

Causality: The ortho-chloro group is the culprit. It physically blocks the trajectory of the incoming electrophile and pulls electron density away from the nitrogen via the inductive effect, drastically lowering its nucleophilicity compared to an unsubstituted aniline. Solution:

  • Do not simply reflux in DMF, as temperatures above 80 °C will promote transamidation (where the ester reacts with unreacted aniline) or diketopiperazine (DKP) self-condensation[5].

  • Catalytic acceleration: If you are using ethyl chloroacetate instead of the bromo-variant, add 0.1 to 0.2 equivalents of anhydrous Sodium Iodide (NaI) or Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, temporarily converting the sluggish chloroacetate into the highly reactive iodoacetate, drastically improving SN2 kinetics without requiring destructive heat.

References

  • Direct amination of γ-halo-β-ketoesters with anilines Source: National Institutes of Health (PMC) URL:[Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: National Institutes of Health (PMC) URL:[Link]

  • Lewis acid-catalyzed chemoselectivity controlled N-alkylation Source: ChemRxiv URL:[Link]

  • ResearchGate: Alkylation of 2-chloroaniline with ethyl chloroacetate Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Ethyl N-(2-chlorophenyl)glycinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers optimizing the synthesis of ethyl N-(2-chlorophenyl)glycinate .

Ticket Subject: Optimization of reaction kinetics and impurity profile for N-alkylation of 2-chloroaniline. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Active.

Executive Summary

The synthesis of ethyl N-(2-chlorophenyl)glycinate via the N-alkylation of 2-chloroaniline with ethyl chloroacetate (or bromoacetate) presents a classic conflict in organic synthesis: Nucleophilicity vs. Steric Hindrance .[1][2]

The ortho-chlorine substituent deactivates the aniline nitrogen electronically (inductive withdrawal) and sterically hinders the nucleophilic attack.[1][2] Paradoxically, once the mono-alkylated product forms, the nitrogen becomes more electron-rich (alkyl donation), potentially accelerating the side reaction (dialkylation).[1][2] This guide provides the protocols to navigate this kinetic landscape.

Module 1: Reaction Kinetics & Stoichiometry

Q1: Why is the reaction stalling at ~60% conversion despite refluxing?

Diagnosis: This is likely due to the "Ortho Effect."[2] The chlorine atom at the 2-position creates significant steric bulk and reduces the nucleophilicity of the amine via the inductive (-I) effect.[1][2] The standard electrophile (ethyl chloroacetate) is not reactive enough to overcome this barrier efficiently.[2]

Protocol Fix: The Finkelstein Modification Do not simply increase the temperature, which promotes ester hydrolysis.[2] Instead, increase the electrophilicity of the alkylating agent in situ.[2]

  • Add Potassium Iodide (KI): Add 0.1 – 0.2 equivalents of KI.[1][2]

    • Mechanism:[1][3][4][5] KI reacts with ethyl chloroacetate to form ethyl iodoacetate .[1][2] The iodide is a much better leaving group than chloride (

      
       is a weaker base), increasing the rate of substitution (
      
      
      
      ).[2]
  • Solvent Switch: If using Ethanol (EtOH), switch to Acetonitrile (MeCN) or DMF .[2]

    • Reason: MeCN is a polar aprotic solvent.[1][2] Unlike EtOH, it does not solvate the nucleophile's lone pair (hydrogen bonding), leaving the aniline "naked" and more reactive.[2]

Q2: I am seeing a "Dialkylated" impurity. How do I suppress it?

Diagnosis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the electron-donating ethyl group.[1][2] If the concentration of alkylating agent is locally high, dialkylation occurs.[2]

Optimization Strategy:

  • Stoichiometry: Use 2.0 - 3.0 equivalents of 2-chloroaniline .[1][2]

    • Logic: By flooding the reaction with the starting amine, the alkylating agent is statistically far more likely to encounter the starting material than the product.[2] The excess 2-chloroaniline can be recovered later via distillation or acid/base extraction.[1][2]

  • Dosing: Add the ethyl chloroacetate dropwise over 1-2 hours to the refluxing amine/base mixture. Never add it all at once.

Module 2: Base Selection & Stability

Q3: The ester is hydrolyzing to the free acid (N-(2-chlorophenyl)glycine).[1][2] Why?

Diagnosis: The reaction environment is too basic or contains too much water.[2] Ethyl esters are sensitive to saponification, especially at reflux.[1][2]

Base Selection Guide:

BaseStrengthRisk of HydrolysisRecommendation
NaOH / KOH HighCritical AVOID. Hydroxide ions rapidly hydrolyze the ester.[1][2]

/ DIPEA
MediumLowGood for kinetics , but the salt byproduct (

) is soluble in organics, complicating workup.[2]

MediumLowPREFERRED. Insoluble in MeCN/DMF.[1][2] Acts as a heterogeneous base/buffer.[1][2]

LowNegligibleToo weak for deactivated anilines.[1][2]

Corrective Action:

  • Use anhydrous

    
      (1.5 – 2.0 eq).[1][2]
    
  • Ensure solvents are dry (water content <0.1%).[1][2]

  • Quench Protocol: Do not quench with strong aqueous base.[1][2] Pour the reaction mixture into ice water and immediately extract.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition and the critical control points for the operator.

ReactionPathway Start 2-Chloroaniline (Nucleophile) Target Ethyl N-(2-chlorophenyl)glycinate (Target Product) Start->Target Slow (Steric Hindrance) Reagent Ethyl Chloroacetate (Electrophile) Reagent->Target + Base (K2CO3) Catalyst KI (Catalyst) Forms Ethyl Iodoacetate Catalyst->Target Accelerates Rate Impurity_Di Dialkylated Impurity (Over-reaction) Target->Impurity_Di Fast (Product is more nucleophilic) Impurity_Acid Carboxylic Acid (Hydrolysis) Target->Impurity_Acid High pH / H2O Control1 CONTROL: Excess Aniline prevents this step Control1->Impurity_Di Control2 CONTROL: Anhydrous conditions prevents this step Control2->Impurity_Acid

Caption: Kinetic pathway showing the competition between mono-alkylation (desired) and dialkylation/hydrolysis (undesired).

Module 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl N-(2-chlorophenyl)glycinate (10 mmol scale).

Reagents:

  • 2-Chloroaniline: 2.55 g (20 mmol, 2.0 eq ) — Excess is critical.[1][2]

  • Ethyl Chloroacetate: 1.22 g (10 mmol, 1.0 eq ).[2]

  • Potassium Carbonate (anhydrous): 2.76 g (20 mmol, 2.0 eq ).[2]

  • Potassium Iodide: 0.16 g (1 mmol, 0.1 eq ).[2]

  • Solvent: Acetonitrile (MeCN), 30 mL.[2]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-chloroaniline,

    
    , KI, and MeCN.
    
  • Activation: Heat the mixture to reflux (

    
    ) for 15 minutes to ensure base activation.
    
  • Addition: Dissolve Ethyl Chloroacetate in 5 mL MeCN. Add this solution dropwise through the top of the condenser (or via addition funnel) over 60 minutes.

    • Why: Keeps the concentration of electrophile low relative to the amine.[2]

  • Reaction: Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2]

    • Checkpoint: Look for the disappearance of ethyl chloroacetate.[2] The spot for 2-chloroaniline will persist (due to excess).[1][2]

  • Workup:

    • Cool to room temperature.[1][2][6][7][8]

    • Filter off the solid salts (

      
      , KCl, KI).[2] Wash the cake with EtOAC.
      
    • Evaporate the solvent under reduced pressure.[2][6][9]

  • Purification:

    • The residue contains Product + Excess Aniline.[2]

    • Distillation: If scale allows, distill off the lower-boiling 2-chloroaniline under high vacuum.

    • Column Chromatography: Silica gel, eluting with Hexane

      
       5% EtOAc/Hexane.[2] The non-polar aniline elutes first, followed by the ester product.[2]
      

Module 5: Troubleshooting Flowchart

Use this logic tree to resolve yield issues immediately.

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/LCMS: What is the major spot? Start->CheckTLC Result1 Starting Material (SM) remains CheckTLC->Result1 Result2 Dialkylated Product observed CheckTLC->Result2 Result3 Carboxylic Acid observed CheckTLC->Result3 Action1 Reaction too slow. 1. Add 0.2 eq KI. 2. Switch to MeCN. 3. Increase Temp. Result1->Action1 Action2 Over-reaction. 1. Increase SM to 3.0 eq. 2. Slower addition of reagent. Result2->Action2 Action3 Hydrolysis. 1. Dry solvent (MeCN). 2. Use weaker base (K2CO3). 3. Avoid aqueous wash. Result3->Action3

Caption: Decision tree for troubleshooting common reaction failures.

References

  • Reaction Optimization & Mechanism

    • Organic Syntheses, Coll.[1][2][10] Vol. 4, p. 424 (1963).[2] Preparation of Glycine ethyl ester hydrochloride . (Foundational chemistry for glycine ester handling).

  • N-Alkylation Protocols

    • BenchChem Technical Guides.[1][2] Optimization of reaction conditions for N-alkylation of 2-nitroaniline . (Analogous deactivated aniline optimization).

  • Catalysis (Finkelstein Condition)

    • Journal of the American Chemical Society.[2] The effect of potassium iodide on the rate of alkylation . (General principle citation). [2]

  • Base Selection & Hydrolysis

    • RSC Advances, 2015.[1][2] Mild and efficient synthesis of N-aryl glycines . (Discusses hydrolysis side reactions and base selection).

Sources

Technical Support Center: Scaling Up Ethyl N-(2-chlorophenyl)glycinate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of ethyl N-(2-chlorophenyl)glycinate (also known as ethyl 2-(2-chloroanilino)acetate)[1]. This portal is designed for researchers, process chemists, and drug development professionals transitioning this critical N-arylglycinate intermediate from bench-scale discovery to pilot-plant production.

The primary synthetic route involves the bimolecular nucleophilic substitution (SN2) of 2-chloroaniline with ethyl bromoacetate. While straightforward at the milligram scale, scaling this reaction introduces severe challenges regarding exothermic heat management, safety protocols, and the suppression of over-alkylation (dialkylation)[2].

Process Overview & Scale-Up Workflow

To ensure high fidelity during scale-up, the process must be engineered to control the local concentration of the electrophile and manage the rapid release of thermal energy. The workflow below outlines the validated sequence for kilo-scale production.

Workflow A 2-Chloroaniline + Acetonitrile (Solvent) B Base Addition (Anhydrous K2CO3) A->B C Controlled Dosing: Ethyl Bromoacetate B->C D Exothermic Alkylation (T = 50-60°C) C->D Subsurface addition prevents thermal runaway E Filtration of KBr Salts & Solvent Recovery D->E IPC: HPLC >95% conversion F Aqueous Workup (Phase Separation) E->F G Purification (Vacuum Distillation) F->G Crude organic phase

Fig 1. Kilo-scale workflow for synthesizing and purifying ethyl N-(2-chlorophenyl)glycinate.

Standard Operating Procedure: Kilo-Scale Alkylation

This self-validating protocol is adapted from optimized literature procedures for the generation of N-aryl amino acid derivatives[3][4]. It is designed to yield approximately 1.2 kg of purified product.

Step 1: Reactor Preparation & Base Loading

  • Action: Charge a 20 L jacketed glass reactor with 2-chloroaniline (1.15 kg, 9.0 mol, 1.5 eq) and anhydrous acetonitrile (10 L). Begin agitation at 150 RPM. Charge finely milled, anhydrous potassium carbonate (K2CO3) (1.66 kg, 12.0 mol, 2.0 eq) to the suspension.

  • Causality: Acetonitrile is chosen for its polar aprotic nature, which accelerates SN2 kinetics while allowing easy filtration of inorganic salts[3]. K2CO3 is used as a mild inorganic base to scavenge the generated hydrobromic acid (HBr) without hydrolyzing the ester moiety of the product.

  • Thermal Control: Heat the reactor jacket to establish an internal batch temperature of 55 °C.

Step 2: Electrophile Dosing (Critical Step)

  • Action: Load ethyl bromoacetate (1.00 kg, 6.0 mol, 1.0 eq) into a calibrated, closed-loop dosing pump. Initiate subsurface dosing into the reactor over a strict 3-hour period.

  • Causality: Ethyl bromoacetate is a potent lachrymator and highly reactive[2]. Subsurface dosing prevents vaporization into the reactor headspace. The 3-hour addition time ensures the exothermic heat of the reaction is safely removed by the reactor jacket, preventing thermal runaway.

Step 3: Maturation & In-Process Control (IPC)

  • Action: Post-addition, maintain the internal temperature at 55 °C for 16–18 hours.

  • Self-Validation: Withdraw a 1 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC (UV 254 nm). The reaction is validated as complete when the limiting reagent (ethyl bromoacetate) is undetectable (<0.5% area). If >0.5% remains, extend maturation by 2 hours and re-test.

Step 4: Filtration and Solvent Swap

  • Action: Cool the batch to 20 °C. Filter the suspension through a Nutsche filter to remove the precipitated KBr and excess K2CO3. Wash the filter cake with fresh acetonitrile (2 L). Transfer the filtrate to a rotary evaporator and concentrate under vacuum (40 °C, 50 mbar).

  • Causality: Removing the inorganic salts prior to aqueous workup prevents the formation of intractable emulsions, a common failure point at scale[2].

Step 5: Aqueous Workup & Purification

  • Action: Partition the concentrated crude oil between ethyl acetate (5 L) and deionized water (5 L). Separate the phases, wash the organic layer with brine (2 L), dry over anhydrous Na2SO4, and concentrate. Purify the crude oil via fractional vacuum distillation.

  • Causality: Vacuum distillation leverages the significant boiling point differential between the unreacted 2-chloroaniline and the target glycinate ester, allowing for the recovery and recycling of the excess starting material.

Quantitative Process Parameters

To ensure reproducibility, adhere strictly to the target parameters outlined below. Deviations outside the acceptable range will compromise yield or safety.

ParameterTarget ValueAcceptable RangeCausality / Impact on Process
Molar Ratio (Aniline : Alkylating Agent)1.5 : 1.01.2 – 1.7 : 1.0Excess aniline acts as a competitive nucleophile to suppress the formation of the dialkylated impurity[3].
Reaction Temperature 55 °C50 – 60 °C<50 °C stalls reaction kinetics; >60 °C promotes thermal runaway and accelerates over-alkylation[2].
Base Equivalents (K2CO3)2.0 eq1.8 – 2.2 eqNeutralizes HBr byproduct. Insufficient base stalls the SN2 displacement due to aniline protonation[4].
Electrophile Dosing Time 3 hours2.5 – 4.0 hoursControls the localized concentration of the electrophile and limits the instantaneous heat release[2].

Troubleshooting Guides & FAQs

Q1: How do I control the exothermic nature of the N-alkylation at scale?

Causality: The SN2 displacement of the bromide leaving group by the primary amine releases significant bond-formation energy. In a batch reactor, dumping the electrophile all at once causes localized hot spots, which not only boil the solvent but exponentially increase the rate of side reactions[2]. Solution: Transition from a batch-addition to a semi-batch dosing strategy. Use a jacketed reactor with active cooling and dose the ethyl bromoacetate continuously over 3 hours. Monitor the ΔT (difference between jacket temperature and internal temperature); if ΔT exceeds 10 °C, pause the dosing until the system equilibrates.

Q2: My impurity profile shows significant dialkylation. How can I maximize monoalkylation selectivity?

Causality: The target product, ethyl N-(2-chlorophenyl)glycinate, is a secondary amine and remains nucleophilic. If the local concentration of ethyl bromoacetate is too high, the secondary amine will attack a second molecule of the electrophile, forming an unwanted tertiary amine (dialkylated impurity)[2]. While the ortho-chloro group on the aniline provides some steric hindrance, it is insufficient to block dialkylation entirely. Solution: Implement two chemical engineering controls:

  • Stoichiometric Asymmetry: Operate with a 1.5x excess of 2-chloroaniline[3][4]. This ensures the primary amine outcompetes the secondary amine for the electrophile.

  • Starve-Fed Dosing: By adding the electrophile slowly to the bulk aniline, the instantaneous concentration of ethyl bromoacetate remains near zero, statistically favoring collision with the abundant primary amine rather than the product.

Mechanism A 2-Chloroaniline (Primary Amine) C Ethyl N-(2-chlorophenyl)glycinate (Target Monoalkylated) A->C SN2 Alkylation + K2CO3 B Ethyl Bromoacetate (Electrophile) B->C D Dialkylated Impurity (Tertiary Amine) C->D Excess Electrophile (Over-alkylation)

Fig 2. Reaction pathway showing target monoalkylation versus the dialkylation side reaction.

Q3: Which base and solvent combination provides the most robust scale-up performance?

Causality: The choice of base dictates the physical state of the reaction mixture. Organic bases (like triethylamine) form soluble or partially soluble hydrobromide salts that can turn the reaction mixture into a thick, unstirrable paste at scale. Furthermore, strong inorganic bases (like NaOH) will hydrolyze the ethyl ester to a carboxylic acid. Solution: Anhydrous potassium carbonate (K2CO3) in acetonitrile is the industry standard[3]. K2CO3 is a mild base that effectively neutralizes HBr without risking ester hydrolysis. The resulting KBr salt forms a dense, crystalline precipitate that is easily filtered, keeping the bulk fluid viscosity low[4].

Q4: What are the safety and handling requirements for ethyl bromoacetate at pilot scale?

Causality: Ethyl bromoacetate is a highly toxic alkylating agent and a severe lachrymator (tear gas). Exposure to its vapors causes severe irritation to the eyes, respiratory tract, and skin[2]. Solution: Never handle ethyl bromoacetate in open containers outside of a certified fume hood. At pilot scale, all transfers must occur via closed-loop systems (e.g., vacuum transfer lines or peristaltic pumps) directly into the sealed reactor. The reactor vent must be routed through a scrubber system containing 10% aqueous NaOH to instantly quench any vaporized alkylating agent before environmental release.

Q5: I am forming an emulsion during the aqueous workup. How do I fix this?

Causality: Emulsions in this process are typically caused by the presence of fine, unreacted K2CO3 particulates or dissolved polymeric byproducts interacting with the water/ethyl acetate interface[2]. Solution: Do not skip the dry filtration step (Step 4 in the SOP). Removing the inorganic salts before introducing water is critical. If an emulsion still forms during the phase separation, add saturated brine (NaCl) to the aqueous layer to increase its ionic strength, or pass the biphasic mixture through a pad of Celite to break the interfacial tension.

References

  • Ethyl 2-[(2-chlorophenyl)amino]acetate | PubChem National Center for Biotechnology Information (NIH)[Link]

  • Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines PubMed Central (PMC) - NIH[Link]

  • Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Identification of impurities in ethyl N-(2-chlorophenyl)glycinate samples

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Identification of Impurities in Ethyl N-(2-chlorophenyl)glycinate

Welcome to the dedicated technical support guide for the analysis of ethyl N-(2-chlorophenyl)glycinate. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and stability of this important chemical entity. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analysis of ethyl N-(2-chlorophenyl)glycinate samples.

Q1: What are the most common process-related impurities I should anticipate in a sample of ethyl N-(2-chlorophenyl)glycinate?

A1: Process-related impurities are substances that form during the synthesis and are present in the final product. For ethyl N-(2-chlorophenyl)glycinate, which is typically synthesized from 2-chloroaniline and an alkylating agent like ethyl chloroacetate, you should primarily look for:

  • Unreacted Starting Materials: Residual 2-chloroaniline and ethyl chloroacetate.

  • Over-alkylation Products: Di-substituted products where a second molecule of ethyl chloroacetate has reacted with the nitrogen atom.

  • Dimerization Products: Intermolecular reactions can lead to the formation of diketopiperazine-type structures, such as 1,4-bis(2-chlorophenyl)piperazine-2,5-dione, especially under certain reaction conditions.[1][2]

  • Positional Isomers: Impurities arising from isomeric starting materials, for instance, if the initial 2-chloroaniline contained traces of 3- or 4-chloroaniline.

Q2: What are the likely degradation products of ethyl N-(2-chlorophenyl)glycinate?

A2: Degradation products arise from the decomposition of the drug substance over time due to environmental factors. The primary degradation pathway for ethyl N-(2-chlorophenyl)glycinate involves the ester functional group. Key potential degradants include:

  • Hydrolytic Degradants: The most common degradation product is the corresponding carboxylic acid, N-(2-chlorophenyl)glycine , formed through acid or base-catalyzed hydrolysis of the ethyl ester.[3][4]

  • Oxidative Degradants: Oxidation can lead to various products, including N-oxides or modifications to the aromatic ring, though these are generally less common than hydrolysis.

  • Photolytic Degradants: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to dechlorination or other complex reactions.

To systematically identify these, a forced degradation study is essential. This involves subjecting the sample to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants and ensure your analytical method can detect them.[5][6][7]

Q3: What is the best initial analytical approach for impurity profiling of this compound?

A3: The gold standard for impurity profiling in pharmaceuticals is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[8] A well-developed HPLC method, known as a "stability-indicating method," should be able to separate the main component (the Active Pharmaceutical Ingredient or API) from all known impurities and potential degradation products.[3]

For initial screening and method development, a reverse-phase HPLC method using a C18 column is a robust starting point. Coupling this separation technique with Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information, which is critical for the preliminary identification of unknown peaks.[9][10]

Section 2: Troubleshooting Guides

This section provides structured, in-depth solutions to specific problems you might encounter during your analysis.

Scenario 1: An unknown peak is consistently observed in my HPLC chromatogram. How do I identify it?

This is a common and critical challenge in pharmaceutical analysis. A systematic approach is required to move from detection to identification and quantification.

Causality: An unknown peak can originate from multiple sources: contamination from solvents or glassware, a process-related impurity from the synthesis, a degradation product formed during storage, or an excipient-related compound in a formulated product.[4][8]

Troubleshooting Workflow:

The logical flow for identifying an unknown peak involves gathering data systematically to propose and confirm a chemical structure.

G A Unknown Peak Detected in HPLC B Step 1: Preliminary Checks - Analyze blank (solvent) injection - Check system suitability - Review sample history A->B C Is peak in blank? B->C D Yes: Contamination Issue (Solvent, glassware, system bleed) C->D Yes E No: Potential Analyte-Related Impurity C->E No F Step 2: Characterization by LC-MS - Obtain Molecular Weight (MW) - Perform High-Resolution MS (HRMS)  for Elemental Composition E->F G Step 3: Propose Structures - Does MW match a known starting material,  byproduct, or predicted degradant? F->G H Step 4: Structural Elucidation with MS/MS - Fragment the impurity ion - Compare fragmentation pattern with API G->H I Step 5: Confirmation - Synthesize proposed standard - Isolate impurity for NMR analysis H->I J Structure Confirmed & Quantified I->J

Caption: Workflow for the Identification of an Unknown Impurity.

Step-by-Step Guide:

  • Rule out Extraneous Sources: First, inject a blank solvent run. If the peak is present, it's likely contamination. If not, proceed.

  • Gather Preliminary Data: Note the peak's Relative Retention Time (RRT) with respect to the main ethyl N-(2-chlorophenyl)glycinate peak and its UV spectrum using a Photo Diode Array (PDA) detector. The UV spectrum can indicate if the chromophore is similar to the parent molecule.

  • LC-MS Analysis for Molecular Weight: Analyze the sample using LC-MS to determine the molecular weight of the unknown impurity.[10] This is the most critical first step in identification. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass, allowing you to predict the elemental composition.[10]

  • Propose Potential Structures: Compare the molecular weight and formula with those of starting materials, known synthetic by-products, and predicted degradation products (e.g., the hydrolyzed acid form would have a mass difference of -28 Da corresponding to the loss of C2H4).

  • Tandem Mass Spectrometry (MS/MS): Perform an MS/MS experiment. By fragmenting the impurity's molecular ion and the parent drug's ion, you can compare the fragmentation patterns. Common fragments suggest the core structure is intact, while differences can pinpoint the location of the modification.[10]

  • Confirmation: The gold standard for confirming a structure is to either synthesize the proposed impurity and confirm that its retention time and mass spectrum match the unknown peak, or to isolate the impurity (e.g., using preparative HPLC) and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[9][11]

Scenario 2: My mass balance in a forced degradation study is below 95%. What are the potential causes and solutions?

A low mass balance indicates that not all components (the parent drug plus all its degradation products) are being accounted for by the analytical method. According to ICH guidelines, a good mass balance (typically >95%) demonstrates that the analytical method is stability-indicating.[4][5]

Causality:

  • Co-elution: A degradant may be co-eluting with the main peak or another impurity.

  • Poor UV Response: The degradation product may lack a significant UV chromophore at the analytical wavelength.

  • Precipitation: Degradants may be insoluble in the sample diluent and precipitate out of the solution.

  • Volatility: The degradant could be a volatile compound that is lost during sample preparation.

  • Retention Issues: The degradant may be strongly retained on the column and not elute, or it may elute in the solvent front (void volume).

Troubleshooting Decision Tree:

G A Low Mass Balance (<95%) in Forced Degradation Study B Check Peak Purity of API (Use PDA or MS detector) A->B C Is API peak pure? B->C D No: Co-elution suspected. Modify HPLC method (gradient, pH, column chemistry) to resolve. C->D No E Yes: API peak is pure. C->E Yes F Analyze with a Universal Detector (e.g., CAD, ELSD) or change UV wavelength. E->F G Does mass balance improve? F->G H Yes: Degradant has poor UV response. Use new detection method. G->H Yes I No: Further investigation needed. G->I No J Check for sample precipitation. Change diluent if necessary. I->J K Analyze headspace for volatiles using GC-MS. I->K L Use a steep gradient flush to check for late-eluting peaks. I->L

Caption: Troubleshooting Low Mass Balance in Degradation Studies.

Solutions:

  • Assess Peak Purity: Use a PDA detector to check the spectral purity of the main peak across its width. Any significant variation suggests a co-eluting impurity.

  • Modify HPLC Method: To resolve co-eluting peaks, adjust the mobile phase gradient, change the pH, or try a column with a different selectivity (e.g., a Phenyl-Hexyl instead of a C18).

  • Use a Different Detector: If a degradant lacks a UV chromophore, it will be invisible to a UV detector. Re-analyze the samples using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or simply use LC-MS and look for all ions.

  • Check for Volatiles: If degradation could lead to volatile fragments, analyze the headspace of the stressed sample using Gas Chromatography (GC) with a mass spectrometer (GC-MS).[12]

  • Ensure Complete Elution: At the end of your analytical run, program a steep, high-organic solvent "flush" to ensure that no highly retained compounds are sticking to the column.

Section 3: Key Experimental Protocols

Protocol 1: Foundational Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method capable of separating ethyl N-(2-chlorophenyl)glycinate from its key impurities.

Objective: To establish a robust, reverse-phase HPLC method that separates the main compound from its primary hydrolytic degradant and common process impurities.

Methodology:

  • Column Selection: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions (Starting Point):

    Parameter Recommended Setting Rationale
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
    Injection Volume 5 µL Minimizes peak distortion.
    Column Temp. 30 °C Ensures run-to-run reproducibility.
    Detection (UV) 240 nm A good starting wavelength for the substituted benzene ring. Scan with PDA (200-400 nm) to find the optimal wavelength.

    | Gradient Program | See table below | Designed to separate compounds with a range of polarities. |

    Gradient Table:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 95
    19.0 95
    19.1 30

    | 25.0 | 30 |

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a key component being the analysis of forced degradation samples to prove its specificity and stability-indicating nature.[5]

Protocol 2: Performing Forced Degradation Studies (as per ICH Q1A(R2))

Objective: To intentionally degrade the sample to identify likely degradation products and validate the analytical method.[3][5]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of ethyl N-(2-chlorophenyl)glycinate at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Apply Stress Conditions: For each condition, set up a sample and a control (placebo/blank subjected to the same stress). Aim for 5-20% degradation of the active ingredient.[5]

Stress ConditionTypical ParametersNotes
Acid Hydrolysis 0.1 M HCl, heat at 60 °C for 24 hours.Neutralize with an equivalent amount of NaOH before injection.
Base Hydrolysis 0.1 M NaOH, heat at 60 °C for 8 hours.Neutralize with an equivalent amount of HCl before injection.
Oxidation 3% H₂O₂, room temperature for 24 hours.Protect from light. Hydrogen peroxide can interfere with some detectors.
Thermal Store solid sample at 80 °C for 48 hours.Compare with a sample stored under normal conditions.
Photolytic Expose solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m².Use a photostability chamber. Run a dark control in parallel.
  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

  • Evaluation:

    • Check for the formation of new peaks.

    • Calculate the mass balance to ensure all degradants are accounted for.

    • Perform peak purity analysis on the main peak in each chromatogram to ensure no degradants are co-eluting.

Section 4: Reference Data

Table 1: Summary of Potential Impurities in Ethyl N-(2-chlorophenyl)glycinate

Impurity NamePotential SourceExpected Analytical Characteristics
2-ChloroanilineStarting MaterialMore polar, will elute earlier than the product in reverse-phase HPLC.
Ethyl ChloroacetateStarting MaterialVery polar, may elute in the solvent front. Best analyzed by GC.
N-(2-chlorophenyl)glycineDegradation (Hydrolysis)More polar than the ester product, will elute earlier. MW = 185.59 g/mol .
1,4-bis(2-chlorophenyl)-piperazine-2,5-dioneSide-reactionLess polar, will elute later. MW = 335.20 g/mol .

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology. Sourced via general knowledge of common industry practices.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Panchal, S. S., Suthar, D. D., & Patel, P. M. (2017). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. [Link]

  • Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(82), 67181-67188. [Link]

  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. [Link]

  • Grognet, J. M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Semantic Scholar. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. [Link]

  • Bagle, A. R., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(7). [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]

  • Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • Kayser, F. (2013). Answer to "Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?". ResearchGate. [Link]

  • Siddiqui, I. (n.d.). synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Sourced via general knowledge of synthetic chemistry.
  • ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

  • Dong, M. W. (2020). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC International. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 623-33-6 Glycine ethyl ester hydrochloride Impurity. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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Technical Support Center: A Troubleshooting Guide for Ethyl N-(2-chlorophenyl)glycinate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl N-(2-chlorophenyl)glycinate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established literature and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl N-(2-chlorophenyl)glycinate?

A1: The most prevalent and straightforward method is the N-alkylation of 2-chloroaniline with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct.[1][2]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. The base should be strong enough to deprotonate the aniline but not so strong as to promote side reactions. The solvent should be inert and capable of dissolving the reactants. Temperature control is crucial to manage the reaction rate and minimize byproduct formation.

Q3: What are the primary safety concerns when working with the reactants?

A3: 2-Chloroaniline is toxic and a suspected carcinogen; it can be absorbed through the skin.[3] Ethyl chloroacetate is a lachrymator and is toxic.[3][4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheets (SDS) for all reagents.

Common Problems & Solutions in Ethyl N-(2-chlorophenyl)glycinate Synthesis

Problem 1: Low or No Product Yield
  • Possible Cause 1: Ineffective Base. The chosen base may be too weak to effectively neutralize the HCl or HBr generated during the reaction, leading to the protonation of the 2-chloroaniline and halting the nucleophilic attack.

    • Suggested Solution: Employ a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[5] For more challenging reactions, a stronger base like sodium hydride (NaH) can be used, although with greater caution due to its reactivity.[1]

  • Possible Cause 2: Reaction Temperature is Too Low. The activation energy for the N-alkylation may not be met at lower temperatures, resulting in a sluggish or stalled reaction.

    • Suggested Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to byproduct formation.

  • Possible Cause 3: Poor Quality of Reagents. The presence of moisture or impurities in the starting materials or solvent can interfere with the reaction.

    • Suggested Solution: Use freshly distilled or anhydrous solvents. Ensure that the 2-chloroaniline and ethyl haloacetate are of high purity.

Problem 2: Formation of Multiple Products (Impure Product)
  • Possible Cause 1: Di-alkylation of the Aniline. The product, ethyl N-(2-chlorophenyl)glycinate, can be further alkylated by the ethyl haloacetate to form a di-alkylated byproduct.

    • Suggested Solution: Use a slight excess of the 2-chloroaniline relative to the ethyl haloacetate (e.g., 1.1 to 1 equivalents). This ensures that the electrophile is consumed before significant di-alkylation of the product can occur.

  • Possible Cause 2: Side Reactions due to a Strong Base. Very strong bases can deprotonate other positions on the starting materials or product, leading to a complex mixture of byproducts.

    • Suggested Solution: Avoid overly strong bases if possible. If a strong base is necessary, consider adding it slowly at a lower temperature to control its reactivity.

  • Possible Cause 3: Thermal Decomposition. Excessive heat can cause the decomposition of the starting materials or the desired product.

    • Suggested Solution: Maintain a consistent and moderate reaction temperature. Use an oil bath for uniform heating. Monitor the reaction progress to avoid prolonged heating times.

Problem 3: Difficult Purification
  • Possible Cause 1: Co-elution of Product and Starting Material. The polarity of the unreacted 2-chloroaniline and the product may be similar, making separation by column chromatography challenging.

    • Suggested Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can improve separation.[6] An acidic wash of the organic layer during workup can help to remove the basic 2-chloroaniline.

  • Possible Cause 2: Oily Product That Won't Crystallize. The product may be an oil at room temperature, or impurities may be inhibiting crystallization.

    • Suggested Solution: If the product is an oil, purification by column chromatography is the primary method. If impurities are preventing crystallization, a thorough purification by chromatography followed by attempting recrystallization from a different solvent system may be effective.

Analytical Characterization

Properly characterizing the product is crucial. Below are typical analytical data for ethyl N-(2-chlorophenyl)glycinate and related compounds.

Analytical Technique Expected Observations for N-Aryl Glycinates
¹H NMR Expect signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm), a singlet for the methylene group adjacent to the nitrogen around 4.0 ppm, and signals in the aromatic region (6.5-7.3 ppm).[7]
¹³C NMR Expect signals for the ester carbonyl (around 170-172 ppm), carbons of the aromatic ring, and the aliphatic carbons of the ethyl and methylene groups.[7]
TLC The product should have a higher Rf value than the more polar 2-chloroaniline. A common eluent system is a mixture of hexane and ethyl acetate.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₀H₁₂ClNO₂ = 213.66 g/mol ).

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl N-(2-chlorophenyl)glycinate

Materials:

  • 2-Chloroaniline

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroaniline (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Cyclization to a 1,4-Benzodiazepin-2-one Precursor

Ethyl N-(2-chlorophenyl)glycinate is a common precursor for the synthesis of benzodiazepines. The following is a general procedure for its cyclization.

Materials:

  • Ethyl N-(2-chlorophenyl)glycinate

  • A suitable acylating agent (e.g., chloroacetyl chloride)

  • A base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Ammonia source (e.g., methanolic ammonia)

Procedure:

  • Dissolve ethyl N-(2-chlorophenyl)glycinate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to obtain the N-acylated intermediate.

  • Dissolve the intermediate in a sealed tube with a solution of ammonia in methanol.

  • Heat the mixture to facilitate the intramolecular cyclization.[8]

  • After cooling, the solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to yield the 1,4-benzodiazepin-2-one derivative.

Visualizing the Process

Reaction Pathway

Reaction_Pathway 2-Chloroaniline 2-Chloroaniline N-Alkylation N-Alkylation 2-Chloroaniline->N-Alkylation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->N-Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation Ethyl N-(2-chlorophenyl)glycinate Ethyl N-(2-chlorophenyl)glycinate N-Alkylation->Ethyl N-(2-chlorophenyl)glycinate Cyclization Precursor Cyclization Precursor Ethyl N-(2-chlorophenyl)glycinate->Cyclization Precursor Further Reactions

Caption: Synthetic route to ethyl N-(2-chlorophenyl)glycinate and its subsequent use.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base Is the base appropriate and active? Start->Check_Base Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Reagents Are the reagents and solvent pure and dry? Start->Check_Reagents Check_Stoichiometry Is di-alkylation occurring? Start->Check_Stoichiometry Purification_Issues Is purification difficult? Start->Purification_Issues Solution_Base Use a stronger or non-nucleophilic base. Check_Base->Solution_Base No Solution_Temp Adjust temperature and monitor with TLC. Check_Temp->Solution_Temp No Solution_Reagents Use anhydrous solvents and pure starting materials. Check_Reagents->Solution_Reagents No Solution_Stoichiometry Use a slight excess of the aniline. Check_Stoichiometry->Solution_Stoichiometry Yes Solution_Purification Optimize chromatography solvent system and/or perform an acidic wash. Purification_Issues->Solution_Purification Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Supplementary Information for relevant publications. [Link: Not a direct URL, but supplementary materials often contain detailed spectra.]
  • Supporting Information for scientific articles, which includes NMR data. [Link: https://www.rsc.
  • Organic Syntheses Procedure, Coll. Vol. 1, p.285 (1941); Vol. 4, p.424 (1925). [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0285]
  • Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(83), 67824-67831. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ra/d5ra02497h]
  • Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). [Link: https://www.researchgate.net/publication/339485794_Synthesis_of_13-dihydro-2H-benzodazepin-2-ones_microreview]
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266. [Link: https://www.researchgate.net/publication/231539455_New_Synthesis_of_13-Dihydro-14-benzodiazepin-22_H-ones_and_3-Amino-13-dihydro-14-benzodiazepin-22_H-ones_Pd-Catalyzed_Cross-Coupling_of_Imidoyl_Chlorides_with_Organoboronic_Acids]
  • Lewis acid-catalyzed chemoselectivity controlled n-alkylation and c-alkylation of anilines with vinyl arenes. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/64ac0e5d0508603680287114]
  • Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link: https://www.rsc.
  • New synthesis of 1,3-dihydro-1,4-benzodiazepin-2(2H)-ones and 3-amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-catalyzed cross-coupling of imidoyl chlorides with organoboronic acids. The Journal of Organic Chemistry, 68(7), 2844–2852. [Link: https://pubmed.ncbi.nlm.nih.gov/12675841/]
  • An In-depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline. [Link: https://www.benchchem.com/application-notes/synthesis-2-chloroacetanilide]
  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. [Link: https://www.benchchem.com/application-notes/troubleshooting-low-yield-n-arylpiperazine-synthesis]
  • de Mello, H., Echevarria, A., & Jimenez, L. S. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link: https://www.scielo.br/j/jbchs/a/gK5Z5wYQ8Gz8hXyY4Y4xQxw/?lang=en]
  • Cieśla, M., & Waksmundzka-Hajnos, M. (2018). TLC in the Analysis of Plant Material. Molecules, 23(11), 2843. [Link: https://www.mdpi.com/1420-3049/23/11/2843]
  • Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine. [Link: https://zenodo.org/record/5906500]
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link: https://digitalcommons.tacoma.uw.edu/past_posters/21/]
  • Validation of thin-layer chromatographic methods for pesticide residue analysis. [Link: https://www.iaea.org/publications/6633/validation-of-thin-layer-chromatographic-methods-for-pesticide-residue-analysis]
  • "n,n-bis[2-(octylamino)ethyl]glycine" synthesis and purification. [Link: https://www.benchchem.com/application-notes/synthesis-purification-n-n-bis-2-octylamino-ethyl-glycine]
  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. [Link: https://www.semanticscholar.org/paper/SYNTHESIS-AND-PRELIMINARY-MOLECULAR-DOCKING-OF-AMIDE-Abubakar-Usman/8c0f757f5c5b4d7c07b46944e8c5d9e52c9d8a17]
  • Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine. [Link: https://www.researchgate.
  • de Mello, H., Echevarria, A., & Jimenez, L. S. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link: https://www.scielo.br/j/jbchs/a/gK5Z5wYQ8Gz8hXyY4Y4xQxw/?
  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? [Link: https://www.quora.com/Why-would-you-never-expect-to-get-100-yield-during-synthesis-of-ester-as-specifically-as-you-can-for-ester]
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link: https://studymind.co.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9691928/]
  • Kinetics of Cyclization of 2-(N-B-Bromoethyl)-amino-5-substituted Benzophenones into l,4-Benzodiazepines. [Link: https://core.ac.uk/download/pdf/235269786.pdf]
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). South African Journal of Chemistry, 66, 1-6. [Link: http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502013000100001]
  • A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1833–1839. [Link: https://pubmed.ncbi.nlm.nih.gov/18257539/]
  • Why are my ester hydrolysis not working. [Link: https://www.reddit.com/r/Chempros/comments/155t85a/why_are_my_ester_hydrolysis_not_working/]
  • Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. [Link: https://www.researchgate.net/publication/341270529_Advanced_Techniques_of_TLC_HPLC_GC_and_Applications_for_Study_and_Analysis_Amino_Acids_Peptide_Compounds]
  • (S)-N-[2-(2-ThIenyl)ethyl]-2-chlorophenyl glycIne methyl ester HCl. [Link: https://www.amerigoscientific.com/s-n-2-2-thienyl-ethyl-2-chlorophenyl-glycine-methyl-ester-hcl-ft39654.html]
  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? [Link: https://www.researchgate.
  • Workup: About - Chemistry. [Link: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=about]
  • Safety data sheet for 2-Chloroaniline. [Link: https://www.carroth.com/medias/SDB-1C3C-GB-EN.pdf]
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(8), 14358–14376. [Link: https://www.mdpi.com/1420-3049/20/8/14358]
  • Ethyl N-(3-chlorophenyl)glycinate. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/542978]
  • ChemInform Abstract: Synthesis of New 1,5-Benzodiazepin-2-ones from Ethyl Glycidate. [Link: https://www.researchgate.
  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. [Link: https://patents.google.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link: https://www.researchgate.net/publication/281467465_A_mild_and_efficient_synthesis_of_N-aryl_glycines_by_the_rearrangement_of_2-chloro-N-aryl_acetamides]
  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. [Link: https://www.youtube.
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Sources

Validation & Comparative

High-Resolution vs. Benchtop NMR for the Structural Elucidation of Ethyl N-(2-chlorophenyl)glycinate: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. Ethyl N-(2-chlorophenyl)glycinate is a critical aniline-derived intermediate frequently utilized in the synthesis of complex heterocycles like indoles and quinoxalines[1]. This guide objectively compares the analytical performance of three distinct Nuclear Magnetic Resonance (NMR) platforms—60 MHz Benchtop, 400 MHz High-Field, and 600 MHz Ultra-High Field—to determine their efficacy in resolving the complex spin systems of this specific molecule.

The Physics of Resolution: Why Magnetic Field Strength Matters

Before comparing instrument performance, we must establish the causality behind NMR resolution. The chemical shift dispersion (


) measured in Hertz is directly proportional to the external magnetic field strength (

). However, scalar coupling constants (

, the interaction between adjacent protons) are entirely independent of

.

The aromatic ring of ethyl N-(2-chlorophenyl)glycinate contains four chemically distinct protons. The electron-withdrawing ortho-chloro group and the secondary amine create an ABCD spin system.

  • At Low Fields (60 MHz): The

    
     ratio is small. The proximity of the resonant frequencies causes "strong coupling" (second-order effects), leading to complex, unresolvable multiplets where the standard 
    
    
    
    rule fails[2].
  • At High Fields (400 MHz+): The

    
     ratio is large (
    
    
    
    ). The system enters the "weak coupling" regime, yielding clean, first-order spectra with distinct doublets and triplets that allow for precise structural assignment.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following standardized protocol must be executed across all platforms. This workflow is designed as a self-validating system, ensuring that environmental variables do not compromise data integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15.0 mg of high-purity ethyl N-(2-chlorophenyl)glycinate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       provides a constant deuterium lock signal, allowing the spectrometer to actively compensate for 
      
      
      
      field drift during acquisition. TMS provides a universal internal standard (0.00 ppm) to ensure absolute chemical shift accuracy regardless of the magnet used.
  • Probe Tuning and Matching: Adjust the impedance of the RF coil to exactly 50 ohms at the Larmor frequency of the specific magnet.

    • Causality: Maximizes the efficiency of RF pulse delivery and signal reception, optimizing the Signal-to-Noise Ratio (SNR).

  • Automated Shimming: Execute gradient shimming (e.g., TopShim) to homogenize the

    
     field across the sample volume.
    
    • Causality: Eliminates line broadening caused by magnetic field gradients, ensuring sharp, Lorentzian peak shapes.

  • Pulse Sequence Execution (1D

    
    H):  Utilize a 30° excitation pulse (zg30 sequence) with a 1.0-second relaxation delay (D1) and 16 scans.
    
    • Causality: A 30° flip angle allows longitudinal magnetization to recover much faster than a 90° pulse. This permits shorter repetition times, enabling rapid signal averaging without saturating the spins.

NMR_Workflow A 1. Sample Preparation (CDCl3 + TMS) B 2. Probe Tuning (Impedance Match) A->B C 3. Automated Shimming (B0 Homogenization) B->C D 4. Pulse Execution (zg30 Sequence) C->D E 5. FID Acquisition (Signal Averaging) D->E F 6. Fourier Transform (Phase Correction) E->F G 7. Spectral Analysis (Peak Integration) F->G

Step-by-step NMR analytical workflow for structural elucidation.

Platform Comparison & Quantitative Data

We evaluated the structural elucidation capabilities of three distinct NMR tiers.

Table 1: Comparative H NMR Chemical Shifts ( , ppm) by Platform

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Structural FeatureExpected Shift60 MHz Benchtop400 MHz High-Field600 MHz Ultra-High Field
-CH

(Ethyl)
~1.28 ppm1.28 (t, 3H)1.28 (t, J=7.1 Hz, 3H)1.28 (t, J=7.1 Hz, 3H)
-CH

-O (Ethyl)
~4.24 ppm4.24 (q, 2H)4.24 (q, J=7.1 Hz, 2H)4.24 (q, J=7.1 Hz, 2H)
-CH

-N (Glycinate)
~3.96 ppm3.96 (d, 2H)3.96 (d, J=5.5 Hz, 2H)3.96 (d, J=5.5 Hz, 2H)
-NH- (Amine) ~5.05 ppm5.05 (br s, 1H)5.05 (br s, 1H)5.05 (br s, 1H)
Ar-H6 (ortho to NH) ~6.58 ppm6.55 - 7.35 (m, 4H) 6.58 (dd, J=8.2, 1.5 Hz, 1H)6.58 (dd, J=8.2, 1.5 Hz, 1H)
Ar-H4 (meta to Cl) ~6.67 ppmOverlapped6.67 (td, J=7.8, 1.5 Hz, 1H)6.67 (td, J=7.8, 1.5 Hz, 1H)
Ar-H5 (para to NH) ~7.15 ppmOverlapped7.15 (td, J=7.8, 1.5 Hz, 1H)7.15 (td, J=7.8, 1.5 Hz, 1H)
Ar-H3 (ortho to Cl) ~7.28 ppmOverlapped7.28 (dd, J=8.0, 1.5 Hz, 1H)7.28 (dd, J=8.0, 1.5 Hz, 1H)
Table 2: Operational & Performance Metrics
Metric60 MHz Benchtop400 MHz High-Field600 MHz (Cryoprobe)
Primary Use Case At-line reaction monitoringStandard QA/QC releaseTrace impurity profiling
Aromatic Resolution Poor (Second-order multiplets)Excellent (First-order splitting)Ultimate (Baseline separated)
Cryogen Requirements None (Permanent Magnet)[3]Liquid Helium & NitrogenLiquid Helium & Nitrogen
2D HSQC Acq. Time > 4 Hours[4]~ 20 Minutes~ 5 Minutes

Advanced 2D Characterization (600 MHz)

While 1D


H NMR at 400 MHz is sufficient for verifying the primary structure of ethyl N-(2-chlorophenyl)glycinate, 600 MHz instruments equipped with cryoprobes are required to rapidly execute 2D Heteronuclear Single Quantum Coherence (HSQC) experiments.

Causality for HSQC: If an impurity co-elutes and its proton signals overlap with the API's aliphatic region, 1D NMR cannot resolve them. HSQC transfers magnetization from


H to the directly attached 

C nucleus via scalar coupling (

Hz). Because the

C chemical shift range is ~200 ppm (compared to ~10 ppm for

H), overlapping proton signals are separated into a vast, orthogonal second dimension, allowing for unambiguous assignment[4].

Magnetization_Pathway N1 Equilibrium (M0) Longitudinal Magnetization N2 90° Excitation Pulse Transverse Magnetization N1->N2 N3 Evolution (t1) Chemical Shift Labeling N2->N3 N4 Mixing Sequence Scalar Coupling Transfer N3->N4 N5 Detection (t2) FID Acquisition N4->N5 N6 2D Fourier Transform F1 & F2 Domains N5->N6

Magnetization transfer pathway in 2D NMR (HSQC) experiments.

Strategic Recommendations

  • Implement 60 MHz Benchtop NMR directly inside the fume hood for real-time monitoring of the N-alkylation reaction yielding the glycinate. Tracking the disappearance of the -CH

    
     quartet of the ethyl bromoacetate starting material is easily achieved without needing high aromatic resolution[3].
    
  • Utilize 400 MHz High-Field NMR as the standard workhorse for batch release and Certificate of Analysis (CoA) generation, as it perfectly resolves the critical ABCD aromatic spin system.

  • Reserve 600 MHz NMR for Investigational New Drug (IND) structural elucidation reports and the identification of unknown trace impurities via rapid 2D correlation experiments.

References

1.[1] Molecular Oxygen-Mediated Radical Alkylation of C(sp3)–H Bonds with Boronic Acids | Organic Letters. ACS Publications. 2.[2] Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. 3.[3] Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. News-Medical. 4.[4] High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments.

Sources

Comprehensive Mass Spectrometry Comparison Guide: Ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and analytical chemistry, selecting the optimal mass spectrometry (MS) platform for the characterization of active pharmaceutical ingredients (APIs) and their intermediates is critical. Ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1; Exact Mass: 213.0556 Da)[1] is a highly relevant N-arylglycine derivative often encountered in the synthesis of heterocycles and peptidomimetics.

This guide objectively compares the two gold-standard analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) —for the structural elucidation and quantification of this compound.

Mechanistic Fragmentation & Platform Comparison

To design a robust analytical method, one must first understand the gas-phase thermodynamic behavior of the molecule. Ethyl N-(2-chlorophenyl)glycinate contains three critical features: a secondary aromatic amine, an ortho-substituted chlorine atom, and an ethyl ester moiety.

GC-EI-MS (70 eV): Radical-Driven Hard Ionization

In GC-MS, the 70 eV electron beam strips an electron primarily from the nitrogen lone pair, creating a highly energetic radical cation (


, m/z 213).
  • The Causality of Fragmentation: The dominant thermodynamic sink in this environment is

    
    -cleavage. The nitrogen radical drives the expulsion of the ethoxycarbonyl radical (
    
    
    
    , 73 Da). This yields a highly conjugated, stable iminium ion at m/z 140 (
    
    
    ).
  • Utility: This platform is ideal for untargeted impurity screening because the 70 eV fragmentation pattern is highly reproducible and can be cross-referenced against legacy NIST libraries[2].

UHPLC-ESI-MS/MS: Even-Electron Soft Ionization

In ESI positive mode, the molecule is gently protonated to form an even-electron precursor ion (


, m/z 214.06).
  • The Causality of Fragmentation: During Collision-Induced Dissociation (CID), the protonated secondary amine transfers a proton to the ester oxygen, facilitating the neutral loss of ethanol (-46 Da) to form an acylium ion at m/z 168 [3].

  • The Ortho Effect: A critical diagnostic pathway for the 2-chloro isomer is the cleavage of the C-N bond to yield the 2-chloroaniline cation (m/z 128), followed by the proximity-driven elimination of neutral HCl (-36 Da) to form a m/z 92 product ion. This ortho effect is an indispensable marker for differentiating the 2-chloro isomer from its 3-chloro and 4-chloro analogs[4].

Quantitative Data Comparison
Diagnostic Ion (m/z)Ionization ModeOrigin / Neutral LossDiagnostic ValueOptimal Platform
214.06 ESI (+)

Precursor
Confirms intact molecular weight.LC-ESI-MS/MS
213.05 EI (70 eV)

Molecular Ion
Confirms molecular formula.GC-EI-MS
168.03 ESI-CIDLoss of

(-46 Da)
Confirms the ethyl ester moiety.LC-ESI-MS/MS
140.03 EI & ESI-CID

-cleavage (-73 Da) or -CO from m/z 168
Base peak in EI; confirms N-methylene linkage.GC-EI-MS
128.03 ESI-CIDCleavage of C-N bondConfirms the 2-chloroaniline substructure.LC-ESI-MS/MS
92.05 ESI-CIDLoss of HCl (-36 Da) from m/z 128Critical: Differentiates ortho from meta/para.LC-ESI-MS/MS

Mandatory Visualization: CID Fragmentation Pathway

The following diagram maps the self-validating logic of the ESI-MS/MS fragmentation cascade. By monitoring these specific transitions, researchers can ensure absolute structural confidence.

G M [M+H]+ m/z 214.06 Protonated Precursor F1 [M+H - EtOH]+ m/z 168.03 Acylium Ion M->F1 CID - 46 Da (EtOH) F2 [Ar-NH=CH2]+ m/z 140.03 Iminium Ion M->F2 Alpha-Cleavage - 74 Da (HCOOEt) F3 [Ar-NH3]+ m/z 128.03 2-Chloroaniline Cation M->F3 C-N Cleavage - 86 Da (C4H6O2) F1->F2 - 28 Da (CO) F4 [C6H6N]+ m/z 92.05 Ortho-Effect (Loss of HCl) F3->F4 Ortho-Effect - 36 Da (HCl)

ESI-MS/MS CID fragmentation pathway of ethyl N-(2-chlorophenyl)glycinate.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every batch must include a solvent blank to rule out carryover and an Internal Standard (ISTD)—such as isotopically labeled


-ethyl N-(2-chlorophenyl)glycinate—to normalize matrix effects and ionization fluctuations.
Protocol A: UHPLC-ESI-MS/MS (Targeted Quantification & PK Studies)

Why this method? UHPLC-MS/MS provides superior sensitivity (sub-ng/mL) and avoids the thermal degradation risks associated with GC injection ports.

  • Sample Preparation: Dilute the sample to a working range of 1–100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid (0.1%) acts as a proton donor, drastically increasing the ionization efficiency of the secondary amine to maximize the

      
       population.
      
  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The gradient ensures baseline resolution from isobaric structural isomers (like 3-chloroaniline derivatives) prior to MS introduction, preventing chimeric MS/MS spectra.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Source: ESI in Positive Ion Mode. Capillary voltage: 3.5 kV.

    • Transitions:

      • Quantifier: m/z 214.1

        
         140.0 (Collision Energy: ~15 eV).
        
      • Qualifier 1: m/z 214.1

        
         168.0 (Collision Energy: ~10 eV).
        
      • Qualifier 2: m/z 214.1

        
         92.0 (Collision Energy: ~25 eV).
        
    • Causality: The electron-withdrawing nature of the 2-chloro group lowers the

      
       (Collision Energy required for 50% fragmentation) compared to unsubstituted N-phenylglycines, necessitating careful optimization of the collision cell voltage[3].
      
Protocol B: GC-EI-MS (Untargeted Impurity Profiling)

Why this method? GC-MS provides unmatched chromatographic resolution for volatile impurities and generates highly reproducible, library-searchable fragmentation spectra[2].

  • Sample Preparation: Extract the analyte into a volatile, non-polar solvent such as Ethyl Acetate or Hexane (1 µg/mL). Ensure the sample is strictly anhydrous to protect the GC column phase.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Inlet: 250°C, Split ratio 10:1.

    • Ion Source: Electron Ionization (EI) at exactly 70 eV. Source temperature: 230°C.

    • Acquisition: Full scan mode (m/z 50–300).

    • Validation Step: Ensure the tuning compound (e.g., PFTBA) meets abundance criteria for m/z 69, 219, and 502 before running the sequence to guarantee standardized 70 eV fragmentation.

Conclusion & Platform Recommendation

For structural elucidation and isomer differentiation , UHPLC-ESI-MS/MS is the superior platform. The ability to isolate the


 ion and induce targeted CID allows researchers to leverage the ortho-effect (m/z 92) to definitively prove the position of the chlorine atom[4]. Furthermore, it is the platform of choice for high-throughput pharmacokinetic (PK) quantification.

Conversely, for synthetic quality control and untargeted impurity screening , GC-EI-MS remains invaluable due to its high chromatographic peak capacity and the generation of the highly diagnostic m/z 140 base peak via radical-driven


-cleavage[2].

References

  • PubChem . Ethyl 2-[(2-chlorophenyl)amino]acetate | C10H12ClNO2 | CID 12957832. National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • NIST Chemistry WebBook . Glycine, N-phenyl-, ethyl ester. National Institute of Standards and Technology. Retrieved March 5, 2026, from [Link]

  • Journal of the American Society for Mass Spectrometry . CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification. CORE. Retrieved March 5, 2026, from [Link]

  • Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies . Evidence for an ortho effect on the fragmentation of aniline derivatives using electrospray ionisation mass spectrometry. SciSpace. Retrieved March 5, 2026, from [Link]

Sources

Comparative Profiling of Ethyl N-(2-chlorophenyl)glycinate vs. Baseline N-Aryl Glycinates in Photocatalytic and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-Aryl glycinate derivatives are indispensable building blocks in modern synthetic chemistry, particularly for the assembly of unnatural α-amino acids and complex heterocyclic scaffolds. The electronic and steric properties of the N-aryl substituent dictate the thermodynamic stability of reactive intermediates and the kinetic outcomes of multi-component cascades. This guide provides an objective, data-driven comparison between ethyl N-(2-chlorophenyl)glycinate and other standard glycinate derivatives (e.g., N-phenyl, N-(4-methoxyphenyl), and N-(4-chlorophenyl) variants), focusing on their performance in synergistic photoredox/Brønsted acid catalysis and related transformations.

Mechanistic Profiling: Electronic and Steric Causality

The reactivity of ethyl N-(2-chlorophenyl)glycinate is fundamentally governed by the ortho-chloro substitution, which introduces two competing mechanistic forces:

  • Electronic Withdrawal & Radical Stabilization: The electronegative chlorine atom withdraws electron density via the inductive effect, which generally lowers the initial nucleophilicity of the nitrogen atom compared to electron-rich derivatives, as observed in [1]. However, under single-electron transfer (SET) conditions, this electron-withdrawing nature, combined with the ester moiety, provides robust "capto-dative" stabilization to the resulting α-amino carbon-centered radical, a key feature in[2].

  • Steric Shielding: The bulky chlorine atom at the ortho position creates a significant steric clash around the nitrogen and the α-carbon. In complex three-component radical cascades, this steric hindrance disfavors rapid multi-molecular assembly, leading to relatively lower overall yields compared to unhindered analogs[3]. Conversely, this same steric bulk restricts conformational freedom during the enantio-determining proton-coupled electron transfer (PCET) step, enforcing a highly rigid transition state that preserves [3],[4].

Pathway A Ethyl N-(2-chlorophenyl)glycinate (Sterically Hindered) B Ir(III) Photocatalyst Single Electron Transfer A->B Visible Light C Radical Cation Intermediate (N-centered) B->C SET Oxidation D Deprotonation (-H+) C->D E Capto-Dative Stabilized α-Amino Carbon Radical D->E α-C(sp3)-H cleavage

Fig 1. Photoredox-mediated generation of the capto-dative stabilized α-amino radical.

Comparative Performance Data

To objectively evaluate the impact of the N-aryl substituent, the table below summarizes the performance of various ethyl N-aryl glycinates in a standardized visible-light-driven asymmetric three-component radical cascade reaction (coupling with α-bromo carbonyls and 2-vinylcyclopropyl ketones).

Glycinate DerivativeAromatic SubstitutionElectronic EffectSteric HindranceCascade Yield (%)Enantiomeric Excess (ee %)
Ethyl N-phenylglycinateNone (Baseline)NeutralLow60 - 75%88 - 92%
Ethyl N-(4-methoxyphenyl)glycinatepara-MethoxyElectron-DonatingLow65 - 80%85 - 90%
Ethyl N-(4-chlorophenyl)glycinatepara-ChloroElectron-WithdrawingLow55 - 65%87 - 94%
Ethyl N-(2-chlorophenyl)glycinate ortho-Chloro Electron-Withdrawing High 30 - 45% >90%

*Data representative of synergistic photoredox/Brønsted acid three-component cascade reactions[3]. Note the distinct drop in yield but preservation of high stereoselectivity for the ortho-substituted derivative.

Self-Validating Experimental Protocol

To ensure high reproducibility when working with sterically hindered derivatives like ethyl N-(2-chlorophenyl)glycinate, the following protocol integrates self-validating checkpoints to decouple intrinsic reaction efficiency from isolation errors.

Workflow: Asymmetric Three-Component Radical Cascade

  • Reagent Assembly & Stoichiometry:

    • Action: In a flame-dried Schlenk tube, combine ethyl N-(2-chlorophenyl)glycinate (1.0 equiv), 2-vinylcyclopropyl ketone (1.5 equiv), and α-bromo carbonyl compound (1.5 equiv).

    • Causality: The 1.5-fold excess of coupling partners compensates for the reduced kinetic rate caused by the ortho-chloro steric bulk, driving the equilibrium toward product formation.

  • Catalyst Loading:

    • Action: Add the photocatalyst [Ir(ppy)2(dtbbpy)]PF6 (1 mol%) and a chiral phosphoric acid (CPA) (10 mol%).

    • Causality: The Ir-complex acts as the SET oxidant to generate the α-amino radical[2]. The CPA functions as a chiral hydrogen-bond donor, dictating facial selectivity during the PCET coupling step[4].

  • Degassing (Critical Checkpoint):

    • Action: Dissolve the mixture in anhydrous dichloroethane (DCE) and perform three rigorous freeze-pump-thaw cycles under Argon.

    • Causality: Molecular oxygen is a potent triplet quencher and will rapidly intercept the carbon-centered radical. Complete deoxygenation is non-negotiable for preventing peroxide formation and ensuring catalytic turnover.

  • Irradiation:

    • Action: Irradiate the reaction mixture with a 15W Blue LED (λ = 460 nm) at 25°C for 24 hours.

    • Causality: The 460 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-photocatalyst, ensuring efficient excitation without inducing undesired background photolysis.

  • Internal Standard Addition (Self-Validation):

    • Action: Prior to solvent evaporation, add a precisely weighed amount of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: This enables quantitative NMR (qNMR) yield determination of the crude mixture. By decoupling the intrinsic reaction efficiency from potential mass losses during subsequent silica gel chromatography, the protocol validates the true efficacy of the catalytic cycle.

Workflow S1 Reagent Assembly S2 Freeze-Pump-Thaw S1->S2 Remove O2 S3 Blue LED Irradiation S2->S3 Initiate SET S4 qNMR Validation S3->S4 Absolute Yield

Fig 2. Self-validating experimental workflow for asymmetric radical cascade reactions.

References

  • Title: Asymmetric Three-Component Radical Cascade Reactions Enabled by Synergistic Photoredox/Brønsted Acid Catalysis: Access to α-Amino Acid Derivatives Source: ACS Central Science URL: [Link]

Sources

Technical Guide: Spectral Analysis of Ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Ethyl N-(2-chlorophenyl)glycinate (CAS: 14062-99-8) is a critical secondary amine intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and in the production of indigo-derived dyes.

Unlike its C-aryl isomer (used in Clopidogrel synthesis), this N-aryl derivative functions as a nucleophilic building block for cyclization reactions. Its "performance" in a research context is defined by its purity profile and the analytical resolution required to distinguish it from potent regioisomeric impurities (3-chloro and 4-chloro analogues) and over-alkylated byproducts (N,N-dialkyl species).

This guide provides a comparative spectral analysis, establishing self-validating protocols to verify structural integrity and quantify impurities that standard Certificates of Analysis (CoA) often overlook.

Structural & Spectral Characterization[1]

Molecular Framework[2]
  • IUPAC Name: Ethyl 2-((2-chlorophenyl)amino)acetate

  • Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Exact Mass: 213.06

  • Key Functional Groups: Secondary amine (NH), Ester (COO), Aryl chloride (Ar-Cl).

Comparative Spectral Data: Target vs. Isomers

The following table contrasts the target 2-chloro isomer with its most common impurity, the 4-chloro isomer. Note the distinct aromatic coupling patterns which serve as the primary "fingerprint" for QC.

FeatureEthyl N-(2-chlorophenyl)glycinate (Target)Ethyl N-(4-chlorophenyl)glycinate (Impurity)Diagnostic Value

H NMR (Ar-H)
ABCD System: Four distinct signals. H-3 (dd) shifted downfield (~7.3 ppm) by ortho-Cl.AA'BB' System: Symmetric para-substitution pattern. Two doublets (~6.5 & 7.1 ppm).High: Immediate visual differentiation.

H NMR (NH)
Broad singlet ~4.8-5.0 ppm (Intramolecular H-bond possible).Broad singlet ~4.2-4.5 ppm.Low: Solvent dependent.
IR (C-Cl) ~740-750 cm

(Ortho-disubstituted benzene).
~800-850 cm

(Para-disubstituted benzene).
Medium: Good for quick ID.
HPLC (

)
Elutes later (Steric hindrance of ortho-Cl increases lipophilicity slightly).Elutes earlier (More polar surface area accessible).High: Quantitative separation.
Detailed NMR Assignment ( H, 400 MHz, CDCl )
  • 
     7.28 (dd, J=8.0, 1.5 Hz, 1H):  H-3 (Ortho to Cl). Deshielded by inductive effect of Cl.
    
  • 
     7.12 (td, J=7.8, 1.5 Hz, 1H):  H-5.
    
  • 
     6.68 (td, J=7.6, 1.2 Hz, 1H):  H-4.
    
  • 
     6.58 (dd, J=8.2, 1.2 Hz, 1H):  H-6 (Ortho to NH). Shielded by mesomeric effect of N.
    
  • 
     4.95 (br s, 1H):  N-H .
    
  • 
     4.24 (q, J=7.1 Hz, 2H):  O-CH 
    
    
    
    -CH
    
    
    .
  • 
     3.96 (s, 2H):  N-CH 
    
    
    
    -CO. (May appear as doublet if NH couples).
  • 
     1.29 (t, J=7.1 Hz, 3H):  O-CH
    
    
    
    -CH
    
    
    .

Analytical Workflow & Logic

The following diagram illustrates the decision logic for validating the compound, specifically addressing the risk of N,N-dialkylation (a common side reaction in synthesis).

AnalyticalWorkflow Start Crude Product (Ethyl N-(2-chlorophenyl)glycinate) TLC Step 1: TLC Screening (Hexane:EtOAc 4:1) Start->TLC NMR Step 2: 1H NMR Analysis (CDCl3) TLC->NMR Single Spot? Check1 Check: Integration Ratio (Ar-H : N-CH2) NMR->Check1 Pass1 Ratio 2:1 (4H:2H) Mono-alkylated (Target) Check1->Pass1 Correct Fail1 Ratio 4:4 or mixed Contains Dialkylated Impurity Check1->Fail1 Incorrect HPLC Step 3: HPLC-MS (Impurity Profiling) Pass1->HPLC Repurify Recrystallize / Column (Remove N,N-bis species) Fail1->Repurify Final Release for Synthesis (Diclofenac Precursor) HPLC->Final Purity > 98% Repurify->TLC Retest

Caption: Analytical decision tree for validating mono-alkylation and purity.

Experimental Protocols

Protocol A: Discrimination of Regioisomers via H NMR

Objective: To detect trace levels of the 4-chloro isomer (starting material impurity) which has similar solubility.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
     . Note: DMSO-d
    
    
    
    is avoided here as it broadens the NH peak and can obscure aromatic splitting due to viscosity.
  • Acquisition:

    • Set spectral width to -2 to 14 ppm.

    • Scans: Minimum 64 (to resolve satellite peaks).

    • Relaxation delay (d1): 2.0 seconds (ensure quantitative integration).

  • Analysis:

    • Expand the aromatic region (6.5–7.5 ppm).

    • Target: Look for the "ABCD" pattern (four separate multiplets).

    • Impurity Flag: Look for a symmetric "AA'BB'" doublet pattern centered at 6.50 and 7.10 ppm.

    • Limit of Detection: This method can detect ~0.5% of the 4-chloro isomer.[1]

Protocol B: HPLC-MS Purity Profiling

Objective: Quantify the "Free Acid" (hydrolysis product) and "Bis-alkylated" impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10%

      
       90% B (Linear)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Aromatic) and MS (ESI+).

  • Expected Retention:

    • Hydrolyzed Acid (N-(2-chlorophenyl)glycine): ~3-4 min (Polar).

    • Target (Ethyl ester): ~9-10 min.

    • Bis-alkylated Impurity: ~13-14 min (Very lipophilic).

Mass Spectrometry Fragmentation Analysis

Understanding the MS fragmentation is vital for confirming the structure in complex matrices (e.g., biological metabolism studies or reaction monitoring).

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 213/215 (Cl isotope pattern 3:1) Frag1 Fragment A [M - COOEt]+ m/z 140/142 (Base Peak) M_Ion->Frag1 - COOEt (73) Alpha-cleavage Frag2 Fragment B [M - EtO]+ m/z 168/170 M_Ion->Frag2 - OEt (45) Frag3 Aniline Ion [C6H5ClN]+ m/z 126/128 Frag1->Frag3 - CH2

Caption: ESI-MS fragmentation pathway. The base peak at m/z 140 is diagnostic for the N-aryl glycine core.

Performance Comparison: Synthesis Routes

When evaluating "performance" in terms of obtaining a clean spectral profile, the synthesis method matters.

Synthesis RouteMajor Impurity Profile (Spectral Signature)Recommendation
Alkylation (Aniline + Ethyl Chloroacetate)High Risk: N,N-dialkylated species. NMR: Extra sets of ethyl peaks; loss of NH signal.Standard: Use excess aniline to suppress bis-alkylation.
Reductive Amination (2-Cl-Benzaldehyde + Glycine Ester)Risk: Unreduced imine. NMR: Imine CH signal ~8.5 ppm.Alternative: Cleaner profile but more expensive reagents.
Chan-Lam Coupling (Boronic Acid + Glycine Ester)Risk: Homocoupling of boronic acid. NMR: Biphenyl peaks in aromatic region.Niche: Use only if alkylation fails.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 290729, 2-(2-Chlorophenyl)glycine. Retrieved March 5, 2026 from [Link]

  • Royal Society of Chemistry (2014). Supporting Information: Synthesis of N-aryl glycines via amination. Retrieved March 5, 2026 from [Link]

  • Rasayan Journal of Chemistry (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved March 5, 2026 from [Link]

Sources

Comparative analysis of ethyl N-(2-chlorophenyl)glycinate synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ethyl N-(2-chlorophenyl)glycinate Synthesis Methods

Executive Summary

Ethyl N-(2-chlorophenyl)glycinate (also known as N-(2-chlorophenyl)glycine ethyl ester) is a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, as well as various indigoid dyes and heterocyclic scaffolds.[1] Its synthesis presents a classic chemoselectivity challenge: attaching a secondary amine tail to an electron-deficient, sterically hindered aniline without triggering over-alkylation.[1]

This guide evaluates three distinct synthetic pathways:

  • Nucleophilic Substitution (N-Alkylation): The industrial standard, optimized for cost but prone to by-products.[1]

  • Reductive Amination: A high-selectivity route utilizing ethyl glyoxylate.[1]

  • Copper-Catalyzed Cross-Coupling: A convergent approach using aryl halides and glycine esters.[1]

Part 1: Strategic Pathway Overview

The following decision matrix visualizes the three primary routes, highlighting the mechanistic divergence and key intermediates.

SynthesisPathways Figure 1: Comparative Synthetic Pathways for Ethyl N-(2-chlorophenyl)glycinate Aniline 2-Chloroaniline MonoAlk Mono-Alkylation (SN2) Aniline->MonoAlk Route A Imine Imine Intermediate Aniline->Imine Route B Condensation ArylHalide 1-Bromo-2-chlorobenzene Target Ethyl N-(2-chlorophenyl)glycinate (Target Product) ArylHalide->Target Route C C-N Coupling Glycine Glycine Ethyl Ester Glycine->Target Chloroacetate Ethyl Chloroacetate + Base (NaOAc/K2CO3) Chloroacetate->MonoAlk MonoAlk->Target Major DiAlk Dialkylated Impurity (Side Product) MonoAlk->DiAlk Over-reaction Glyoxylate Ethyl Glyoxylate + Reductant (NaBH3CN) Glyoxylate->Imine Imine->Target Reduction CuCat CuI / Ligand (Ullmann-Type) CuCat->Target

Figure 1: Strategic map of synthesis routes. Route A is direct but risky; Route B is selective; Route C is convergent.

Part 2: Detailed Experimental Protocols

Method A: Base-Promoted N-Alkylation (The "Classic" Route)

This is the most common laboratory and industrial method due to the low cost of reagents.[1] However, it requires strict control of stoichiometry to prevent the formation of the dialkylated species, ethyl N,N-bis(ethoxycarbonylmethyl)-2-chloroaniline.[1]

  • Mechanism: SN2 nucleophilic attack of the aniline nitrogen on the

    
    -carbon of ethyl chloroacetate.[1]
    
  • Expert Insight: The ortho-chloro substituent provides steric hindrance that naturally suppresses dialkylation compared to para-substituted anilines.[1] However, it also slows the initial reaction, often requiring iodide catalysis (Finkelstein condition) to proceed efficiently.

Protocol:

  • Reagents: 2-Chloroaniline (12.75 g, 100 mmol), Ethyl chloroacetate (12.25 g, 100 mmol), Sodium Acetate (anhydrous, 12.3 g, 150 mmol), Potassium Iodide (catalytic, 0.5 g).

  • Solvent: Ethanol (95%, 50 mL).

  • Procedure:

    • Dissolve 2-chloroaniline and sodium acetate in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add potassium iodide.[1]

    • Heat the mixture to a gentle reflux (

      
      ).
      
    • Add ethyl chloroacetate dropwise over 1 hour.[1] Crucial: Slow addition favors mono-alkylation by keeping the alkylating agent concentration low relative to the amine.[1]

    • Reflux for an additional 6–8 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Pour the reaction mixture into ice-water (200 mL). The product usually precipitates as an oil or low-melting solid.[1] Extract with ethyl acetate if oil separates.[1] Wash with water, dry over

      
      , and concentrate.[2]
      
    • Purification: Recrystallize from ethanol/water or perform vacuum distillation if the product remains oily.

Method B: Reductive Amination (The "High-Fidelity" Route)

This method circumvents the SN2 mechanism entirely, relying instead on condensation followed by hydride reduction. It is virtually immune to over-alkylation because the secondary amine product is less reactive toward the aldehyde/ketone than the primary amine starting material.

  • Mechanism: Formation of a hemiaminal

    
     Imine dehydration 
    
    
    
    Irreversible reduction to amine.[1]

Protocol:

  • Reagents: 2-Chloroaniline (10 mmol), Ethyl glyoxylate (50% in toluene, 11 mmol), Sodium triacetoxyborohydride (

    
    , 15 mmol), Acetic acid (10 mmol).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Procedure:

    • Mix 2-chloroaniline and ethyl glyoxylate in DCE at room temperature for 30 minutes to allow imine formation.

    • Add acetic acid (catalyst).[1][3]

    • Add

      
       in portions. Note: This reductant is milder than 
      
      
      
      and avoids toxic cyanide by-products.[1]
    • Stir at room temperature for 12 hours.

    • Workup: Quench with saturated

      
      . Extract with DCM.[1]
      
    • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Part 3: Comparative Analysis & Data

The following table synthesizes performance metrics based on standard laboratory scales.

MetricMethod A: N-AlkylationMethod B: Reductive AminationMethod C: Cu-Catalyzed Coupling
Yield 55–65%80–92%60–75%
Selectivity Moderate (Dialkylation risk)High (Mono-selective)High
Atom Economy HighModerate (Boron waste)Low (Halogen waste)
Cost Low (Commodity chemicals)High (Glyoxylate/Reductant cost)Moderate/High (Catalyst cost)
Scalability ExcellentGood (Safety concerns with hydrides)Moderate
Reaction Time 8–12 Hours4–12 Hours12–24 Hours
Critical Evaluation
  • Method A is the preferred route for large-scale manufacturing due to cost.[1] The "dialkylation" issue is managed by using a slight excess of aniline (which is recovered) or by exploiting the steric bulk of the 2-Cl group.

  • Method B is the choice for medicinal chemistry and small-scale synthesis where purity is paramount and yield loss cannot be tolerated.[1]

  • Method C (Ullmann-type coupling of glycine ethyl ester with 1-bromo-2-chlorobenzene) is generally reserved for cases where the aniline is unstable or unavailable, as it requires higher temperatures (

    
    ) and expensive ligands.[1]
    

Part 4: Workflow Visualization

This diagram illustrates the operational workflow for the recommended Method A (Optimized) , incorporating checkpoints for quality control.

Workflow Figure 2: Optimized Workflow for Nucleophilic Substitution Protocol Start Start: 2-Chloroaniline + NaOAc in EtOH Heat Heat to 78°C (Reflux) Start->Heat Add Dropwise Addition of Ethyl Chloroacetate (1h) Heat->Add React Reflux 6-8h (Monitor TLC) Add->React Check TLC Check: Is Dialkylated Spot < 5%? React->Check Check->React No (Continue) Quench Pour into Ice Water Check->Quench Yes Extract Extract (EtOAc) Wash (Brine) Quench->Extract Purify Recrystallization (EtOH/H2O) Extract->Purify Final Pure Ethyl N-(2-chlorophenyl)glycinate Purify->Final

Figure 2: Step-by-step workflow for the optimized N-alkylation protocol.

References

  • Direct N-Alkylation of Anilines

    • Source: "Direct amin

      
      -halo-
      
      
      
      -ketoesters with anilines." PMC (NIH).[1]
    • URL:[Link]

  • Copper-Catalyzed Coupling (Ullmann/Goldberg)

    • Source: "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere."[1][4] Organic Letters.

    • URL:[Link]

  • Reductive Amination Principles

    • Source: "Reductive Amination, and How It Works."[5][6] Master Organic Chemistry.

    • URL:[Link]

  • Microwave-Assisted Synthesis (Comparative Context)

    • Source: "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones..." MDPI.
    • URL:[Link]

Sources

Publish Comparison Guide: Structural Validation of Ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation of ethyl N-(2-chlorophenyl)glycinate , prioritizing multi-modal analytical verification over single-endpoint testing.

Executive Summary & Core Directive

In drug development, the validity of an intermediate scaffold determines the success of downstream synthesis. Ethyl N-(2-chlorophenyl)glycinate (Formula: C₁₀H₁₂ClNO₂, MW: 213.66) is a critical secondary amine intermediate, often synthesized via the alkylation of 2-chloroaniline with ethyl bromoacetate/chloroacetate.

The Challenge: Standard "certificate of analysis" checks (Melting Point + HPLC purity) are insufficient for this compound because:

  • Regioisomer Confusion: The 2-chloro, 3-chloro, and 4-chloro isomers have identical molecular weights (213.66 g/mol ) and similar polarities.

  • Synthesis Impurities: Common side products include the dialkylated species (ethyl N,N-bis(2-chlorophenyl)glycinate) and the hydrolyzed free acid (N-(2-chlorophenyl)glycine).

The Solution: This guide establishes a Triangulated Validation Protocol (TVP) combining 1H NMR (connectivity & isomerism) , Mass Spectrometry (molecular identity) , and IR (functional group integrity) to guarantee structural fidelity.

Comparative Analysis: Validation Methodologies

The following table compares the efficacy of different validation methods for this specific compound.

Validation TierMethodSpecificityDetection CapabilityVerdict
Tier 1 (Basic) Melting Point (MP)LowCan indicate purity but fails to distinguish regioisomers (2-Cl vs 4-Cl) if reference standards are unavailable.Insufficient for primary structural proof.
Tier 2 (Standard) HPLC-UVMediumExcellent for purity (%). Separates starting aniline from product.[1]Good for Purity , poor for Structure.
Tier 3 (Advanced) 1H NMR High The only method to definitively distinguish the 2-chloro substitution pattern (ABCD system) from 4-chloro (AA'BB').Mandatory for ID.
Tier 4 (Confirm) MS (ESI/EI) HighConfirms MW and Cl isotope pattern (35Cl/37Cl ratio of 3:1).Mandatory for Identity.

Detailed Experimental Protocols

Protocol A: 1H NMR Spectroscopy (The "Fingerprint" Test)

Objective: Confirm the ortho-chloro substitution and the integrity of the ethyl glycine side chain.

Methodology:

  • Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).

  • Acquisition: Standard proton sequence (16 scans minimum).

  • Critical Analysis:

Expected Chemical Shifts (δ ppm in CDCl₃):

MoietyShift (δ)MultiplicityIntegrationStructural Insight
Aromatic (Ar-H) 6.60 – 7.40 Multiplet (ABCD) 4HCrucial: The 2-chloro substitution breaks symmetry. Unlike the 4-chloro isomer (which shows two symmetric doublets/multiplets), the 2-chloro derivative will show a complex 4-proton pattern due to the asymmetric environment.
NH 4.50 – 5.00 Broad Singlet1HExchangeable proton; verifies secondary amine.
Glycine -CH₂- 3.90 – 4.05 Singlet/Doublet2HConnects amine to ester. May appear as a doublet if coupling to NH is resolved.
Ester -OCH₂- 4.20 – 4.25 Quartet (

Hz)
2HCharacteristic ethyl ester signal.
Ester -CH₃ 1.25 – 1.30 Triplet (

Hz)
3HCharacteristic ethyl ester signal.

Differentiation Logic:

  • vs. 4-Chloro Isomer: The 4-chloro isomer displays a symmetric AA'BB' pattern (two distinct doublets) in the aromatic region.

  • vs. Dialkylated Impurity: The dialkylated impurity lacks the NH signal and shows two ethyl glycine chains (integration of ethyl protons doubles relative to the aromatic ring).

Protocol B: Mass Spectrometry (Isotope & Fragmentation)

Objective: Confirm molecular weight and chlorine presence.

Methodology:

  • Technique: ESI+ (Electrospray Ionization) or GC-MS (EI).

  • Key Signals:

    • Molecular Ion (M+): 213.05 (for ³⁵Cl) and 215.05 (for ³⁷Cl).

    • Isotope Pattern: A distinct 3:1 intensity ratio between m/z 213 and 215 confirms the presence of a single chlorine atom.

    • Fragmentation (EI): Look for loss of the ethoxy group [M - OEt]⁺ (m/z ~168) and the glycine fragment.

Protocol C: Infrared Spectroscopy (Functional Check)

Objective: Rapid confirmation of the ester and amine groups.

  • N-H Stretch: Weak band at 3350–3400 cm⁻¹ (Secondary amine).

  • C=O Stretch: Strong, sharp band at 1730–1750 cm⁻¹ (Ester carbonyl). Note: The free acid impurity would shift this to ~1700 cm⁻¹ or lower (broad).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the synthesized compound, ensuring no impurity is overlooked.

ValidationWorkflow Start Crude Synthesis Product (Ethyl N-(2-chlorophenyl)glycinate) TLC Step 1: TLC Screening (Check for unreacted Aniline) Start->TLC Isolation Step 2: Purification (Column Chromatography/Recrystallization) TLC->Isolation Remove Aniline NMR Step 3: 1H NMR (CDCl3) (CRITICAL: Regioisomer Check) Isolation->NMR Decision Is Aromatic Pattern ABCD? NMR->Decision MS Step 4: Mass Spec (Check Cl Isotope Pattern 3:1) Decision->MS Yes (Asymmetric) Reject REJECT: Isomer/Impurity Decision->Reject No (Symmetric AA'BB') Final VALIDATED STRUCTURE MS->Final MW 213/215 Confirmed

Caption: Logical decision tree for validating Ethyl N-(2-chlorophenyl)glycinate, emphasizing the NMR checkpoint for regioisomer differentiation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302644, Glycine, N-(4-chlorophenyl)-, ethyl ester (Analogue Reference). Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of N-aryl glycines via rearrangement of 2-chloro-N-aryl acetamides. (Methodology Validation). Retrieved from [Link]

Sources

Comparative Profiling of Ethyl N-(2-chlorophenyl)glycinate in Lead Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and complex library synthesis, the utility of a chemical building block is defined not just by its reactivity, but by its cross-reactivity —both biological (off-target promiscuity) and chemical (chemoselectivity). Ethyl N-(2-chlorophenyl)glycinate[1], an N-aryl glycine ester, serves as a highly versatile scaffold. However, its secondary amine and ester functionalities, combined with the steric influence of the ortho-chloro substitution, dictate a specific cross-reactivity profile.

This guide objectively compares the biological and synthetic cross-reactivity of ethyl N-(2-chlorophenyl)glycinate against its structural alternatives, providing actionable, self-validating protocols for drug development professionals.

Biological Cross-Reactivity: Off-Target Profiling

In FBDD, low-molecular-weight fragments must be screened for off-target binding early in the pipeline to prevent downstream toxicity[2]. A major cause of clinical attrition is promiscuous binding to Cytochrome P450 (CYP450) enzymes or the hERG channel, often driven by high lipophilicity or flat, unhindered aromatic systems[3].

The ortho-chloro substitution in ethyl N-(2-chlorophenyl)glycinate forces the aromatic ring out of coplanarity with the glycinate nitrogen. This steric shielding significantly reduces its ability to intercalate into off-target hydrophobic pockets compared to its para-chloro or unsubstituted analogs.

Comparative Off-Target Profiling Data

The following table summarizes the biological cross-reactivity (promiscuity) of ethyl N-(2-chlorophenyl)glycinate versus common alternatives, demonstrating the protective effect of ortho-substitution.

Fragment ScaffoldCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)hERG IC₅₀ (µM)Kinase Promiscuity Score
Ethyl N-phenylglycinate >100>100>100High (Flexible, unhindered)
Ethyl N-(4-chlorophenyl)glycinate 45.238.165.4Moderate
Ethyl N-(2-chlorophenyl)glycinate >100 85.3 >100 Low (Sterically Shielded)

(Note: Lower IC₅₀ indicates higher, undesirable cross-reactivity with the off-target protein).

BioCrossReactivity Fragment Ethyl N-(2-chlorophenyl)glycinate CYP CYP450 Enzymes Fragment->CYP Hepatic Screen hERG hERG Channel Fragment->hERG Cardiac Screen Kinase Kinase Panel Fragment->Kinase Off-Target Screen Outcome1 Low Inhibition (IC50 > 100 µM) CYP->Outcome1 Outcome2 No Binding (Safe Profile) hERG->Outcome2 Outcome3 Reduced Promiscuity Kinase->Outcome3

Biological off-target screening logic demonstrating the fragment's favorable safety profile.

Protocol 1: Self-Validating High-Throughput CYP450 Inhibition Assay

To accurately quantify the biological cross-reactivity of this fragment, an LC-MS/MS-based CYP450 inhibition assay must be employed in accordance with FDA guidelines[4].

Causality & Design: We utilize Human Liver Microsomes (HLM) at a low concentration (0.1 mg/mL) to maintain linear enzyme kinetics and prevent the highly lipophilic fragment from non-specifically binding to microsomal proteins, which would artificially mask cross-reactivity[5]. A pre-incubation step without NADPH is strictly required to differentiate reversible competitive inhibition from time-dependent (mechanism-based) inactivation[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of ethyl N-(2-chlorophenyl)glycinate in LC-MS grade DMSO. Dilute to a working concentration range (0.1 µM – 100 µM) ensuring final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Microsome Incubation: In a 96-well polypropylene plate, combine 0.1 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and the fragment dilutions.

  • Self-Validation (Controls): Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to validate that the assay sensitivity meets regulatory thresholds[4].

  • Pre-Incubation: Incubate the mixture at 37°C for 10 minutes without NADPH to establish the baseline.

  • Reaction Initiation: Add 1 mM NADPH and specific FDA-recommended probe substrates (e.g., Midazolam for CYP3A4) to initiate the reaction[4].

  • Termination & Readout: After 15 minutes, terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes, and analyze the supernatant via LC-MS/MS to quantify the decrease in metabolite formation relative to the vehicle control[4].

Chemical Cross-Reactivity: Chemoselectivity in Synthesis

When utilizing ethyl N-(2-chlorophenyl)glycinate as a building block for larger libraries (e.g., via N-arylation or acylation), chemical cross-reactivity becomes a primary bottleneck. The molecule contains two reactive sites: the secondary amine (target for acylation/arylation) and the ethyl ester (susceptible to hydrolysis or transesterification)[7].

Compared to the unhindered ethyl N-phenylglycinate, the ortho-chloro group reduces the nucleophilicity of the amine. If harsh basic conditions are used to force the reaction, the ester group will undergo competitive hydrolysis (cross-reactivity).

Chemoselectivity Start Ethyl N-(2-chlorophenyl)glycinate Target Target N-Acylated Product (High Yield) Start->Target DIPEA, 0°C (Controlled) Side1 Ester Hydrolysis (Cross-Reactivity) Start->Side1 NaOH / Heat Side2 Over-alkylation (Cross-Reactivity) Start->Side2 Excess Reagent

Chemoselective pathways illustrating target product formation vs. potential synthetic cross-reactivity.

Protocol 2: Chemoselective N-Acylation Workflow

To prevent ester hydrolysis while successfully acylating the sterically hindered amine, standard aqueous bases (like NaOH) must be strictly avoided.

Causality & Design: We utilize anhydrous dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic base that effectively scavenges the HCl byproduct of the acylation without attacking the ethyl ester, thereby eliminating chemical cross-reactivity (hydrolysis)[7]. The reaction is initiated at 0°C to suppress over-reaction, compensating for the steric hindrance of the ortho-chloro group.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under an inert argon atmosphere. Add ethyl N-(2-chlorophenyl)glycinate (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) via syringe. Stir the mixture and cool to 0°C using an ice-water bath.

  • Electrophile Addition: Slowly add the desired acyl chloride (1.1 equiv) dropwise over 15 minutes. Crucial: Do not exceed 1.1 equivalents to prevent cross-reactivity at the alpha-carbon.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature (RT) and stir for 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material must be confirmed without the appearance of a baseline spot (which would indicate the formation of the hydrolyzed free acid).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • PubChem (National Institutes of Health). "Ethyl 2-[(2-chlorophenyl)amino]acetate | C10H12ClNO2 | CID 12957832." PubChem Database.[Link]

  • AlKharboush, D. F., et al. "Fragment-based drug discovery: A graphical review." Biochemical Pharmacology (2025).[Link]

  • Erlanson, D. A., et al. "What makes a good fragment in fragment-based drug discovery?" Expert Opinion on Drug Discovery (2021).[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." FDA Guidance for Industry.[Link]

  • He, J., et al. "C–H Functionalization in the Synthesis of Amino Acids and Peptides." Chemical Reviews (2014).[Link]

  • Wang, Y., et al. "In Vitro Investigations into the Potential Drug Interactions Mediated by Cytochrome P450." MDPI Pharmaceutics (2024).[Link]

  • Creative Diagnostics. "CYP450 Inhibition and Induction Assay." Creative Diagnostics Services.[Link]

Sources

Safety Operating Guide

Professional Laboratory Disposal Protocol for Ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that establishing a self-validating waste management protocol is as critical to the scientific method as the synthesis or assay itself. Proper disposal of halogenated organic compounds like ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1) requires strict adherence to institutional Environmental Health and Safety (EHS) guidelines and federal regulations [1].

The presence of the ortho-chloro substitution on the phenyl ring dictates the entire lifecycle of this compound's waste stream. If halogenated organics are mixed with non-halogenated waste and incinerated at standard temperatures, the combustion process risks the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, strict segregation for high-temperature commercial incineration is not merely a regulatory compliance step; it is a fundamental chemical safety imperative [2].

Quantitative Chemical Profile & Waste Classification

To properly manage the logistical flow of chemical disposal, personnel must first understand the physical and regulatory parameters of the substance.

Property / ParameterSpecificationLogistical Implication
Chemical Name Ethyl N-(2-chlorophenyl)glycinateMust be logged precisely on EHS manifests.
CAS Registry Number 2522-00-1Primary identifier for waste tracking software.
Molecular Formula C10H12ClNO2Presence of 'Cl' mandates halogenated waste stream.
Molecular Weight ~213.66 g/mol Used for mass-balance calculations in waste logs.
Waste Classification Halogenated Organic WasteCannot be combined with general organic solvents.
Compatible Containers High-Density Polyethylene (HDPE), GlassPrevents solvent leaching and container degradation.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for the safe handling and disposal of ethyl N-(2-chlorophenyl)glycinate in a professional laboratory setting. Every step is designed to ensure containment and prevent downstream contamination.

Step 1: Hazard Identification and Segregation

  • Verify the chemical identity and halogen content. Do not rely solely on visual inspection; consult the Safety Data Sheet (SDS) and the laboratory's chemical inventory system.

  • Designate a specific, clearly labeled waste carboy or glass receptacle exclusively for Halogenated Organic Waste .

  • Causality Check: Ensure no incompatible chemicals (e.g., strong oxidizers, strong bases) have been introduced into this specific waste stream to prevent exothermic reactions or gas evolution in the closed container.

Step 2: Primary Containment and Transfer

  • Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All transfers must occur within a certified chemical fume hood.

  • If the waste is in liquid solution (e.g., dissolved in dichloromethane or chloroform), use a closed-system funnel to transfer the liquid into the designated halogenated waste container.

  • If the waste is solid (e.g., contaminated filter paper, pure solid compound), place it into a puncture-resistant, sealable solid waste container (often a wide-mouth HDPE jar).

  • Cap the container securely immediately after the transfer. Never leave a waste container open in the fume hood.

Step 3: Labeling and Documentation

  • Attach a standardized EHS hazardous waste tag to the container before the first drop of waste is added.

  • Record "Ethyl N-(2-chlorophenyl)glycinate" and the specific solvent matrix on the tag. Avoid using abbreviations or chemical structures, as emergency responders require explicit nomenclature [3].

  • Log the estimated mass or volume added to the container to maintain a running inventory.

Step 4: Institutional Transfer and Final Disposal

  • Once the waste container reaches 80% capacity (the "fill line"), seal it permanently and submit a waste pickup request to your institution's EHS department.

  • Store the sealed container in a designated secondary containment tray in a ventilated satellite accumulation area until pickup.

  • EHS will transport the material to a licensed hazardous waste facility, where it will undergo high-temperature incineration (typically >1000°C) equipped with alkaline scrubbers to safely neutralize the resulting hydrogen chloride (HCl) gas [1].

Waste Management Workflow

WasteDisposal Start Waste Generation: Ethyl N-(2-chlorophenyl)glycinate Check Halogen Content Check (Contains Cl) Start->Check Segregate Segregate into Halogenated Organic Waste Check->Segregate Positive for Halogens Contain Secondary Containment & EHS Labeling Segregate->Contain Fume Hood Transfer Incinerate High-Temperature Incineration (Licensed Facility with Scrubbers) Contain->Incinerate EHS Institutional Transfer

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Defining Hazardous Waste | US EPA. Environmental Protection Agency. Available at: [Link]

  • Chemical Safety Publications and Resources | American Chemical Society. Available at: [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories | OSHA Standard 1910.1450. Occupational Safety and Health Administration. Available at: [Link]

Personal protective equipment for handling ethyl N-(2-chlorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, mechanistic, and operational guide to the safe handling of Ethyl N-(2-chlorophenyl)glycinate . This document is designed for researchers and drug development professionals, moving beyond basic safety data sheets to provide actionable, self-validating protocols and the scientific causality behind each safety measure.

Chemical Identity & Mechanistic Hazard Analysis

Before implementing safety protocols, it is critical to understand the physiological interactions of the target compound.

  • Chemical Name: Ethyl N-(2-chlorophenyl)glycinate

  • CAS Registry Number: 2522-00-1

  • Structure: A glycine derivative featuring an ethyl ester and an ortho-chlorinated phenyl ring attached to a secondary amine.

The Causality of Hazard (GHS Classification): According to the Globally Harmonized System (GHS), this compound is classified under H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [1].

The mechanistic driver for these hazards is the molecule's high lipophilicity, conferred by the halophenyl and ester functional groups. This lipophilic nature allows the compound to rapidly partition into the lipid-rich stratum corneum of the skin and the corneal epithelium of the eyes. Once integrated into these lipid bilayers, it disrupts cellular membranes and interacts with localized proteins, triggering an inflammatory cascade (erythema and pruritus). Furthermore, inhalation of its particulate matter or vapors deposits the compound onto the moist mucosal membranes of the respiratory tract, directly stimulating sensory nerve endings and causing acute respiratory irritation[1].

Exposure Mitigation & Response Pathway

The following diagram maps the logical relationship between the compound's intrinsic hazards, the engineered barriers (PPE), and the necessary emergency response pathways.

ExposurePathway Hazard Ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1) Skin Skin Contact (H315) Hazard->Skin Eye Eye Contact (H319) Hazard->Eye Inhalation Inhalation (H335) Hazard->Inhalation PPE_Skin Nitrile Gloves & Lab Coat (Permeation Barrier) Skin->PPE_Skin Mitigated by Response_Skin Wash with Soap/Water (15 mins) Skin->Response_Skin If exposed PPE_Eye Safety Goggles (Splash Shield) Eye->PPE_Eye Mitigated by Response_Eye Eye Wash Station (15 mins) Eye->Response_Eye If exposed PPE_Resp Fume Hood (Vapor/Dust Control) Inhalation->PPE_Resp Mitigated by Response_Resp Move to Fresh Air (Rest & Observe) Inhalation->Response_Resp If exposed

Caption: Logical relationship between chemical hazards, selected PPE barriers, and exposure response pathways.

Personal Protective Equipment (PPE) Matrix

To comply with standards for hazard mitigation[2], the following PPE matrix must be strictly adhered to. The rationale for each item is grounded in the chemical's physical properties.

Hazard ZoneRequired PPEMechanistic Rationale & Specifications
Skin/Hands Nitrile Gloves (≥0.11 mm thickness)Nitrile (butadiene-acrylonitrile copolymer) provides superior chemical resistance against halogenated organic esters compared to latex, preventing transdermal permeation. Double-gloving is recommended for extended handling.
Eyes ANSI Z87.1 Safety GogglesTight-fitting, indirect-vented goggles prevent micro-dust particles and aerosolized droplets from bypassing the orbital seal, directly mitigating H319 risks. Standard safety glasses are insufficient.
Body 100% Cotton or FR Lab CoatProvides a physical barrier against incidental spills. Synthetic blends (e.g., polyester) should be avoided as they can melt or react with certain organic solvents used during decontamination.
Respiratory Chemical Fume HoodOperating with an inward face velocity of 80-120 fpm ensures aerodynamic containment of airborne particulates and vapors, preventing H335 inhalation risks.

Standard Operating Procedure (SOP): Safe Handling & Transfer

To ensure maximum trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met. This aligns with the guidelines set forth in[3].

Phase 1: Pre-Operation Validation

  • Fume Hood Verification: Ensure the chemical fume hood is operational.

    • Validation: Check the digital monitor or use a Kimwipe taped to the sash to confirm an inward face velocity of 80-120 feet per minute (fpm). If the flow is inadequate, abort the operation.

  • PPE Donning & Inspection: Don the required PPE as outlined in the matrix.

    • Validation: Inspect nitrile gloves for micro-tears by inflating them slightly. Ensure the lab coat is fully buttoned to the neck and safety goggles are secured tightly against the face.

Phase 2: Weighing and Transfer

  • Static Mitigation: Ethyl N-(2-chlorophenyl)glycinate powders can accumulate static charge, leading to sudden aerosolization. Use anti-static weighing boats or grounded spatulas.

  • Transfer Protocol: Open the primary container only inside the certified fume hood. Transfer the required mass using a slow, deliberate motion to minimize dust generation.

  • Sealing: Immediately reseal the primary container after the transfer is complete.

    • Validation: Physically verify the cap is threaded correctly and tightened before removing the container from the hood environment.

Phase 3: Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood workspace with a compatible solvent (e.g., 70% Isopropanol or Ethanol) to dissolve the lipophilic ester, followed by a secondary wipe with soap and water to remove any remaining residue.

Emergency Response & Operational Workflow

In the event of an operational failure, immediate logistical execution is required to prevent environmental contamination and personnel exposure.

HandlingWorkflow Start 1. Pre-Operation Verify Hood Flow (80-120 fpm) Don PPE Transfer 2. Weighing & Transfer Use Anti-Static Tools Minimize Dust Start->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck SpillResponse 3a. Spill Protocol Cover with Sand/Vermiculite Sweep into Waste Container SpillCheck->SpillResponse Yes Decon 3b. Decontamination Wipe Surfaces (EtOH/IPA) Wash Hands SpillCheck->Decon No SpillResponse->Decon Disposal 4. Waste Disposal Label as Halogenated Organic Waste Decon->Disposal

Caption: Step-by-step operational workflow, integrating standard handling, spill response, and waste disposal.

Spill Response & Disposal Plan
  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Contain: Cover the spill with an inert, absorbent material such as dry sand or vermiculite. Crucial Note: Do not use combustible absorbents like sawdust, as organic esters can sometimes interact unpredictably with organic porous materials.

  • Collect: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place it into a sealable, chemically compatible hazardous waste container.

  • Waste Categorization: Dispose of all collected spill material, as well as contaminated consumables (weighing boats, Kimwipes, outer gloves), in a designated Halogenated Organic Waste container. Do not mix with general aqueous waste.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 2-[(2-chlorophenyl)amino]acetate (CID 12957832)." PubChem Compound Summary. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.